molecular formula C10H8ClNO B183767 7-Chloro-4-methoxyquinoline CAS No. 26707-52-8

7-Chloro-4-methoxyquinoline

Cat. No.: B183767
CAS No.: 26707-52-8
M. Wt: 193.63 g/mol
InChI Key: MJPWEOSCYPTWIC-UHFFFAOYSA-N
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Description

7-chloro-4-methoxyquinoline is a privileged chemical scaffold in medicinal chemistry, serving as a critical precursor for the synthesis of novel compounds with targeted biological activity. Its primary research value lies in the development of new anticancer agents. The 7-chloroquinoline core is a recognized pharmacophore, and strategic functionalization at the 4-position enables the creation of diverse molecular libraries for biological screening . Scientific research has demonstrated that derivatives synthesized from this scaffold, such as 4-thioalkylquinoline analogs, exhibit potent and selective antiproliferative activity against a range of human cancer cell lines, including colorectal carcinoma (HCT116), leukemia (CCRF-CEM, K562), and lung cancer (A549) models . These compounds can induce apoptosis, disrupt cell cycle progression (accumulation in G0/G1 phase), and inhibit nucleic acid synthesis . Furthermore, the 4-methoxy group can be readily modified via nucleophilic aromatic substitution or used in N-oxide chemistry, allowing researchers to efficiently synthesize complex molecules like N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide for evaluation as potential therapeutic agents . This versatility makes this compound an invaluable building block for drug discovery programs aimed at generating new chemical entities to combat cancer and other diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPWEOSCYPTWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363668
Record name 7-chloro-4-methoxyquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26707-52-8
Record name 7-chloro-4-methoxyquinoline
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Record name 7-chloro-4-methoxyquinoline
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Foundational & Exploratory

7-Chloro-4-methoxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 26707-52-8

This technical guide provides an in-depth overview of 7-Chloro-4-methoxyquinoline, a quinoline derivative of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its biological activities, including its potential mechanism of action in cancer therapy.

Core Properties and Specifications

This compound is a solid organic compound. Its key properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 26707-52-8[1][2]
Molecular Formula C₁₀H₈ClNO[1][2]
Molecular Weight 193.63 g/mol [1][2]
Melting Point 137-138 °C[2]
Appearance Pale yellow or white solid
IUPAC Name This compound[1]
SMILES COC1=CC=NC2=CC(Cl)=CC=C12[1]
InChIKey MJPWEOSCYPTWIC-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 4,7-dichloroquinoline with sodium methoxide.

Experimental Protocol: Synthesis from 4,7-dichloroquinoline

  • Materials: 4,7-dichloroquinoline, sodium methoxide, methanol, dichloromethane, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4,7-dichloroquinoline in methanol.

    • Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.

    • Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous phase with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

TechniqueObserved Characteristics
¹H NMR (400 MHz, DMSO-d₆) δ: 8.76 (1H, d, J = 4.1 Hz), 8.15 (1H, d, J = 7.1 Hz), 8.00 (1H, d, J = 1.5 Hz), 7.59 (1H, dd, J = 7.2 and 1.6 Hz), 7.08 (1H, d, J = 4.2 Hz), 4.06 (3H, s).
¹³C NMR (100 MHz, DMSO-d₆) δ 161.6, 153.1, 149.1, 134.4, 127.3, 126.3, 123.7, 119.3, 101.6, 56.3.
Mass Spectrometry (ESI) [M+H]⁺: 194.0

Biological Activity and Potential Therapeutic Applications

Derivatives of 7-chloroquinoline have demonstrated a range of biological activities, with significant focus on their potential as anticancer agents. Studies on related compounds suggest that this compound may exhibit similar properties.

The primary anticancer mechanisms associated with 7-chloroquinoline derivatives include the induction of apoptosis (programmed cell death) and cell cycle arrest. Some evidence points towards the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Proposed Mechanism of Action

The diagram below illustrates a potential signaling pathway through which 7-chloroquinoline derivatives may exert their anticancer effects.

Anticancer_Mechanism cluster_cell Cancer Cell 7_Chloro_4_methoxyquinoline 7_Chloro_4_methoxyquinoline PI3K PI3K 7_Chloro_4_methoxyquinoline->PI3K Inhibition Akt Akt PI3K->Akt Activation Cell_Cycle_Proteins Cell_Cycle_Proteins Akt->Cell_Cycle_Proteins Regulation Apoptotic_Proteins Apoptotic_Proteins Akt->Apoptotic_Proteins Regulation Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

Proposed mechanism of action for 7-chloroquinoline derivatives.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound, a series of in vitro assays can be performed. The following are standard protocols that can be adapted for this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Human cancer cell lines, 6-well plates, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Materials: Human cancer cell lines, 6-well plates, PBS, 70% ethanol, RNase A, Propidium Iodide (PI) staining solution.

  • Procedure:

    • Treat cells with this compound for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

  • Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the anticancer activity of a novel compound like this compound.

Experimental_Workflow Start Compound Synthesis & Characterization Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Mechanism_Study Mechanism of Action Study Western_Blot Western Blot Analysis (e.g., PI3K/Akt pathway) Mechanism_Study->Western_Blot Western_Blot->Data_Analysis Data_Analysis->Mechanism_Study Conclusion Conclusion on Anticancer Potential Data_Analysis->Conclusion

Workflow for anticancer activity screening.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications. Researchers should always adhere to standard laboratory safety practices when handling this and other chemical compounds.

References

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline class of molecules. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds, including many approved pharmaceuticals. The presence of a chlorine atom at the 7-position and a methoxy group at the 4-position of the quinoline ring significantly influences its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing future drug development studies.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO[1][2]
Molecular Weight 193.63 g/mol [1][2]
Melting Point 137-138 °C[3]
Boiling Point No experimental data available. Predicted to be high due to its aromatic structure and molecular weight.
Aqueous Solubility No specific experimental data available. As a quinoline derivative, it is expected to have low aqueous solubility.[4]
pKa No specific experimental data available. The quinoline nitrogen imparts basic properties.[2]
logP (Octanol-Water Partition Coefficient) 2.9 (Predicted XLogP3)[2][5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300MHz, CDCl₃): δ 8.67 (1H, d, J= 4.8Hz, ArH), 8.09 (1H, d, J= 9.0Hz, ArH), 7.42 (1H, d, J= 2.4Hz, ArH), 7.33 (1H, d, J= 4.8Hz, ArH), 7.28 (1H, dd, J=9.0Hz, J=2.4Hz, ArH), 3.97 (3H, s, CH₃).[1]

  • ¹³C NMR (75MHz, CDCl₃): δ 161.3, 151.0, 150.2, 142.4, 125.3, 121.7, 120.8, 119.3, 107.7, 55.9.[1]

Mass Spectrometry (MS)
  • ESI-MS: m/z 194 [M+H]⁺.[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are generalized and may require optimization for this compound.

Melting Point Determination (Capillary Method)

A small amount of the finely powdered this compound is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

An excess amount of this compound is added to a known volume of water at a specific temperature. The mixture is agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

A solution of this compound in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is determined from the inflection point of the resulting titration curve.

logP Determination (HPLC Method)

The retention time of this compound is measured on a reverse-phase HPLC column (e.g., C18) using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The logP value is then calculated by comparing its retention time to those of a series of standard compounds with known logP values.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 7-chloro-4-hydroxyquinoline with a methylating agent. The following diagram illustrates a typical synthetic workflow.

SynthesisWorkflow Start 7-Chloro-4-hydroxyquinoline Reaction Reaction at elevated temperature Start->Reaction Reagent Methylating Agent (e.g., Dimethyl sulfate) Reagent->Reaction Solvent Base in a suitable solvent (e.g., K2CO3 in DMF) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, MS) Product->Characterization

Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 7-chloroquinoline derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, including breast and colon cancer.[4] The mechanism of action for many quinoline-based anticancer agents involves the modulation of key cellular signaling pathways. One such pathway that is often implicated is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell survival, proliferation, and growth.

The following diagram illustrates a generalized representation of the PI3K signaling pathway and a hypothetical point of inhibition by a quinoline derivative.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation CellResponse Cell Survival, Proliferation, Growth Downstream->CellResponse Quinoline This compound (Hypothetical Inhibitor) Quinoline->PI3K Inhibition

Hypothetical inhibition of the PI3K pathway.

It is important to note that the interaction of this compound with the PI3K pathway is speculative and requires experimental validation. Further research is necessary to elucidate the precise molecular targets and mechanisms of action of this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. While some key experimental data, such as boiling point, aqueous solubility, and pKa, are yet to be reported in the literature, the provided information on its identity, purity, and lipophilicity serves as a valuable foundation for researchers in the fields of medicinal chemistry and drug development. The potential for this compound and its derivatives to exhibit interesting biological activities, possibly through the modulation of critical signaling pathways like PI3K, warrants further investigation to unlock its full therapeutic potential.

References

Spectroscopic Profile of 7-Chloro-4-methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 7-Chloro-4-methoxyquinoline (CAS No: 26707-52-8). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.67d4.81Ar-H
8.09d9.01Ar-H
7.42d2.41Ar-H
7.33d4.81Ar-H
7.28dd9.0, 2.41Ar-H
3.97s-3-OCH₃
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

Chemical Shift (δ) ppmAssignment
161.3Ar-C
151.0Ar-C
150.2Ar-C
142.4Ar-C
125.3Ar-C
121.7Ar-C
120.8Ar-C
119.3Ar-C
107.7Ar-C
55.9-OCH₃
Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[1]
Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Intensity (Predicted)Functional Group Vibration
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl)
1620-1580Medium-StrongC=C stretch (aromatic)
1500-1400Medium-StrongC=C stretch (aromatic)
1250-1200StrongC-O stretch (aryl ether)
1100-1000MediumC-O stretch (aryl ether)
850-750StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIon Type
193.02943[M]⁺ (Monoisotopic Mass)
194[M+H]⁺
Note: The [M+H]⁺ value was observed via Electrospray Ionization (ESI-MS).[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

Approximately 5-25 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2 ¹H NMR Spectroscopy

A proton NMR spectrum is recorded on a 300 MHz spectrometer. The acquisition parameters are typically set to a spectral width of 0-10 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.1.3 ¹³C NMR Spectroscopy

A carbon-13 NMR spectrum is recorded on a 75 MHz spectrometer with proton decoupling. A sufficient amount of sample is used to obtain a good signal-to-noise ratio within a reasonable number of scans. The spectral width is typically set from 0 to 200 ppm. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

IR Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

A few milligrams of this compound are finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

2.2.2 Data Acquisition

The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Impact - EI)

2.3.1 Sample Introduction

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

2.3.2 Ionization and Analysis

The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measures the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Solubility of 7-Chloro-4-methoxyquinoline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Chloro-4-methoxyquinoline and structurally similar quinoline derivatives in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on presenting available data for analogous compounds to infer its likely solubility characteristics. Furthermore, detailed experimental protocols for determining compound solubility are provided to empower researchers to ascertain these critical physicochemical properties in their own laboratories.

Quantitative Solubility Data for Analogous Quinoline Derivatives

A thorough literature search did not yield specific quantitative or qualitative solubility data for this compound[1]. However, the solubility of structurally related quinoline derivatives can provide valuable insights into its expected behavior. Generally, quinoline derivatives exhibit good solubility in a variety of organic solvents, a characteristic attributed to their aromatic and heterocyclic nature[1]. The following tables summarize the available quantitative and qualitative solubility data for several analogous compounds.

Table 1: Quantitative Solubility of Mefloquine Hydrochloride

SolventTemperatureSolubility
EthanolNot Specified~10 mg/mL[2]
Dimethylformamide (DMF)Not Specified~10 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Not Specified~20 mg/mL[2]
EthanolNot Specified100 mM
DMSONot Specified50 mM

Table 2: Quantitative and Qualitative Solubility of Chloroquine and its Salts

CompoundSolventTemperatureSolubility
ChloroquineChloroformNot SpecifiedSoluble
ChloroquineEtherNot SpecifiedSoluble
Chloroquine DiphosphateEthanolNot SpecifiedPractically Insoluble
Chloroquine DiphosphateMethanolNot SpecifiedPractically Insoluble
Chloroquine DiphosphateEtherNot SpecifiedPractically Insoluble
Chloroquine DiphosphateChloroformNot SpecifiedPractically Insoluble

Table 3: Quantitative Solubility of 4,7-Dichloroquinoline

SolventTemperature (°C)Solubility (mole fraction)[1]
Ethanol26.650.0113
Ethanol30.050.0145
Ethanol34.950.0224
Ethanol40.150.0364
Ethanol44.950.0564
Ethanol50.050.0886
Ethanol55.150.1353
Ethanol60.250.2083
Tetrahydrofuran25-60Highest solubility among tested solvents[3]
Acetone25-60Data available in source[3]
Acetonitrile25-60Lowest solubility among tested organic solvents[3]

Table 4: Quantitative and Qualitative Solubility of Other Quinoline Derivatives

CompoundSolventTemperatureSolubility
6-Methoxy-8-nitroquinolineMethanolRoom Temperature0.8 g / 100 g of solvent[4]
6-Methoxy-8-nitroquinolineMethanolBoiling Point4.1 g / 100 g of solvent[4]
6-Methoxy-8-nitroquinolineChloroformRoom Temperature3.9 g / 100 g of solvent[4]
6-Methoxy-8-nitroquinolineChloroformBoiling Point14.2 g / 100 g of solvent[4]
8-NitroquinolineEthanolNot SpecifiedSoluble[5]
8-NitroquinolineEthyl EtherNot SpecifiedSoluble[5]
8-NitroquinolineBenzeneNot SpecifiedSoluble[5]
8-NitroquinolineChloroformNot SpecifiedSoluble[5]
6-Chloro-2-methylquinolineMethanolNot SpecifiedSoluble[6]

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique[7].

Materials and Equipment
  • Compound of Interest: this compound

  • Solvents: High-purity organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

  • Apparatus:

    • Analytical balance

    • Vials with screw caps

    • Thermostatic shaker bath

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Prepare Stock Solution for Calibration B Prepare Serial Dilutions (Calibration Standards) A->B J Construct Calibration Curve B->J C Add Excess Solid to Solvent in Vials D Seal Vials and Place in Thermostatic Shaker C->D E Agitate at Constant Temperature (e.g., 24-48 hours) D->E F Centrifuge to Pellet Undissolved Solid E->F G Filter Supernatant F->G H Dilute Supernatant G->H I Analyze by HPLC or UV-Vis H->I K Determine Concentration in Sample I->K J->K L Calculate Solubility K->L

Caption: A generalized workflow for the experimental determination of compound solubility.

Detailed Methodology

Step 1: Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a precise concentration.

  • Standard Solutions: Prepare a series of standard solutions by performing serial dilutions of the stock solution. These standards should cover a range of concentrations that is expected to bracket the solubility of the compound.

Step 2: Sample Preparation and Equilibration

  • Saturated Solution Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period, typically 24 to 48 hours, to allow the system to reach equilibrium between the dissolved and undissolved solute[1].

Step 3: Sample Analysis

  • Separation of Undissolved Solid: After the equilibration period, remove the vials from the shaker. To separate the undissolved solid, centrifuge the vials at a high speed.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

  • Dilution: Accurately dilute a known volume of the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

Step 4: Quantification and Calculation

  • Analysis: Analyze the prepared standard solutions and the diluted sample supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calibration Curve: Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions against their known concentrations.

  • Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted supernatant sample.

  • Solubility Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways to depict. The logical relationship is a straightforward experimental workflow, which is visualized in the diagram provided in section 2.2. This workflow illustrates the sequential steps required to obtain reliable solubility data, from initial preparation to final calculation. The process is designed to ensure that the measured solubility represents a true thermodynamic equilibrium, which is a critical parameter for drug development and various chemical processes.

References

The Quinoline Core: A Technical Guide to its Discovery and Historical Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] First isolated from coal tar in 1834, this bicyclic aromatic heterocycle has captivated chemists for nearly two centuries, leading to the development of a rich and diverse portfolio of synthetic methodologies.[3] This technical guide provides an in-depth exploration of the discovery of quinoline and the historical evolution of its synthesis. We will delve into the mechanisms and detailed experimental protocols of the seminal named reactions that have defined quinoline chemistry, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Furthermore, this guide will present quantitative data to facilitate the comparison of these methods and will visualize key reaction workflows and relevant biological signaling pathways targeted by quinoline derivatives, offering a comprehensive resource for researchers in drug discovery and development.

Discovery and Historical Context

Quinoline was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[3] However, it was the pioneering work of chemists in the late 19th century that truly unlocked the synthetic accessibility of this important heterocycle. These early methods, often born out of the burgeoning dye industry, laid the foundation for the synthesis of a vast array of quinoline derivatives. The classical era of quinoline synthesis is marked by a series of eponymous reactions that remain relevant to this day.

Classical Syntheses of the Quinoline Core

The traditional methods for constructing the quinoline ring system are characterized by the condensation of anilines with three-carbon units, typically α,β-unsaturated carbonyl compounds or their precursors, followed by cyclization and aromatization.

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most direct methods for the preparation of quinoline itself.[4] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[5] The reaction is notoriously exothermic and requires careful control.

Experimental Protocol: Skraup Synthesis of Quinoline

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate (optional, as a moderator).

  • Procedure:

    • In a large flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol. Ferrous sulfate can be added to moderate the reaction.

    • Slowly heat the mixture. The reaction is highly exothermic, and the temperature should be carefully controlled.

    • Once the initial vigorous reaction subsides, add the oxidizing agent (nitrobenzene) portion-wise.

    • Heat the mixture to reflux for several hours to complete the reaction.

    • After cooling, dilute the reaction mixture with water and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the crude quinoline.

    • The crude product is then purified by steam distillation followed by fractional distillation.[5]

Quantitative Data: Skraup Synthesis Yields

Aniline DerivativeOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91[5]
4-HydroxyanilineNitrobenzene6-Hydroxyquinoline77[6]
4-AcetylanilineNitrobenzene6-Acetylquinoline18[6]
m-NitroanilineArsenic Pentoxide5-Nitroquinoline & 7-NitroquinolineMixture[5]

Logical Workflow for the Skraup Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Aniline Michael_Addition Michael Addition of Aniline to Acrolein Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration of Glycerol to Acrolein Glycerol->Dehydration H₂SO₄ H2SO4 Conc. H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dehydration->Michael_Addition Cyclization Acid-Catalyzed Cyclization Michael_Addition->Cyclization Oxidation Oxidation to Aromatic Ring Cyclization->Oxidation Oxidant Quinoline Quinoline Oxidation->Quinoline

Caption: Workflow of the Skraup quinoline synthesis.

The Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines.[7][8] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, often with a Lewis acid catalyst like zinc chloride.[9][10]

Experimental Protocol: Doebner-von Miller Synthesis of 7-Acetyl-2-methylquinoline

  • Materials: 3-Acetylaniline, crotonaldehyde, concentrated hydrochloric acid, zinc chloride.

  • Procedure:

    • To a mixture of 3-acetylaniline and concentrated hydrochloric acid, add zinc chloride with stirring.

    • Heat the mixture to 100°C.

    • Add crotonaldehyde dropwise over a period of 1 hour, maintaining the temperature at 100°C.

    • Continue heating at 100°C for an additional 3 hours.

    • After cooling, dilute the reaction mixture with water.

    • Make the solution alkaline with a concentrated sodium hydroxide solution to precipitate the crude product.

    • The precipitate is then filtered, washed with water, and can be purified by recrystallization or chromatography.[9]

Quantitative Data: Doebner-von Miller Synthesis Yields

Aniline Derivativeα,β-Unsaturated CarbonylProductYield (%)
AnilineCrotonaldehyde2-Methylquinoline~65[9]
3-AcetylanilineCrotonaldehyde7-Acetyl-2-methylquinoline65[9]
2,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateMethyl 2,3-dimethyl-4-phenylquinoline-2-carboxylate18-44 (catalyst dependent)[11]

Logical Workflow for the Doebner-von Miller Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Aldehyde or Ketone Unsaturated_Carbonyl->Michael_Addition Acid Acid Catalyst (e.g., HCl, ZnCl₂) Cyclization Intramolecular Electrophilic Cyclization Michael_Addition->Cyclization Acid Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Substituted_Quinoline Substituted Quinoline Oxidation->Substituted_Quinoline

Caption: Workflow of the Doebner-von Miller synthesis.

The Combes Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[12][13]

Experimental Protocol: Combes Synthesis of 7-Acetyl-2,4-dimethylquinoline

  • Materials: 3-Acetylaniline, acetylacetone, concentrated sulfuric acid.

  • Procedure:

    • To a solution of 3-acetylaniline in concentrated sulfuric acid, add acetylacetone dropwise with stirring.

    • Heat the reaction mixture at 100°C for 15 minutes.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with aqueous ammonia to precipitate the product.

    • The crude product is collected by filtration, washed with water, and can be purified by recrystallization.[9]

Quantitative Data: Combes Synthesis Yields

Aniline Derivativeβ-DiketoneProductYield (%)
AnilineAcetylacetone2,4-DimethylquinolineHigh (not specified)[14]
3-AcetylanilineAcetylacetone7-Acetyl-2,4-dimethylquinolineNot specified[9]
m-ChloroanilineAcetylacetone7-Chloro-2,4-dimethylquinolineNot specified[12]

Logical Workflow for the Combes Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Aniline Enamine_Formation Enamine Formation Aniline->Enamine_Formation Diketone β-Diketone Diketone->Enamine_Formation Acid Acid Catalyst (e.g., H₂SO₄) Cyclization Acid-Catalyzed Cyclization Enamine_Formation->Cyclization Acid Dehydration Dehydration Cyclization->Dehydration Disubstituted_Quinoline 2,4-Disubstituted Quinoline Dehydration->Disubstituted_Quinoline G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde or Ketone Condensation Aldol or Schiff Base Formation Aminoaryl_Carbonyl->Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation Catalyst Acid or Base Catalyst Cyclization Intramolecular Cyclization Condensation->Cyclization Catalyst Dehydration Dehydration Cyclization->Dehydration Substituted_Quinoline Substituted Quinoline Dehydration->Substituted_Quinoline G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->VEGFR Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival Akt->Cell_Growth S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis eIF4E->Protein_Synthesis inhibition of Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->mTORC1 Inhibits

References

Analysis of 7-Chloro-4-methoxyquinoline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-methoxyquinoline is a substituted quinoline derivative of interest in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a wide range of therapeutic agents, and understanding their structural characteristics is crucial for rational drug design and the development of new bioactive molecules. This document aims to provide a technical overview of the available structural information for this compound. However, a comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a complete, experimentally determined single-crystal X-ray structure for this specific compound.

While the synthesis of this compound is documented, the lack of a definitive crystal structure analysis limits a detailed discussion of its three-dimensional arrangement, intermolecular interactions, and precise molecular geometry in the solid state. This guide will therefore focus on the available chemical data and provide a general methodology for how such a crystal structure analysis would be conducted.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₈ClNO[1][2]
Molecular Weight 193.63 g/mol [2]
CAS Number 26707-52-8[2]
IUPAC Name This compound[2]
SMILES COC1=CC=NC2=CC(Cl)=CC=C12[2]

Hypothetical Experimental Workflow for Crystal Structure Analysis

Although a specific experimental protocol for this compound is unavailable, a general workflow for the synthesis and crystal structure determination of such a compound can be outlined. This process is fundamental in structural chemistry and materials science.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Reporting start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods, Patterson Method) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Analysis of Geometric Parameters (Bond Lengths, Angles, Torsion Angles) structure_refinement->data_analysis visualization Molecular Visualization data_analysis->visualization cif_deposition Deposition to CCDC (CIF) visualization->cif_deposition publication Publication cif_deposition->publication

References

A Theoretical and Computational Scrutiny of 7-Chloro-4-methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in various pharmacologically active agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT) and other computational techniques, a deeper understanding of its molecular characteristics can be achieved, aiding in the rational design of novel therapeutics. This document summarizes key quantitative data from related studies, outlines detailed computational protocols, and visualizes the theoretical workflow, offering a valuable resource for researchers in the field.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The substituent pattern on the quinoline ring profoundly influences its physicochemical properties and biological efficacy. This compound, in particular, represents an important building block. Theoretical studies, primarily based on quantum chemical calculations, provide invaluable insights into the molecule's geometry, electronic structure, and vibrational modes. These computational approaches are essential for predicting molecular behavior, interpreting experimental data, and guiding synthetic efforts.

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for investigating the properties of molecular systems. Key parameters such as optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and vibrational frequencies are discussed in the context of understanding the reactivity and spectroscopic signatures of this compound.

Molecular Structure and Properties

The molecular structure of this compound has been investigated using computational methods to determine its optimal geometry and electronic properties. While specific theoretical data for this exact molecule is not extensively published, data from closely related substituted quinolines provide valuable comparative insights.

Optimized Geometric Parameters

DFT calculations are employed to determine the most stable conformation of the molecule, providing precise data on bond lengths and angles. The following table presents typical geometric parameters for chloro- and methoxy-substituted quinoline rings derived from computational studies on analogous compounds.

Table 1: Representative Calculated Geometric Parameters for Substituted Quinolines

ParameterBond/AngleTypical Calculated Value (Å or °)
Bond Lengths C-Cl~1.74
C-O (methoxy)~1.36
C-N (in ring)~1.31 - 1.38
C-C (aromatic)~1.39 - 1.42
Bond Angles C-C-Cl~119 - 121
C-O-C (methoxy)~117 - 119
C-N-C (in ring)~117 - 118
C-C-C (in ring)~118 - 121

Note: These values are illustrative and derived from DFT studies on similar substituted quinolines. Actual values for this compound would require specific calculations.

Electronic Properties

The electronic nature of a molecule is crucial for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this investigation. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Table 2: Representative Calculated Electronic Properties for Substituted Quinolines

PropertyDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0
Energy Gap (ΔE) ELUMO - EHOMO4.0 to 4.5
Dipole Moment Measure of molecular polarity2.0 to 3.0 D

Note: These values are illustrative and derived from DFT studies on similar substituted quinolines.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. The Molecular Electrostatic Potential (MEP) map further elucidates the electronic distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Spectroscopic Analysis (Theoretical)

Computational methods are instrumental in predicting and interpreting spectroscopic data, such as vibrational (FT-IR) and electronic (UV-Vis) spectra.

Vibrational Analysis

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the fundamental vibrational modes of the molecule. These calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies, providing a close match to experimental FT-IR spectra.

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm-1)
C-H stretching (aromatic)C-H3050 - 3150
C-H stretching (methoxy)-OCH32950 - 3000
C=N stretching (ring)C=N1580 - 1620
C=C stretching (aromatic)C=C1450 - 1600
C-O stretching (methoxy)C-O1200 - 1250
C-Cl stretchingC-Cl700 - 800

Note: These values are illustrative and derived from DFT studies on similar substituted quinolines.

Electronic Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. These calculations help in assigning the absorption bands observed in experimental spectra to specific electronic transitions, often of the π → π* and n → π* type within the quinoline ring system.

Experimental Protocols (Computational)

The following section details a typical computational methodology for the theoretical study of this compound, based on protocols reported for similar molecules.

Geometry Optimization and Frequency Calculations
  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes polarization and diffuse functions.

  • Procedure: a. The initial molecular structure of this compound is built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. b. The convergence criteria are set to the software's default values. c. Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). d. The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96) to improve agreement with experimental data.

Electronic Property Calculations
  • Software: Gaussian 09 or equivalent.

  • Method: DFT/B3LYP with the 6-311++G(d,p) basis set using the optimized geometry.

  • Procedure: a. The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation. b. The Molecular Electrostatic Potential (MEP) is calculated and visualized to identify reactive sites. c. Natural Bond Orbital (NBO) analysis can be performed to study intramolecular charge transfer and hyperconjugative interactions.

Theoretical UV-Vis Spectra Calculation
  • Software: Gaussian 09 or equivalent.

  • Method: Time-Dependent Density Functional Theory (TD-DFT) using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Procedure: a. The calculation is performed on the previously optimized ground-state geometry. b. A solvent model, such as the Polarizable Continuum Model (PCM), can be included to simulate the effect of a solvent on the electronic transitions. c. The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

Visualizations

Diagrams are provided to illustrate the logical flow of the computational studies and the relationships between different theoretical analyses.

Computational_Workflow Start Initial Molecular Structure (this compound) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Calculation Opt->Freq Confirm Confirm Minimum Energy (No Imaginary Frequencies) Freq->Confirm Electronic Electronic Property Analysis Confirm->Electronic TDDFT TD-DFT Calculation Confirm->TDDFT Vib_Spec Theoretical Vibrational Spectrum Confirm->Vib_Spec HOMO_LUMO HOMO-LUMO Analysis Electronic->HOMO_LUMO MEP MEP Analysis Electronic->MEP NBO NBO Analysis Electronic->NBO UV_Vis Theoretical UV-Vis Spectrum TDDFT->UV_Vis End Final Characterization HOMO_LUMO->End MEP->End NBO->End UV_Vis->End Vib_Spec->End

Caption: Workflow for theoretical analysis of this compound.

FMO_Interaction cluster_molecule This compound cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Nucleophile Nucleophilic Attack (Electron Donation) HOMO->Nucleophile Donates Electrons LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophile Electrophilic Attack (Electron Acceptance) Electrophile->LUMO Accepts Electrons

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Conclusion

Theoretical studies provide a powerful framework for the detailed characterization of this compound at the molecular level. Through the application of DFT and related computational methods, it is possible to obtain reliable predictions of the molecule's geometric structure, electronic properties, and spectroscopic signatures. This in-depth understanding is critical for researchers in the fields of medicinal chemistry and drug development, as it facilitates the interpretation of experimental findings and supports the rational design of new quinoline-based compounds with enhanced therapeutic potential. While a dedicated theoretical study on this compound is yet to be extensively reported, the methodologies and comparative data presented in this guide offer a solid foundation for future computational investigations.

In-Depth Technical Guide: Physicochemical Properties of 7-Chloro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The following table summarizes the available quantitative data for 7-Chloro-4-methoxyquinoline.

PropertyValueSource
Melting Point 137-138 °C[1]
Boiling Point Data not available
Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
Density 1.267±0.06 g/cm³ (Predicted)[1]

Experimental Protocols

The determination of a compound's melting and boiling points are fundamental experiments for its characterization and purity assessment. Below are detailed, standard methodologies for these procedures.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface and finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer and capillary are then immersed in the heat-transfer fluid (e.g., mineral oil or silicone oil) within the Thiele tube.

    • Digital Melting Point Apparatus: The packed capillary tube is inserted into the sample holder of the apparatus.

  • Heating: The apparatus is heated gently. The heating rate should be slow (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

  • Thiele tube or other suitable heating bath

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Liquid sample of this compound (if in liquid form)

Procedure:

  • Sample Preparation: A small amount (a few drops) of the liquid sample is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a heating bath (e.g., Thiele tube).

  • Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is stopped when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

  • Reporting: The observed temperature is recorded as the boiling point.

Workflow for Characterization of Quinoline Derivatives

The following diagram illustrates a general workflow for the synthesis and characterization of novel quinoline derivatives, a class of compounds to which this compound belongs. This workflow is crucial for drug discovery and development professionals.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Starting Materials (e.g., anilines, β-ketoesters) Reaction Chemical Reaction (e.g., Conrad-Limpach, Skraup) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Pure Quinoline Derivative Purification->Pure Structure Structural Elucidation (NMR, MS, IR) Pure->Structure Purity Purity Assessment (HPLC, TLC) Structure->Purity Physical Physicochemical Properties (Melting Point, Boiling Point, Solubility) Purity->Physical Biological Biological Activity Screening (e.g., in vitro assays) Physical->Biological

Caption: A generalized workflow for the synthesis and subsequent characterization of quinoline derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hydroxyquinolines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Their biological activity is intimately linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides an in-depth technical examination of the tautomeric equilibria in hydroxyquinolines, with a specific focus on 7-Chloro-4-hydroxyquinoline, a critical precursor in the synthesis of compounds like 7-Chloro-4-methoxyquinoline and the antimalarial drug Chloroquine. We will explore the structural and environmental factors governing the equilibrium, present quantitative data from spectroscopic and computational analyses, detail relevant experimental protocols, and illustrate key concepts through structured diagrams.

Introduction to Hydroxyquinoline Tautomerism

Tautomerism, the rapid interconversion of structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design.[1] In the quinoline family, hydroxyl-substituted derivatives can exist in multiple tautomeric forms, primarily through keto-enol or lactam-lactim equilibria.[1][2][3] The position of the hydroxyl group on the quinoline ring dictates the nature of the tautomerism:

  • 2-Hydroxyquinoline and 4-Hydroxyquinoline primarily exhibit lactam-lactim and keto-enol tautomerism, respectively.[2][4] The keto/lactam forms, known as 2(1H)-quinolone and 4(1H)-quinolone, are cyclic amides and are generally more stable.[2][5]

  • Other Hydroxyquinolines (e.g., 5-, 7-, 8-hydroxyquinoline) predominantly exist in the enol (hydroxy) form, as tautomerization to a keto form would disrupt the aromaticity of both rings.[6][7]

The specific tautomer present influences the molecule's hydrogen bonding capacity, polarity, and three-dimensional shape, thereby dictating its interaction with biological targets.[2] This guide focuses on 7-Chloro-4-hydroxyquinoline, where the equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms is of paramount importance.

The Tautomeric Equilibrium of 7-Chloro-4-hydroxyquinoline

7-Chloro-4-hydroxyquinoline can exist in two primary tautomeric forms: the enol form (7-chloroquinolin-4-ol) and the keto form (7-chloro-1H-quinolin-4-one). Extensive spectroscopic and computational studies on the parent 4-hydroxyquinoline system have demonstrated that the equilibrium overwhelmingly favors the keto tautomer in both solution and the solid state.[5][8] This preference is attributed to the greater thermodynamic stability of the cyclic amide (lactam) structure within the quinolone ring.[8]

Caption: Tautomeric equilibrium of 7-Chloro-4-hydroxyquinoline.

Quantitative Analysis of Tautomeric Equilibrium

The differentiation and quantification of hydroxyquinoline tautomers rely on a combination of spectroscopic techniques and computational modeling. The keto form possesses unique spectral signatures that distinguish it from the enol form.

Spectroscopic Data

The most direct evidence for the predominance of the keto tautomer comes from infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method Parameter Keto (4-Quinolone) Form Enol (4-Hydroxyquinoline) Form Reference
IR Spectroscopy C=O StretchStrong absorption at ~1650-1680 cm⁻¹Absent[8]
O-H StretchAbsent (or very broad N-H)Broad absorption[8]
¹H NMR N-H ProtonPresent (often broad)Absent[8]
O-H ProtonAbsentPresent[8]
¹³C NMR C4 CarbonylDownfield signal > 170 ppmAromatic C-O signal[5][8]
Computational Data

Density Functional Theory (DFT) calculations consistently affirm the greater stability of the keto tautomer for 4-hydroxyquinoline systems. The energy difference is significant, confirming its prevalence at equilibrium.

Compound System Method Parameter Energy Difference (ΔE) Reference
5-Methyl-4-hydroxyquinolineB3LYP/6-311++G(d,p)E(keto) - E(enol)27 kJ mol⁻¹ (Keto is less stable)[9]
7-Methyl-4-hydroxyquinolineB3LYP/6-311++G(d,p)E(keto) - E(enol)38 kJ mol⁻¹ (Keto is less stable)[9]
8-HydroxyquinolineCBS-QB3E(keto) - E(enol)> 40 kJ/mol (Keto is less stable)[10]
2-HydroxyquinolineGas-phase calorimetryH(enol) - H(keto)-0.3 kcal/mol (Enol is slightly more stable in gas phase)[11]

Note: While calculations for some substituted quinolines show the hydroxyquinoline (enol) form to be more stable in the gas phase, in solution and the solid state, the 4-oxo (keto) form predominates due to intermolecular interactions and crystal packing forces.[8][9]

Experimental Protocols

Synthesis of 7-Chloro-4-hydroxyquinoline

The synthesis of 7-chloro-4-hydroxyquinoline is a multi-step process, often starting from m-chloroaniline. The following protocol is based on the well-established Gould-Jacobs reaction.[12][13]

SynthesisWorkflow start Start Materials: m-chloroaniline Diethyl ethoxymethylenemalonate step1 Step 1: Condensation Heat at 100-140°C start->step1 intermediate1 Intermediate: Ethyl α-carbethoxy-β- (m-chloroanilino)acrylate step1->intermediate1 step2 Step 2: Cyclization Heat in Dowtherm A (~250°C) intermediate1->step2 intermediate2 Intermediate: Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate step2->intermediate2 step3 Step 3: Saponification Reflux with aq. NaOH intermediate2->step3 intermediate3 Intermediate: 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid step3->intermediate3 step4 Step 4: Decarboxylation Heat in Dowtherm A intermediate3->step4 product Final Product: 7-Chloro-4-hydroxyquinoline (7-chloro-4-quinolinol) step4->product

Caption: Synthetic workflow for 7-Chloro-4-hydroxyquinoline.

Methodology:

  • Condensation: A mixture of m-chloroaniline and diethyl ethoxymethylenemalonate is heated.[13] Ethanol is evolved, yielding the anilinoacrylate intermediate.[13]

  • Thermal Cyclization: The crude intermediate is added to a high-boiling solvent like Dowtherm A and heated to approximately 250°C to induce ring closure.[14]

  • Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid by refluxing with aqueous sodium hydroxide.[13]

  • Decarboxylation: The isolated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is heated again in Dowtherm A to remove the carboxyl group, yielding the final product, 7-chloro-4-hydroxyquinoline.[12][14]

Analytical Workflow for Tautomer Characterization

A multi-faceted approach is required for the unambiguous characterization of the tautomeric equilibrium.

AnalyticalWorkflow cluster_exp Experimental Analysis cluster_comp Computational Analysis sample Sample Preparation (Dissolve in solvent or prepare solid) nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy (Solid or Solution) sample->ir uv UV-Vis Spectroscopy (Varying solvent polarity) sample->uv xray X-ray Crystallography (Solid State Structure) sample->xray interpretation Data Interpretation & Tautomer Assignment nmr->interpretation ir->interpretation uv->interpretation xray->interpretation dft DFT Calculations (Relative Tautomer Energies) dft->interpretation

Caption: General workflow for analyzing tautomeric equilibria.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Identify key signals: an N-H proton signal and a C4 carbonyl signal (>170 ppm) confirm the keto form.[8]

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet (for solid-state) or in a suitable solvent.

    • Record the spectrum from 4000-400 cm⁻¹.

    • A strong C=O stretching band around 1650-1680 cm⁻¹ is definitive for the keto tautomer.[8]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare dilute solutions in solvents of varying polarity (e.g., hexane, acetonitrile, water).

    • Record the absorption spectrum from ~200-450 nm.

    • Compare spectra to differentiate tautomers based on their distinct electronic transitions; the keto form often absorbs at a longer wavelength.[2]

  • X-ray Crystallography:

    • Grow a single crystal of the compound by slow evaporation from a suitable solvent.

    • Collect diffraction data using a diffractometer.

    • Solve the structure to provide unambiguous proof of the tautomeric form in the solid state.[5]

Influence of Environment and Substituents

The position of the tautomeric equilibrium is sensitive to several factors:

  • Solvent Polarity: Polar solvents tend to favor the more polar keto/lactam tautomer due to better solvation.[2]

  • pH: The state of ionization can significantly alter the equilibrium. At physiological pH, the neutral keto form of 4-hydroxyquinoline is generally favored.[4][15][16]

  • Substituents: Electron-withdrawing or -donating groups can influence the relative stability of the tautomers by altering the electron density within the quinoline ring system.[17][18] The 7-chloro substituent, being electron-withdrawing, helps to stabilize the electron-rich keto form.

Conclusion

The tautomerism of hydroxyquinolines is a critical consideration for chemists in drug discovery and development. For 7-Chloro-4-hydroxyquinoline, the precursor to important pharmaceutical compounds, the equilibrium lies heavily in favor of the more stable 4(1H)-quinolone (keto) form. This structural preference is confirmed by robust spectroscopic, crystallographic, and computational data. A thorough understanding and characterization of this equilibrium, using the protocols outlined in this guide, are essential for predicting molecular interactions, ensuring structural integrity, and ultimately designing more effective therapeutic agents.

References

Electron Density Distribution in 7-Chloro-4-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-methoxyquinoline is a key scaffold in medicinal chemistry, forming the core of various therapeutic agents. Understanding its electron density distribution is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This technical guide provides a comprehensive overview of the methodologies used to determine electron density and presents a synthesized analysis of the structural and electronic properties of this compound and its derivatives, drawing from crystallographic studies and computational chemistry.

Introduction

The quinoline ring system is a prevalent motif in a wide array of pharmacologically active compounds. The introduction of substituents, such as a chlorine atom at the 7-position and a methoxy group at the 4-position, significantly modulates the electronic properties of the quinoline core. This alteration in electron density distribution dictates the molecule's ability to engage in crucial intermolecular interactions, including hydrogen bonding and π–π stacking, which are fundamental to its mechanism of action and solid-state properties. This guide explores the experimental and theoretical approaches to characterizing the electron density of this compound.

Methodologies for Determining Electron Density

The electron density distribution in a molecule can be elucidated through both experimental and theoretical methods.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid, from which the electron density distribution can be modeled.

A generalized experimental workflow is as follows:

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_analysis Analysis crystal_growth Crystal Growth of This compound xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution (e.g., Direct Methods) xray_diffraction->structure_solution structure_refinement Structure Refinement (e.g., Full-Matrix Least Squares) structure_solution->structure_refinement electron_density_mapping Electron Density Mapping structure_refinement->electron_density_mapping hirshfeld_analysis Hirshfeld Surface Analysis electron_density_mapping->hirshfeld_analysis

Experimental workflow for X-ray crystallography.

A suitable single crystal of the target compound is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded. The resulting data are used to solve the crystal structure, typically using direct methods, and then refined to obtain precise atomic coordinates and displacement parameters. From this, the electron density map can be generated.

Theoretical Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties, including the electron density distribution.

A typical DFT calculation workflow involves:

dft_workflow cluster_input Input Preparation cluster_calculation Calculation cluster_analysis Analysis mol_structure Define Molecular Structure of This compound geometry_optimization Geometry Optimization mol_structure->geometry_optimization basis_set Select Basis Set (e.g., 6-311++G(d,p)) basis_set->geometry_optimization functional Select Functional (e.g., B3LYP) functional->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation electron_density Electron Density Calculation frequency_calculation->electron_density mep Molecular Electrostatic Potential (MEP) Analysis electron_density->mep fmo Frontier Molecular Orbital (HOMO-LUMO) Analysis electron_density->fmo

Workflow for DFT calculations.

The geometry of the this compound molecule is first optimized. Then, using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), various electronic properties are calculated. These include the molecular electrostatic potential (MEP), which illustrates the charge distribution, and the frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity.[1]

Structural and Electronic Properties

Due to the limited availability of direct experimental data on the electron density of this compound, this section synthesizes findings from crystallographic and computational studies of closely related derivatives.

Crystallographic Insights

A study on 4-chloro-6,7-dimethoxyquinoline provides valuable insights into the molecular geometry.[2] The quinoline ring system is nearly planar, and the methoxy groups also tend to lie in the same plane.[2] This planarity facilitates π–π stacking interactions in the solid state. An intramolecular C—H⋯Cl interaction is also observed, which contributes to the stability of the conformation.[2]

Table 1: Selected Crystallographic Data for 4-Chloro-6,7-dimethoxyquinoline [2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.9471 (19)
b (Å)6.7140 (9)
c (Å)17.645 (2)
β (°)107.641 (2)
V (ų)1574.6 (4)
Z4

Note: Data extracted from a study on a closely related compound.

Computational Analysis of Electron Density

DFT calculations on quinoline derivatives reveal key features of their electronic structure.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, the regions around the nitrogen atom and the oxygen atom of the methoxy group are expected to have a negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the quinoline ring will exhibit a positive potential (electron-poor).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. A smaller energy gap suggests higher reactivity. In substituted quinolines, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the quinoline ring system. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group will influence the energies and distributions of these orbitals.

Intermolecular Interactions

The electron density distribution governs the types and strengths of intermolecular interactions. For this compound, several key interactions are anticipated:

  • π–π Stacking: The planar aromatic quinoline system is prone to π–π stacking interactions, which are significant in stabilizing the crystal lattice.

  • Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, the nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophile.

The interplay of these interactions, dictated by the molecule's electron density, is critical for its solid-state packing and its interaction with biological targets.

Conclusion

The electron density distribution of this compound is a critical determinant of its chemical and physical properties. While direct experimental determination is not widely reported, a combination of crystallographic data from related structures and theoretical calculations using DFT provides a robust model of its electronic landscape. The presence of the chloro and methoxy substituents creates distinct regions of high and low electron density, which in turn govern the molecule's reactivity and its ability to form specific intermolecular interactions. This understanding is invaluable for the rational design of new quinoline-based therapeutic agents with improved efficacy and pharmacokinetic profiles. Further experimental studies, such as high-resolution X-ray diffraction, would be beneficial to refine the details of the electron density distribution in this important molecular scaffold.

References

An In-depth Technical Guide to the Safety and Handling of 7-Chloro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 7-Chloro-4-methoxyquinoline, a chemical compound used in various research and development applications. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin irritationCategory 2H315: Causes skin irritation[1][4]
Serious eye damage/eye irritationCategory 1 / 2AH318 / H319: Causes serious eye damage/irritation[1][4][5]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation[1][4][5]

Signal Word: Danger[1]

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C10H8ClNO[1]
Molecular Weight 193.63 g/mol [1]
Appearance Solid[5]
Melting Point 137-138 °C[1]
Density 1.267 g/cm³ (Predicted)[1]
CAS Number 26707-52-8[1]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][5][6][7]

  • Hygiene: Wash hands thoroughly after handling.[1][5][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][6]

  • Dust Prevention: Avoid generating dust.[1][6][7] Use non-sparking tools.[1][8]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5][6][7]

  • Incompatibilities: Store away from strong oxidizing agents.[5][7]

  • Security: Store in a locked-up area.[1][5]

Experimental Workflows and Safety Protocols

The following diagrams illustrate standardized workflows for handling this compound to ensure safety.

Safe_Handling_Workflow prep Preparation - Assess Risks - Gather Materials ppe Don Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat prep->ppe 1. weigh Weighing - Use fume hood - Minimize dust ppe->weigh 2. transfer Transfer to Reaction Vessel weigh->transfer 3. reaction Conduct Experiment transfer->reaction 4. cleanup Decontamination & Cleanup - Clean workspace - Remove PPE correctly reaction->cleanup 5. waste Waste Disposal - Segregate hazardous waste cleanup->waste 6. storage Return to Storage - Tightly sealed container cleanup->storage 7. Spill_Response_Protocol spill Spill Occurs evacuate Evacuate Immediate Area - Alert others spill->evacuate ppe Don Appropriate PPE - Respirator if necessary evacuate->ppe contain Contain the Spill - Use absorbent material ppe->contain cleanup Clean Up Spill - Avoid raising dust contain->cleanup dispose Dispose of Waste - In sealed, labeled container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident decontaminate->report First_Aid_Response_Logic exposure Exposure Occurs inhalation Inhalation? exposure->inhalation skin Skin Contact? exposure->skin eye Eye Contact? exposure->eye ingestion Ingestion? exposure->ingestion action_inhale Move to Fresh Air Seek Medical Attention inhalation->action_inhale Yes action_skin Wash with Soap & Water Remove Contaminated Clothing skin->action_skin Yes action_eye Rinse Eyes with Water Seek Immediate Medical Attention eye->action_eye Yes action_ingest Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->action_ingest Yes

References

Methodological & Application

Synthesis of 7-Chloro-4-methoxyquinoline from 3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 7-Chloro-4-methoxyquinoline from 3-Chloroaniline

Application Notes

The synthesis of this compound is a multi-step process that is of significant interest to researchers in medicinal chemistry and drug development, as the quinoline scaffold is a key component in many pharmaceutical agents. The most established and reliable route to achieving a 7-chloro substitution on the quinoline ring is through the Gould-Jacobs reaction, commencing with 3-chloroaniline.[1][2][3] This application note details a robust protocol for the synthesis of this compound, starting from 3-chloroaniline and proceeding through the key intermediate, 4,7-dichloroquinoline.[2][4]

The overall synthesis can be divided into two main stages. The first stage involves the construction of the quinoline core via the Gould-Jacobs reaction, followed by chlorination to yield 4,7-dichloroquinoline. The second stage is a nucleophilic aromatic substitution to introduce the methoxy group at the 4-position.

Stage 1: Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for synthesizing quinolines.[1] It begins with the condensation of an aniline derivative with an ethoxymethylenemalonic ester. In this protocol, 3-chloroaniline is reacted with diethyl 2-(ethoxymethylene)malonate. This is followed by a thermally induced intramolecular cyclization, saponification of the resulting ester, and subsequent decarboxylation to form 7-chloro-4-hydroxyquinoline.[5][6] The hydroxyl group at the 4-position is then converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) to give the key intermediate, 4,7-dichloroquinoline.[4][7]

Stage 2: Synthesis of this compound

The final step is the selective methoxylation of 4,7-dichloroquinoline. The chlorine atom at the 4-position of the quinoline ring is significantly more reactive towards nucleophilic substitution than the chlorine at the 7-position.[8] This allows for the regioselective replacement of the 4-chloro group with a methoxy group by reacting 4,7-dichloroquinoline with sodium methoxide.

This detailed protocol provides researchers with a comprehensive guide, including quantitative data and step-by-step methodologies, to successfully synthesize this compound for further research and development applications.

Experimental Workflow

G cluster_0 Stage 1: Synthesis of 4,7-Dichloroquinoline cluster_1 Stage 2: Synthesis of this compound A Condensation of 3-Chloroaniline and Diethyl ethoxymethylenemalonate B Thermal Cyclization A->B C Saponification B->C D Decarboxylation C->D E Chlorination with POCl3 D->E F Nucleophilic Substitution with Sodium Methoxide E->F G 3-Chloroaniline 3-Chloroaniline Intermediate_A Anilinoacrylate Intermediate 3-Chloroaniline->Intermediate_A + DEEM Heat DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_A Intermediate_B Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Intermediate_A->Intermediate_B Thermal Cyclization Intermediate_C 7-Chloro-4-hydroxyquinoline-3-carboxylic acid Intermediate_B->Intermediate_C Saponification (NaOH, H2O) Intermediate_D 7-Chloro-4-hydroxyquinoline Intermediate_C->Intermediate_D Decarboxylation (Heat) Intermediate_E 4,7-Dichloroquinoline Intermediate_D->Intermediate_E Chlorination (POCl3) Final_Product This compound Intermediate_E->Final_Product Methoxylation (NaOMe, MeOH)

References

Application Notes and Protocols for the Synthesis of 7-Chloro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 7-Chloro-4-methoxyquinoline, a valuable quinoline derivative for research and development in medicinal chemistry. The protocol is presented in a two-step synthesis commencing from m-chloroaniline.

Application Notes

This compound and its structural analogs are important scaffolds in drug discovery. The quinoline core is a key pharmacophore in a variety of therapeutic agents, notably in the development of antimalarial drugs. The substitution pattern on the quinoline ring system significantly influences the biological activity. The 7-chloro substitution is a common feature in many antimalarial compounds, including chloroquine. The 4-methoxy group can serve as a key intermediate for further functionalization or can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This protocol provides a reliable method for accessing this specific isomer for use in synthetic campaigns and biological screening.

The described synthesis is robust and employs common laboratory reagents. The initial step involves the well-established Gould-Jacobs reaction to construct the quinoline core, followed by chlorination to yield the key intermediate, 4,7-dichloroquinoline. The second step is a nucleophilic aromatic substitution that selectively replaces the more reactive chlorine atom at the 4-position with a methoxy group. This selectivity is a key feature of the reactivity of 4,7-dichloroquinoline.

Experimental Protocols

The synthesis of this compound is achieved in two main stages:

  • Synthesis of 4,7-dichloroquinoline from m-chloroaniline.

  • Synthesis of this compound via selective methoxylation of 4,7-dichloroquinoline.

Part 1: Synthesis of 4,7-dichloroquinoline

This procedure is adapted from the established method for the synthesis of 4,7-dichloroquinoline.

Materials:

  • m-Chloroaniline

  • Ethyl ethoxymethylenemalonate

  • Dowtherm A (or other high-boiling point solvent like diphenyl ether)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄)

  • Phosphorus oxychloride (POCl₃)

  • Skellysolve B (or hexanes)

  • Ether

  • 10% Aqueous Sodium Hydroxide (for neutralization)

  • Round-bottom flasks, condenser, heating mantle, stirrer, filtration apparatus

Procedure:

A. Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate.

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step.

B. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil.

  • Pour the product from step A through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour, during which the cyclized product will crystallize.

  • Cool the mixture and filter the solid product.

  • Wash the filter cake with two 400-mL portions of Skellysolve B to remove impurities.

  • Mix the air-dried filter cake with 1 L of 10% aqueous sodium hydroxide and reflux until all the solid dissolves (approximately 1 hour).

  • Cool the saponification mixture and separate the aqueous solution from any residual oil.

  • Acidify the aqueous solution with concentrated hydrochloric acid or 10% sulfuric acid until it is acidic to Congo red paper.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash it thoroughly with water.

C. 7-Chloro-4-quinolinol and 4,7-dichloroquinoline

  • Suspend the air-dried acid from step B in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and a reflux condenser.

  • Boil the mixture for 1 hour under a stream of nitrogen to remove any water.

  • Cool the resulting clear, light-brown solution to room temperature.

  • Carefully add 90 mL (150 g, 0.98 mole) of phosphorus oxychloride.

  • Heat the mixture to 135–140 °C and stir for 1 hour.

  • Cool the reaction mixture and pour it into a separatory funnel.

  • Rinse the flask with ether and add the rinsing to the separatory funnel.

  • Wash the solution with three 500-mL portions of 10% hydrochloric acid.

  • Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

  • Collect the solid by filtration, wash thoroughly with water, and dry. The expected yield is 130–145 g.

Part 2: Synthesis of this compound

This part of the protocol describes the selective nucleophilic substitution of the 4-chloro group.

Materials:

  • 4,7-dichloroquinoline

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.05 mol) of 4,7-dichloroquinoline in 100 mL of anhydrous methanol.

  • To this solution, carefully add 3.24 g (0.06 mol) of solid sodium methoxide in portions, or an equivalent amount of a commercial solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Take up the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Data Presentation

Table 1: Summary of Reactants, Products, and Expected Yields

StepReactant(s)ProductMolecular Weight ( g/mol )Typical Yield
1m-Chloroaniline, Ethyl ethoxymethylenemalonate4,7-dichloroquinoline198.0566-73%
24,7-dichloroquinoline, Sodium methoxideThis compound193.63~80-90% (estimated)

Table 2: Spectroscopic Data for this compound

Data TypeDescription
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
¹H NMR No experimental data available in the searched literature.
¹³C NMR No experimental data available in the searched literature.
Mass Spectrometry Predicted m/z for [M+H]⁺: 194.03671.[1]

Mandatory Visualization

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4,7-dichloroquinoline cluster_step2 Step 2: Synthesis of this compound m_chloroaniline m-Chloroaniline intermediate1 Ethyl α-carbethoxy-β-m- chloroanilinoacrylate m_chloroaniline->intermediate1 ethoxymethylenemalonate Ethyl ethoxymethylenemalonate ethoxymethylenemalonate->intermediate1 intermediate2 7-Chloro-4-hydroxy-3- quinolinecarboxylic acid intermediate1->intermediate2 Cyclization (Dowtherm A) intermediate3 7-Chloro-4-quinolinol intermediate2->intermediate3 Decarboxylation product1 4,7-dichloroquinoline intermediate3->product1 Chlorination (POCl₃) product1_ref 4,7-dichloroquinoline final_product This compound product1_ref->final_product Methoxylation (Methanol, Reflux) sodium_methoxide Sodium Methoxide sodium_methoxide->final_product

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: 7-Chloro-4-methoxyquinoline and its Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 7-chloro-4-quinoline derivatives as key intermediates in the synthesis of several crucial pharmaceutical compounds. The primary focus is on the synthesis of the widely used antimalarial drugs: Chloroquine, Hydroxychloroquine, and Amodiaquine.

Introduction

The 7-chloro-4-quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its precursor, 4,7-dichloroquinoline, is a critical starting material for the synthesis of a range of drugs, most notably antimalarials. The methodologies outlined below provide a comprehensive guide for the laboratory-scale synthesis of these compounds, with a focus on reproducibility and purity.

Synthesis of the Key Intermediate: 4,7-Dichloroquinoline

The common precursor for the synthesis of Chloroquine, Hydroxychloroquine, and Amodiaquine is 4,7-dichloroquinoline. A robust and widely used method for its preparation starts from m-chloroaniline.

Synthetic Pathway Overview

The synthesis of 4,7-dichloroquinoline from m-chloroaniline is a multi-step process that involves the formation of an anilinoacrylate intermediate, followed by cyclization, saponification, decarboxylation, and finally, chlorination.

Synthesis_of_4_7_Dichloroquinoline A m-Chloroaniline C Ethyl α-carbethoxy-β-m-chloroanilinoacrylate A->C + B Ethyl ethoxymethylenemalonate B->C + D 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid C->D Thermal Cyclization & Saponification E 7-Chloro-4-quinolinol D->E Decarboxylation F 4,7-Dichloroquinoline E->F Chlorination (POCl3)

Fig. 1: Synthetic pathway for 4,7-dichloroquinoline.
Experimental Protocol for 4,7-Dichloroquinoline Synthesis[1][2][3]

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • In a 500-ml round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate.

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step.

Step 2: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • In a 5-l round-bottomed flask equipped with an air condenser, heat 1 l of Dowtherm A to vigorous boiling.

  • Pour the product from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour, during which the cyclized product will crystallize.

  • Cool the mixture, filter the solid, and wash it with two 400-ml portions of Skellysolve B to remove impurities.

  • Mix the air-dried filter cake with 1 l of 10% aqueous sodium hydroxide and reflux until the solid ester dissolves (approximately 1 hour).

  • Cool the saponification mixture and separate the aqueous solution from any oil.

  • Acidify the aqueous solution with concentrated hydrochloric acid or 10% sulfuric acid to precipitate the product.

  • Collect the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

Step 3: Synthesis of 7-Chloro-4-quinolinol and 4,7-Dichloroquinoline

  • Suspend the air-dried acid from Step 2 in 1 l of Dowtherm A in a 2-l flask equipped with a stirrer and reflux condenser.

  • Boil the mixture for 1 hour under a stream of nitrogen to remove water.

  • Cool the solution to room temperature and add 90 ml (150 g, 0.98 mole) of phosphorus oxychloride.

  • Raise the temperature to 135–140°C and stir for 1 hour.

  • Cool the reaction mixture and pour it into a separatory funnel.

  • Rinse the flask with ether and add it to the funnel. Wash the solution with three 500-ml portions of 10% hydrochloric acid.

  • Cool the combined acid extracts in ice and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

Quantitative Data for 4,7-Dichloroquinoline Synthesis
StepProductStarting Material (moles)Yield (%)Melting Point (°C)
27-Chloro-4-hydroxy-3-quinolinecarboxylic acid1.085-98~266 (with effervescence)
34,7-Dichloroquinoline1.066-7380-82
Recrystallized4,7-Dichloroquinoline-55-60 (overall)84-85

Application in Drug Synthesis

Chloroquine Synthesis

Chloroquine is synthesized through the condensation of 4,7-dichloroquinoline with 2-amino-5-diethylaminopentane.

Chloroquine_Synthesis A 4,7-Dichloroquinoline C Chloroquine A->C + B 2-Amino-5-diethylaminopentane B->C +

Fig. 2: Synthesis of Chloroquine.

Experimental Protocol for Chloroquine Synthesis [1][2]

  • Mix 198 g (1 mol) of 4,7-dichloroquinoline and 94 g (1 mol) of phenol uniformly.

  • Raise the system temperature to 70-80°C.

  • Slowly add 332 g (2.1 mol) of 2-amino-5-diethylaminopentane under a pressure of 1.7 atm.

  • After the reaction is complete, add 600 mL of toluene for dilution.

  • Add a 10% sodium carbonate solution to adjust the system pH to 8-9.

  • Separate the layers, wash the organic phase with water (3 x 200 mL), and concentrate to dryness to obtain crude chloroquine.

  • Recrystallize the crude product from petroleum ether to obtain pure chloroquine.

Quantitative Data for Chloroquine Synthesis [1][3]

Starting MaterialReagentsConditionsYield of Crude Chloroquine (g)Molar Yield of Pure Chloroquine (%)Purity (HPLC) (%)
198g 4,7-dichloroquinolinePhenol, 2-amino-5-diethylaminopentane, di-n-butylamine70-80°C, 1.7 atm410.782.3097.44
13.0g Chloroquine PhosphateNaOH, Ethyl Acetate0°C to RT, 1h-94-
Hydroxychloroquine Synthesis

Hydroxychloroquine is synthesized by reacting 4,7-dichloroquinoline with N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiamine (also known as 2-((4-aminopentyl)(ethyl)amino)ethanol).[4][5]

Hydroxychloroquine_Synthesis A 4,7-Dichloroquinoline C Hydroxychloroquine A->C + B 2-((4-Aminopentyl)(ethyl)amino)ethanol B->C +

Fig. 3: Synthesis of Hydroxychloroquine.

Experimental Protocol for Hydroxychloroquine Synthesis [4][6]

  • Charge a high-pressure reactor with 10 kg of 4,7-dichloroquinoline and 11.4 kg of N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiamine.

  • Fill the reactor with nitrogen gas to a pressure of 10-15 bar.

  • Stir the mixture at 80°C for 30 minutes until the 4,7-dichloroquinoline is completely dissolved.

  • Continue stirring at 100-120°C for 4 to 6 hours.

  • Cool the reaction mixture to 70-80°C and add 30 kg of 3N HCl aqueous solution and 20 kg of chloroform.

  • Cool to room temperature, stir, and allow the layers to separate. The product will be in the aqueous layer.

  • Repeat the extraction of the chloroform layer with the acidic aqueous solution twice more and combine the aqueous layers.

  • The aqueous layer containing hydroxychloroquine can then be further processed for purification and salt formation.

Quantitative Data for Hydroxychloroquine Synthesis [7][8]

Starting MaterialReagentsConditionsYield (%)Purity (HPLC) (%)
4,7-dichloroquinoline, 2-((4-aminopentyl)(ethyl)amino)ethanolK2CO3, Triethylamine, Ethanol125°C, 6h, 15 psi N278-
4,7-dichloroquinoline, 2-((4-aminopentyl)(ethyl)amino)ethanol-100-120°C, 4-6h, 10-15 bar N2High-
--Overall yield improvement of 52% over current commercial process52 (improvement)-
---92 (sulfate salt)99.85
Amodiaquine Synthesis

Amodiaquine is synthesized by first reacting 4,7-dichloroquinoline with 4-aminophenol, followed by a Mannich reaction with formaldehyde and diethylamine.[9][10]

Amodiaquine_Synthesis cluster_0 Step 1 cluster_1 Step 2 A 4,7-Dichloroquinoline C 7-Chloro-4-(4-hydroxyphenylamino)quinoline A->C + B 4-Aminophenol B->C + F Amodiaquine C->F + D Formaldehyde D->F + E Diethylamine E->F +

Fig. 4: Synthesis of Amodiaquine.

Experimental Protocol for Amodiaquine Synthesis [9]

  • To a mixture of 11.4 g (0.104 mol) of 4-aminophenol and 19.8 g (0.10 mol) of 4,7-dichloroquinoline, add 60 ml of acetic acid with stirring at room temperature.

  • Heat the resulting mixture with stirring at 110°C for about one hour.

  • Cool the mixture to 20°C.

  • Sequentially add 14.06 g of a 32% aqueous solution of formaldehyde (0.150 mol) and 10.95 g of diethylamine (0.150 mol) to the same reaction vessel.

  • Heat the reaction mixture at 50°C for four hours.

  • Cool the mixture in an ice-water bath and add 22 mL of 37% aqueous hydrochloric acid solution.

  • Continue stirring for an additional 2 hours to complete the precipitation of the product as yellow crystals.

  • Collect the precipitated crystals by filtration and dry at room temperature.

Quantitative Data for Amodiaquine Synthesis [10][11][12]

ProductStarting MaterialsYield (%)Purity (%)
4-Acetamido-2-(diethylaminomethyl)phenol4-Acetamidophenol, Diethylamine, Paraformaldehyde92-
4,7-Dichloroquinolinem-Chloroaniline89>97
Amodiaquine Dihydrochloride Dihydrate4-Acetamido-2-(diethylaminomethyl)phenol, 4,7-Dichloroquinoline90>99 (HPLC)

Mechanism of Action and Signaling Pathways

The therapeutic effects of these quinoline-based drugs are attributed to their interference with specific biological pathways.

Chloroquine and Hydroxychloroquine

These drugs are weak bases that accumulate in acidic cellular compartments, such as lysosomes.[13][14][15] Their primary mechanism of action involves the inhibition of lysosomal activity and autophagy. This disruption affects antigen presentation and cytokine production, leading to their immunomodulatory effects.[13][14]

CQ_HCQ_Pathway cluster_cell Immune Cell CQ_HCQ Chloroquine / Hydroxychloroquine Lysosome Lysosome (Acidic) CQ_HCQ->Lysosome Accumulates & raises pH MHC_II MHC class II Presentation Lysosome->MHC_II Antigen Processing Cytokines Pro-inflammatory Cytokine Production Lysosome->Cytokines Signaling TLR Toll-like Receptor Signaling Lysosome->TLR Activation Inhibition Inhibition Autophagosome Autophagosome Autophagosome->Lysosome Fusion Inhibition->MHC_II Inhibition->Cytokines Inhibition->TLR

Fig. 5: Mechanism of action of Chloroquine and Hydroxychloroquine.
Amodiaquine

Amodiaquine's antimalarial activity is similar to that of chloroquine, primarily involving the inhibition of heme detoxification in the malaria parasite.[16][17] The accumulation of toxic free heme leads to parasite death. Additionally, amodiaquine has been shown to inhibit ribosome biogenesis, providing another mechanism for its therapeutic effects.[18]

Amodiaquine_Pathway cluster_parasite Malaria Parasite cluster_cell_2 Host/Parasite Cell Amodiaquine Amodiaquine Heme Free Heme (Toxic) Amodiaquine->Heme Inhibits Polymerization Hemoglobin Hemoglobin Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Amodiaquine2 Amodiaquine Ribosome_Biogenesis Ribosome Biogenesis Amodiaquine2->Ribosome_Biogenesis Inhibits Cell_Growth Cell Growth & Proliferation Ribosome_Biogenesis->Cell_Growth

Fig. 6: Dual mechanism of action of Amodiaquine.

Conclusion

The 7-chloroquinoline framework, and specifically its 4-substituted derivatives, remain a cornerstone in the development of essential medicines. The protocols and data presented herein offer a detailed guide for the synthesis of Chloroquine, Hydroxychloroquine, and Amodiaquine, utilizing 4,7-dichloroquinoline as a key intermediate. Understanding the synthetic pathways and mechanisms of action of these drugs is crucial for further research and development in this important class of therapeutic agents.

References

Application of 7-Chloro-4-methoxyquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline class. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with significant pharmacological properties. The presence of a chlorine atom at the 7-position and a methoxy group at the 4-position of the quinoline ring significantly influences its physicochemical properties and biological activity. This document provides detailed application notes and protocols for researchers interested in utilizing this compound as a scaffold or intermediate in drug discovery and medicinal chemistry. While extensive data exists for various 4-substituted-7-chloroquinoline analogues, this document will focus on the known and potential applications of the 4-methoxy variant and provide protocols for its synthesis and biological evaluation.

Biological Activities and Potential Applications

The 7-chloroquinoline core is a well-established pharmacophore, most notably found in the antimalarial drug chloroquine. Derivatives of 7-chloroquinoline have been extensively investigated for a wide range of therapeutic applications, including anticancer, antimalarial, antiviral, and anti-inflammatory activities. While specific biological data for this compound is not as abundant as for its 4-amino substituted counterparts, its role as a key synthetic intermediate and the activities of closely related analogues suggest its potential in various therapeutic areas.

Anticancer Activity

Numerous 7-chloroquinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The 4-position of the quinoline ring is a critical site for modification to modulate this activity. While direct anticancer data for this compound is limited, it serves as a crucial precursor for the synthesis of more complex molecules with demonstrated cytotoxic effects. For instance, derivatives where the 4-methoxy group is replaced by substituted anilino or phenoxy groups have shown significant inhibition of cancer cell growth.

Table 1: Cytotoxic Activity of Selected 7-Chloroquinoline Derivatives

Compound ID4-SubstituentCell LineIC50 (µM)Reference
Derivative A -NH-(3-methoxyphenyl)K1 (CQ-resistant P. falciparum)0.0057
Derivative B Morita-Baylis-Hillman adductMCF-7 (Breast Cancer)4.60
Derivative C Morita-Baylis-Hillman adductHCT-116 (Colorectal Cancer)Not specified
Derivative D Morita-Baylis-Hillman adductHL-60 (Leukemia)Not specified
Derivative E Morita-Baylis-Hillman adductNCI-H292 (Lung Cancer)Not specified
Derivative F -(4-thioalkylquinoline) sulfonyl N-oxideCCRF-CEM (Leukemia)0.55 - 2.74
Antimalarial Activity

The 4-aminoquinoline scaffold is the basis for several antimalarial drugs. The mechanism of action is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole, leading to a toxic buildup of free heme. While this compound itself is not a primary antimalarial agent, it is a key intermediate in the synthesis of compounds with potential antiplasmodial activity. Modification of the 4-methoxy group to various amino functionalities is a common strategy to develop new antimalarial candidates.

Table 2: Antiplasmodial Activity of Selected 7-Chloro-4-aminoquinoline Derivatives

Compound IDSide Chain at 4-amino positionP. falciparum StrainIC50 (nM)Reference
Chloroquine N',N'-diethyl-N'-(7-chloroquinolin-4-yl)pentane-1,4-diamineCQ-S3.27 - 25.1
Chloroquine N',N'-diethyl-N'-(7-chloroquinolin-4-yl)pentane-1,4-diamineCQ-R9.79 - 167.4
Derivative G Chirally defined side chain variantsCQ-S3.27 - 25.1
Derivative H Chirally defined side chain variantsCQ-R9.79 - 167.4
Antiviral Activity

Derivatives of 7-chloro-4-aminoquinoline, such as chloroquine and hydroxychloroquine, have demonstrated in vitro activity against a broad range of viruses. This has spurred interest in synthesizing novel 7-chloroquinoline analogues with improved antiviral efficacy and safety profiles. This compound can serve as a starting material for the generation of such libraries of compounds for antiviral screening.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 7-chloro-4-hydroxyquinoline, which can be prepared from m-chloroaniline.

Protocol 1: Synthesis of this compound from 7-Chloro-4-hydroxyquinoline

Materials:

  • 7-Chloro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl3)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Chlorination of 7-Chloro-4-hydroxyquinoline:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-chloro-4-hydroxyquinoline (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

    • Heat the mixture to reflux (approximately 110 °C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4,7-dichloroquinoline.

  • Methoxylation of 4,7-dichloroquinoline:

    • Dissolve the crude 4,7-dichloroquinoline (1 equivalent) in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 2: MTT Assay for Evaluation of Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or its derivatives) dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of this compound m_chloroaniline m-Chloroaniline intermediate1 7-Chloro-4-hydroxyquinoline m_chloroaniline->intermediate1 Cyclization intermediate2 4,7-Dichloroquinoline intermediate1->intermediate2 Chlorination (POCl3) final_product This compound intermediate2->final_product Methoxylation (NaOMe, MeOH)

Caption: Synthetic route to this compound.

Experimental Workflow: MTT Assay

G cluster_1 MTT Cytotoxicity Assay Workflow cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with this compound derivatives incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Solubilize formazan crystals (DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Potential Signaling Pathway: PI3K/Akt Inhibition

G cluster_2 Potential PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Cell_Survival Quinoline 7-Chloroquinoline Derivative Quinoline->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt pathway by 7-chloroquinoline derivatives.

Application Notes & Protocols: Synthesis of Lenvatinib via 7-Chloro-4-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, hepatocellular, and renal cell carcinoma.[1][2][3] Its therapeutic efficacy stems from its ability to simultaneously block several cellular signaling pathways crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[2][3] Lenvatinib's mechanism of action involves the potent inhibition of Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as RET and KIT proto-oncogenes.[1][2][4]

This document provides a detailed overview of a common and effective synthetic route to Lenvatinib, focusing on the key coupling reaction involving the intermediate 4-chloro-7-methoxyquinoline-6-carboxamide. The provided protocols are intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Mechanism of Action: Multi-Kinase Inhibition

Lenvatinib exerts its anti-cancer effects by targeting multiple receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis and tumor progression.[4] By inhibiting VEGFR, it disrupts the signaling cascade that leads to neovascularization, effectively cutting off the tumor's supply of nutrients and oxygen.[3][5] Concurrently, its inhibition of FGFR, PDGFRα, RET, and KIT pathways suppresses the proliferation and survival signals within the cancer cells themselves.[1][5] This dual action on both the tumor vasculature and the malignant cells results in potent antitumor activity.[4]

Lenvatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Intracellular Signaling cluster_effects Cellular Effects VEGFR VEGFR 1-3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR 1-4 FGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PDGFRa PDGFRα PDGFRa->RAS_MAPK KIT_RET KIT / RET KIT_RET->RAS_MAPK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT_RET Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Proliferation->Tumor_Growth

Caption: Lenvatinib's multi-targeted inhibition of key signaling pathways.

Synthetic Strategy and Workflow

The synthesis of Lenvatinib is a multi-step process, with a pivotal step being the coupling of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide (VI) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (V).[6][7] The urea intermediate (V) is typically prepared from 4-amino-3-chloro-phenol.[6] The final coupling reaction is a nucleophilic aromatic substitution where the phenolic oxygen of the urea derivative displaces the chlorine atom on the quinoline ring, forming an ether linkage.[8]

Lenvatinib_Synthesis_Workflow cluster_urea Urea Intermediate Synthesis cluster_coupling Final Coupling & Purification A 4-Amino-3-chloro-phenol (II) D Intermediate (III) A->D + Phenyl Chloroformate E 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea (V) D->E + Cyclopropylamine G Lenvatinib (I) E->G Coupling Reaction (Base, DMSO) F 4-chloro-7-methoxyquinoline -6-carboxamide (VI) F->G Coupling Reaction (Base, DMSO) H Purification / Crystallization G->H I Final Product H->I

Caption: General workflow for the synthesis of Lenvatinib.

Experimental Protocols

The following protocols are based on established synthetic methods described in the literature.[6][7]

Protocol 1: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (V)

This two-step, one-pot procedure converts 4-amino-3-chloro-phenol into the required urea intermediate.[6]

  • Carbamate Formation:

    • Suspend 4-Amino-3-chloro-phenol hydrochloride salt (II) (1.0 eq.) in 2-methyltetrahydrofuran (3 volumes).

    • Cool the suspension to 0-5°C.

    • Add a solution of sodium bicarbonate (NaHCO₃) (2.1 eq.) in water dropwise, maintaining the temperature below 10°C.

    • Add a solution of phenyl chloroformate (1.1 eq.) in 2-methyltetrahydrofuran dropwise, keeping the temperature below 10°C.

    • Stir the mixture at 0-5°C for approximately 10 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Urea Formation:

    • Separate the organic and aqueous phases.

    • To the organic phase containing the phenyl carbamate intermediate (III), directly add cyclopropylamine (IV) (2.0 eq.).

    • Heat the mixture and stir at 50°C for 3 hours.

    • Cool the reaction mixture to room temperature and perform an acidic wash (e.g., with 1M H₂SO₄) to remove excess cyclopropylamine.

  • Crystallization and Isolation:

    • Wash the organic phase with brine and water.

    • Add ethyl acetate and concentrate the solution by distillation. Repeat this process to switch solvents.

    • Stir the resulting slurry at room temperature for 1 hour.

    • Add n-heptane (1 volume) and stir for an additional 30 minutes to promote precipitation.

    • Filter the precipitate, wash with a 4:1 mixture of ethyl acetate:n-heptane, followed by n-heptane.

    • Dry the white solid under vacuum at 55°C to yield the final product (V).

Protocol 2: Synthesis of Lenvatinib (I) via Coupling Reaction

This protocol details the crucial coupling of the two key intermediates.[6][7]

  • Reaction Setup:

    • Suspend 4-chloro-7-methoxyquinoline-6-carboxamide (VI) (1.0 eq.) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (V) (1.2 eq.) in dimethylsulfoxide (DMSO) (approx. 20 volumes).

    • Add cesium carbonate (Cs₂CO₃) (2.0 eq.) to the suspension.

  • Coupling Reaction:

    • Heat the mixture to 70°C and stir for approximately 23 hours.[6] (Note: An optimized procedure suggests stirring at a lower temperature of 50°C for 24 hours to significantly reduce impurity formation).[7]

  • Precipitation and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water (approx. 50 volumes) to precipitate the crude product.

    • Filter the precipitated crystals and dry to afford crude Lenvatinib (I).

Protocol 3: Purification and Crystallization of Lenvatinib (I)

High purity is essential for pharmaceutical applications. This protocol provides a method for purifying the crude product.[6][7]

  • Dissolution:

    • Dissolve the crude Lenvatinib (I) in DMSO (5 volumes) by heating to 70°C.

  • Crystallization:

    • Cool the solution to room temperature.

    • Add dichloromethane (DCM) (15 volumes) over 15 minutes.

    • Stir the mixture at room temperature for 16 hours, then cool to 0-5°C and stir for an additional hour.

  • Isolation and Washing:

    • Filter the resulting suspension.

    • Wash the solid with a 1:3 mixture of DMSO:DCM (2 volumes).

    • Triturate the solid with pure DCM (4 volumes) three times.

  • Drying:

    • Dry the purified solid at 60°C under vacuum for 24 hours to yield pure Lenvatinib (I).

Data Summary

The following tables summarize quantitative data from the described synthetic protocols.

Table 1: Synthesis of Intermediate (V)

Step Key Reagents Solvent Temperature Time Yield Purity (HPLC) Reference

| Carbamate/Urea | 4-amino-3-chloro-phenol, Phenyl chloroformate, Cyclopropylamine | 2-MeTHF | 0-50°C | ~4 hrs | ~91% | 99.7-99.9% |[6] |

Table 2: Coupling Reaction for Lenvatinib (I)

Reactants Base Solvent Temperature Time Crude Yield Reference
(V) & (VI) Cesium Carbonate DMSO 70°C 23 hrs ~89% [6]

| (V) & (VI) | Cesium Carbonate | DMSO | 50°C | 24 hrs | N/A |[7] |

Table 3: Purification of Lenvatinib (I)

Method Solvents Process Crystallization Yield Final Purity (HPLC) Reference

| Recrystallization | DMSO / Dichloromethane | Stirring at RT then 0-5°C | ~79% | >99.5% |[6][7] |

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 7-Chloro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of these compounds. Nucleophilic aromatic substitution (SNAr) reactions on halo-substituted quinolines represent a powerful and versatile method for introducing diverse chemical functionalities.

This document provides detailed application notes and protocols for the nucleophilic aromatic substitution reactions of 7-chloro-4-methoxyquinoline. The presence of the chlorine atom at the C7 position, influenced by the electron-donating methoxy group at C4, allows for selective substitution by a variety of nucleophiles. These reactions are instrumental in the synthesis of novel 7-substituted-4-methoxyquinoline derivatives for drug discovery and development, particularly in the generation of compound libraries for structure-activity relationship (SAR) studies. Many quinoline derivatives are known to exhibit their anticancer effects by inhibiting key signaling pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways.

General Reaction Mechanism

The nucleophilic aromatic substitution on this compound typically proceeds through an addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the departure of the chloride leaving group, yielding the 7-substituted product. The reaction rate and yield can be influenced by the nature of the nucleophile, solvent, temperature, and the potential use of catalysts.

Data Presentation: SNAr Reactions of this compound Analogs

While specific quantitative data for SNAr reactions of this compound is not extensively reported, the following tables summarize representative reaction conditions and yields for analogous 7-chloroquinoline systems. These serve as a valuable guide for reaction optimization.

Table 1: Reaction of 7-Chloroquinolines with Amine Nucleophiles

Starting MaterialAmine NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
4,7-dichloroquinolineN,N-dimethylethane-1,2-diamine--120-1306-8-[1]
4,7-dichloroquinolineButylamine--120-1306-[1]
4,7-dichloroquinolineN-methylpiperazinePhenol-140-1554-6-[2]
7-chloro-6-nitroquinolineAnilineDMFK₂CO₃100-1208-12-[3]

Table 2: Reaction of 7-Chloroquinolines with Thiol Nucleophiles

Starting MaterialThiol NucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
4,7-dichloroquinolineHydroxyalkylthiolsEthanolTriethylamine805 days52-65[4]
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine(4-methoxyphenyl)methanethiolEthanol/H₂ONaOHRoom Temp2 h99[5]

Table 3: Reaction of 7-Chloroquinolines with Oxygen Nucleophiles

Starting MaterialOxygen NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
4,7-dichloroquinolinePhenols[bmim][PF6]-Microwave10 min72-82[6][7]
4,7-dichloroquinolineEugenol (after isomerization)----57-63[8]
4,7-dichloroquinolineAlcoholsCorresponding AlcoholNaReflux495 (for methanol)[9]

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Synthesis of 7-Amino-4-methoxyquinoline Derivatives

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 2.0 equivalents)

  • Solvent (e.g., DMF, Dioxane, Ethanol)

  • Base (e.g., K₂CO₃, Na₂CO₃, or an excess of the amine nucleophile)

  • Round-bottom flask

  • Reflux condenser or microwave reactor

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1 - 2.0 eq) and the base (if required, 1.5 - 2.0 eq).

  • Conventional Heating: Heat the reaction mixture to reflux (80-150 °C) and stir for 4-24 hours.

  • Microwave Irradiation: Heat the reaction in a sealed microwave vial to a temperature between 100-180 °C for 10-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 7-Thio-4-methoxyquinoline Derivatives

This protocol outlines a general method for the synthesis of 7-thio-4-methoxyquinoline derivatives using thiol nucleophiles.

Materials:

  • This compound

  • Thiol (alkyl or aryl) (1.1 - 1.5 equivalents)

  • Solvent (e.g., DMF, Ethanol, THF)

  • Base (e.g., K₂CO₃, NaH, NaOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of the thiol (1.1 - 1.5 eq) in the chosen solvent, add the base (1.2 - 2.0 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary (50-100 °C).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Synthesis of 7-Alkoxy/Aryloxy-4-methoxyquinoline Derivatives

This protocol provides a general procedure for the Williamson ether synthesis to prepare 7-alkoxy or 7-aryloxy-4-methoxyquinolines.

Materials:

  • This compound

  • Alcohol or Phenol (1.2 - 2.0 equivalents)

  • Solvent (e.g., DMF, Dioxane, THF)

  • Strong Base (e.g., NaH, KOtBu)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.2 - 2.0 eq) to a suspension of the strong base (1.2 - 2.0 eq) in the anhydrous solvent at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C to form the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature or heat as required (60-120 °C), monitoring by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Select_Reactants Select this compound and Nucleophile Start->Select_Reactants Prepare_Reagents Prepare Reactants, Solvent, and Base/Catalyst Select_Reactants->Prepare_Reagents Reaction_Setup Reaction Setup: - Conventional Heating or - Microwave Irradiation Prepare_Reagents->Reaction_Setup SNAr_Reaction Nucleophilic Aromatic Substitution Reaction Reaction_Setup->SNAr_Reaction Workup Reaction Quenching and Extraction SNAr_Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification End Characterized Product Purification->End

Caption: General experimental workflow for SNAr reactions.

Signaling Pathways

Many 7-substituted-4-methoxyquinoline derivatives are investigated as kinase inhibitors, targeting pathways like VEGFR-2 and EGFR which are crucial in cancer progression.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor 7-Substituted-4-methoxyquinoline Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site) Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway and inhibition.

EGFR_Signaling cluster_membrane_egfr Cell Membrane cluster_cytoplasm_egfr Cytoplasm cluster_nucleus_egfr Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_EGFR PI3K EGFR->PI3K_EGFR Ras_EGFR Ras EGFR->Ras_EGFR Inhibitor_EGFR 7-Substituted-4-methoxyquinoline Derivative Inhibitor_EGFR->EGFR Inhibits (ATP-binding site) Akt_EGFR Akt PI3K_EGFR->Akt_EGFR Raf_EGFR Raf Ras_EGFR->Raf_EGFR mTOR_EGFR mTOR Akt_EGFR->mTOR_EGFR MEK_EGFR MEK Raf_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR Proliferation_EGFR Cell Proliferation ERK_EGFR->Proliferation_EGFR Differentiation_EGFR Cell Differentiation ERK_EGFR->Differentiation_EGFR Survival_EGFR Cell Survival mTOR_EGFR->Survival_EGFR

Caption: EGFR signaling pathway and inhibition.

References

Application Notes and Protocols: Derivatization of 7-Chloro-4-methoxyquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel compounds derived from 7-chloro-4-methoxyquinoline. This scaffold is a valuable starting point for the development of new therapeutic agents due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and antimalarial properties. Detailed experimental protocols for synthesis and biological screening are provided, along with quantitative data and visual representations of key workflows and signaling pathways.

Synthetic Derivatization Strategies

The this compound core offers multiple reactive sites for chemical modification. The primary strategies for derivatization include nucleophilic aromatic substitution at the 4-position and palladium-catalyzed cross-coupling reactions at the 7-position.

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the C4 position of the precursor, 4,7-dichloroquinoline, is highly reactive towards nucleophiles.[1] This reactivity is exploited to introduce a variety of amine, phenoxy, and thioether moieties. Synthesis of the key intermediate, 4-chloro-7-methoxyquinoline, is a prerequisite for these derivatizations.

Workflow for Synthesis of 4-Amino-7-methoxyquinoline Derivatives

G cluster_0 Synthesis of 4-Chloro-7-methoxyquinoline cluster_1 Derivatization 3-Methoxyaniline 3-Methoxyaniline Cyclization Cyclization 3-Methoxyaniline->Cyclization 1 Meldrum's Acid Derivative Meldrum's Acid Derivative Meldrum's Acid Derivative->Cyclization 2 Chlorination Chlorination Cyclization->Chlorination 3 4-Chloro-7-methoxyquinoline 4-Chloro-7-methoxyquinoline Chlorination->4-Chloro-7-methoxyquinoline 4 SNAr Reaction SNAr Reaction 4-Chloro-7-methoxyquinoline->SNAr Reaction Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->SNAr Reaction 4-Amino-7-methoxyquinoline Derivative 4-Amino-7-methoxyquinoline Derivative SNAr Reaction->4-Amino-7-methoxyquinoline Derivative

Caption: Synthetic workflow for 4-amino-7-methoxyquinoline derivatives.

Cross-Coupling Reactions at the C7-Position

The chloro group at the C7 position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2][3] These reactions allow for the introduction of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical diversity of the synthesized library.

Workflow for C7-Arylation via Suzuki-Miyaura Coupling

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Suzuki Coupling Purification Purification Suzuki Coupling->Purification 7-Aryl-4-methoxyquinoline 7-Aryl-4-methoxyquinoline Purification->7-Aryl-4-methoxyquinoline

Caption: Suzuki-Miyaura coupling for C7-arylation.

Biological Screening

Derivatives of this compound are screened for a range of biological activities, primarily focusing on anticancer and antimicrobial effects.

Anticancer Activity

The antiproliferative effects of the synthesized compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for determining potency.

Data Presentation: Anticancer Activity of Quinoline Derivatives

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
7-Chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314 - 4.65[4]
7-Chloro-4-quinolinylhydrazoneHCT-8 (Colon)0.314 - 4.65[4]
7-Chloro-4-quinolinylhydrazoneHL-60 (Leukemia)0.314 - 4.65[4]
4-Anilino-8-methoxyquinolineHeLa (Cervical)Varies[5]
4-Anilino-8-methoxyquinolineBGC823 (Gastric)Varies[5]
4-AnilinoquinolinylchalconeHuh-7 (Hepatocellular)Varies[6]
4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)Varies[6]
4-Alkoxy-2-aryl-6,7-dimethoxyquinolineNCI-60 PanelSub-micromolar[7]
Antimicrobial Activity

The antimicrobial potential of the derivatives is assessed against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is determined to quantify their efficacy.

Data Presentation: Antimicrobial Activity of 7-Methoxyquinoline Derivatives

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamideE. coli7.812[8]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamideC. albicans31.125[8]

Signaling Pathway Modulation

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[9] One such pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Experimental Protocols

General Protocol for Synthesis of 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide Derivatives[8]
  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-methoxyquinoline (1 equivalent) and a substituted aminobenzenesulfonamide (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. Collect the crude product by filtration. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling[10]
  • Reaction Setup: To a degassed solution of this compound (1 equivalent) and an arylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for In Vitro Anticancer Screening (MTT Assay)[11]
  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Formazan Solubilization: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol for Western Blot Analysis of PI3K Pathway Inhibition[12][13]
  • Cell Treatment and Lysis: Seed cells and treat with varying concentrations of the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the extent of pathway inhibition.

References

Application Notes and Protocols for the Use of 7-Chloro-4-methoxyquinoline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Within this class, 7-substituted-4-aminoquinoline derivatives have emerged as a significant area of research for the development of potent kinase inhibitors. The 7-chloro-4-methoxyquinoline moiety, in particular, serves as a versatile starting material for the synthesis of inhibitors targeting key kinases implicated in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]

The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the quinoline ring. The chlorine atom at this position is activated by the electron-withdrawing effect of the quinoline nitrogen, making it susceptible to displacement by various nucleophiles, most commonly substituted anilines. This reaction allows for the facile introduction of a diverse array of functionalities, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against target kinases. This document provides detailed protocols and application notes for the synthesis of 4-anilino-7-methoxyquinoline derivatives from this compound and their potential application as kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity of Analogous 4-Anilinoquinoline Derivatives

Compound IDQuinoline SubstitutionAnilino SubstitutionTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
1f 7-Fluoro3'-Chloro-4'-fluoroHeLa10.18Gefitinib17.12
BGC-8238.3219.27
2i 8-Methoxy4'-IsopropylHeLa7.15Gefitinib17.12
BGC-8234.6519.27
1a 7-Fluoro3'-ChloroBGC-82311.10Gefitinib19.27
1b 7-Fluoro4'-ChloroBGC-8239.87Gefitinib19.27
1c 7-Fluoro3'-FluoroBGC-82310.15Gefitinib19.27
1e 7-Fluoro3',4'-DichloroBGC-8233.63Gefitinib19.27
2c 8-Methoxy3'-FluoroBGC-82310.24Gefitinib19.27
2e 8-Methoxy3',4'-DichloroBGC-8239.88Gefitinib19.27

Data is adapted from studies on analogous compounds and is intended to be illustrative of the potential activity of 7-methoxyquinoline derivatives.[1][3]

Experimental Protocols

General Protocol for the Synthesis of 4-(Anilino)-7-methoxyquinoline Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloroaniline, 4-isopropylaniline)

  • Isopropanol (or other suitable high-boiling solvent)

  • Pyridine hydrochloride (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Petroleum ether

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the desired substituted aniline (1.1-1.5 equivalents).

  • Add isopropanol to the flask to dissolve the reactants (approximately 10-20 mL per gram of this compound).

  • (Optional) Add a catalytic amount of pyridine hydrochloride.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add petroleum ether to the cooled mixture, which may induce precipitation of the product.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration and wash it with water and cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to afford the desired 4-(anilino)-7-methoxyquinoline derivative.[1][3]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as EGFR or VEGFR-2.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase enzyme, the kinase-specific substrate, and the serially diluted inhibitor compounds.

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, a common method measures the amount of ADP produced, which is then converted to a luminescent signal.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Mandatory Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_application Application start1 This compound reaction Nucleophilic Aromatic Substitution (SNAr) start1->reaction start2 Substituted Aniline start2->reaction product 4-(Anilino)-7-methoxyquinoline Derivative reaction->product Isopropanol, Reflux application Kinase Inhibitor product->application

Caption: Synthetic workflow for 4-(anilino)-7-methoxyquinoline kinase inhibitors.

EGFR/HER2 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 7-Methoxyquinoline Derivative Inhibitor->HER2 Inhibition EGF EGF (Ligand) EGF->EGFR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 7-Methoxyquinoline Derivative Inhibitor->VEGFR2 Inhibition VEGF VEGF (Ligand) VEGF->VEGFR2

References

Application Notes and Protocols for In Situ Monitoring of 7-Chloro-4-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-methoxyquinoline is a key intermediate in the synthesis of several pharmacologically important compounds, including antimalarials like chloroquine. The efficient and controlled synthesis of this molecule is of significant interest in the pharmaceutical industry. Traditional batch synthesis methods often rely on offline analysis for reaction monitoring, which can lead to delays in decision-making and potential inconsistencies in product quality. Process Analytical Technology (PAT), utilizing in situ monitoring techniques, offers a robust solution for real-time understanding and control of the synthesis process. This document provides detailed application notes and protocols for the in situ monitoring of the synthesis of this compound using modern spectroscopic techniques.

The synthesis of this compound typically proceeds through a multi-step process, beginning with the Gould-Jacobs reaction to form 7-chloro-4-hydroxyquinoline, followed by a chlorination step to yield 4,7-dichloroquinoline, and finally, a nucleophilic substitution with a methoxy source. In situ monitoring of these steps allows for precise determination of reaction endpoints, identification of intermediates, and ensures process safety and reproducibility.

Reaction Pathway

The overall synthesis can be broken down into three key stages, each amenable to in situ monitoring.

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Methoxylation A m-Chloroaniline C Intermediate: Diethyl 2-((3-chlorophenyl)amino)methylenemalonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D 7-Chloro-4-hydroxyquinoline C->D Thermal Cyclization E 7-Chloro-4-hydroxyquinoline G 4,7-Dichloroquinoline E->G Chlorination F Phosphorus Oxychloride (POCl3) F->G H 4,7-Dichloroquinoline J This compound H->J Nucleophilic Substitution I Sodium Methoxide I->J

Caption: Reaction pathway for the synthesis of this compound.

In Situ Monitoring Techniques

Several PAT tools can be employed for the real-time analysis of the this compound synthesis. The choice of technique depends on the specific reaction stage and the information required.

  • Mid-Infrared (Mid-IR) Spectroscopy (FTIR): Ideal for monitoring the disappearance of reactants and the appearance of products by tracking characteristic vibrational bands of functional groups.

  • Raman Spectroscopy: A complementary technique to FTIR, particularly useful for monitoring reactions in aqueous media and for tracking changes in non-polar bonds.

  • Online High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, intermediates, and products over time.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline (Gould-Jacobs Reaction) with In Situ FTIR Monitoring

This protocol describes the synthesis of the key intermediate, 7-chloro-4-hydroxyquinoline, from m-chloroaniline and diethyl ethoxymethylenemalonate, with real-time monitoring using an in situ FTIR probe.

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and a port for an in situ FTIR probe.

  • FTIR spectrometer with an attenuated total reflectance (ATR) probe.

Procedure:

  • Reaction Setup: Assemble the reaction vessel and insert the in situ FTIR-ATR probe, ensuring the probe tip is fully immersed in the reaction medium.

  • Background Spectrum: Record a background spectrum of the solvent at the initial reaction temperature.

  • Reactant Charging: Charge the reaction vessel with m-chloroaniline and the solvent.

  • Initiation of Monitoring: Start the time-resolved FTIR data acquisition.

  • Addition of Reagent: Slowly add diethyl ethoxymethylenemalonate to the stirred solution.

  • Condensation Reaction: Heat the mixture to a moderate temperature (e.g., 100-120 °C) to facilitate the condensation reaction, forming the diethyl 2-((3-chlorophenyl)amino)methylenemalonate intermediate.

  • Thermal Cyclization: Increase the temperature to induce thermal cyclization (typically >200 °C). The cyclization reaction leads to the formation of 7-chloro-4-hydroxyquinoline.

  • Reaction Completion: Monitor the reaction progress by observing the disappearance of the intermediate's characteristic IR bands and the appearance of the product's bands. The reaction is considered complete when the spectral changes cease.

  • Data Analysis: Analyze the collected FTIR spectra to generate concentration profiles of the key reaction species over time.

Workflow for In Situ FTIR Monitoring:

G cluster_workflow In Situ FTIR Monitoring Workflow start Start Reaction insert_probe Insert FTIR Probe start->insert_probe collect_background Collect Background Spectrum insert_probe->collect_background start_monitoring Start Time-Resolved Data Acquisition collect_background->start_monitoring add_reagents Add Reactants start_monitoring->add_reagents monitor_reaction Monitor Spectral Changes add_reagents->monitor_reaction endpoint_detection Detect Reaction Endpoint monitor_reaction->endpoint_detection stop_reaction Stop Reaction endpoint_detection->stop_reaction analyze_data Analyze Data & Generate Profiles stop_reaction->analyze_data end End analyze_data->end

Caption: Workflow for in situ FTIR monitoring of the synthesis.

Protocol 2: Synthesis of 4,7-Dichloroquinoline with Online HPLC Monitoring

This protocol details the chlorination of 7-chloro-4-hydroxyquinoline using phosphorus oxychloride, monitored by online HPLC.

Materials:

  • 7-Chloro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Reaction vessel with a stirrer and reflux condenser.

  • Online HPLC system with a UV detector and a suitable column (e.g., C18).

Procedure:

  • Reaction Setup: Set up the reaction vessel and connect the online HPLC sampling system.

  • Reactant Charging: Suspend 7-chloro-4-hydroxyquinoline in phosphorus oxychloride.

  • Reaction Initiation: Heat the mixture to reflux.

  • Online Monitoring: At regular intervals, the online system will automatically draw a sample, quench it, dilute it, and inject it into the HPLC system.

  • Data Acquisition: The HPLC system will generate chromatograms showing the peak areas of the reactant and product.

  • Reaction Completion: The reaction is complete when the peak corresponding to 7-chloro-4-hydroxyquinoline is no longer detected, and the peak for 4,7-dichloroquinoline has reached a maximum and constant area.

  • Data Analysis: Use the peak areas to calculate the concentration of the reactant and product at each time point, allowing for the generation of a kinetic profile.

Protocol 3: Synthesis of this compound with In Situ Raman Monitoring

This protocol describes the final step of the synthesis, the methoxylation of 4,7-dichloroquinoline, monitored in real-time using Raman spectroscopy.

Materials:

  • 4,7-Dichloroquinoline

  • Sodium methoxide

  • Methanol

  • Reaction vessel with a stirrer and a port for a Raman probe.

  • Raman spectrometer with a fiber-optic probe.

Procedure:

  • Reaction Setup: Assemble the reaction vessel and insert the Raman probe.

  • Background Spectrum: Record a background spectrum of the solvent.

  • Reactant Charging: Dissolve 4,7-dichloroquinoline in methanol.

  • Initiation of Monitoring: Begin acquiring Raman spectra at regular intervals.

  • Addition of Reagent: Add sodium methoxide to the solution.

  • Reaction Monitoring: Monitor the reaction by observing the decrease in the intensity of Raman bands specific to 4,7-dichloroquinoline and the increase in bands corresponding to this compound.

  • Reaction Completion: The reaction is considered complete when the Raman spectrum no longer changes with time.

  • Data Analysis: Process the Raman spectra to obtain quantitative information on the conversion of the starting material to the final product.

Data Presentation

The data obtained from in situ monitoring can be summarized in tables to provide a clear overview of the reaction kinetics and performance.

Table 1: In Situ FTIR Monitoring of 7-Chloro-4-hydroxyquinoline Synthesis (Gould-Jacobs Reaction)

Time (min)m-Chloroaniline (Normalized Peak Area)Intermediate (Normalized Peak Area)7-Chloro-4-hydroxyquinoline (Normalized Peak Area)
01.000.000.00
300.520.450.03
600.150.750.10
900.020.550.43
1200.000.100.90
1500.000.010.99

Note: Data is illustrative and based on typical reaction profiles.

Table 2: Online HPLC Monitoring of 4,7-Dichloroquinoline Synthesis

Time (min)7-Chloro-4-hydroxyquinoline Conc. (M)4,7-Dichloroquinoline Conc. (M)Conversion (%)
00.500.000
150.350.1530
300.180.3264
450.050.4590
600.010.4998
75<0.010.50>99

Note: Concentration values are for illustrative purposes.

Table 3: In Situ Raman Monitoring of this compound Synthesis

Time (min)4,7-Dichloroquinoline (Normalized Peak Intensity)This compound (Normalized Peak Intensity)
01.000.00
100.680.32
200.350.65
300.120.88
400.030.97
50<0.01>0.99

Note: Data is illustrative and represents typical reaction progress.

Conclusion

The application of in situ monitoring techniques such as FTIR, Raman spectroscopy, and online HPLC provides a powerful platform for the real-time analysis and control of the synthesis of this compound. These PAT tools enable a deeper understanding of the reaction kinetics, facilitate the identification of optimal process parameters, and ensure the consistent production of a high-quality product. The detailed protocols and illustrative data presented in these application notes serve as a valuable resource for researchers and professionals in the pharmaceutical industry seeking to implement modern process monitoring and control strategies.

Scale-up Synthesis of 7-Chloro-4-methoxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scale-up synthesis of 7-Chloro-4-methoxyquinoline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process, commencing with the large-scale production of 4,7-dichloroquinoline, followed by a selective methoxylation.

Introduction

This compound and its derivatives are pivotal structural motifs in medicinal chemistry, notably as precursors to potent therapeutic agents. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs. The protocols outlined below are designed for robust and reproducible production, suitable for laboratory and pilot plant scale-uperations. The primary synthetic strategy involves the well-established production of 4,7-dichloroquinoline from m-chloroaniline, followed by nucleophilic aromatic substitution to introduce the methoxy group at the 4-position.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Synthesis of 4,7-Dichloroquinoline: This step is based on a modified Gould-Jacobs reaction, a reliable method for quinoline synthesis that has been successfully implemented on an industrial scale.[1][2][3]

  • Synthesis of this compound: This step involves the selective nucleophilic substitution of the 4-chloro group of 4,7-dichloroquinoline with a methoxy group.

Data Presentation

Table 1: Summary of Reactants and Products for Step 1: Synthesis of 4,7-Dichloroquinoline
CompoundMolecular FormulaMolar Mass ( g/mol )RoleStoichiometry
m-ChloroanilineC₆H₆ClN127.57Starting Material1.0 eq
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Reagent1.0 eq
Diphenyl etherC₁₂H₁₀O170.21Solvent-
Sodium HydroxideNaOH40.00ReagentExcess
Phosphorus oxychloridePOCl₃153.33Chlorinating Agent~1.0 eq
4,7-DichloroquinolineC₉H₅Cl₂N198.05Product-
Table 2: Summary of Reactants and Products for Step 2: Synthesis of this compound
CompoundMolecular FormulaMolar Mass ( g/mol )RoleStoichiometry
4,7-DichloroquinolineC₉H₅Cl₂N198.05Starting Material1.0 eq
Sodium methoxideCH₃ONa54.02Reagent1.1 eq
MethanolCH₃OH32.04Solvent-
This compoundC₁₀H₈ClNO193.63Product-
Table 3: Process Parameters and Yields
StepReactionKey ParametersTypical YieldPurity
1aCondensation100-120°C, 1-2 hHighIntermediate
1bCyclization250°C in Diphenyl ether, 2 h90-96% (for quinoline ester)Intermediate
1cHydrolysis & DecarboxylationReflux in 10% NaOHQuantitative (for quinoline acid)Intermediate
1dChlorination135-140°C with POCl₃, 1-2 h66-73% (overall for 4,7-dichloroquinoline)>98% after recrystallization
2MethoxylationReflux in Methanol, 4-6 h85-95%>99% after recrystallization

Experimental Protocols

Step 1: Scale-up Synthesis of 4,7-Dichloroquinoline

This procedure is adapted from established large-scale methods.[1][2]

1a. Condensation:

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge m-chloroaniline (1.0 eq).

  • Begin stirring and heat the aniline to 100-120°C.

  • Slowly add diethyl ethoxymethylenemalonate (1.0 eq) to the hot aniline over 1-2 hours. The ethanol generated during the reaction can be monitored and collected.

  • After the addition is complete, maintain the temperature for an additional hour to ensure the reaction goes to completion.

1b. Cyclization:

  • In a separate reactor suitable for high temperatures, heat diphenyl ether to 250°C.

  • Slowly add the crude anilinomethylenemalonate intermediate from the previous step to the hot diphenyl ether.

  • Maintain the reaction temperature at 250°C for 2 hours.

  • Cool the reaction mixture and dilute with a suitable hydrocarbon solvent (e.g., hexane or petroleum ether) to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

  • Filter the solid and wash with the hydrocarbon solvent.

1c. Hydrolysis and Decarboxylation:

  • Suspend the crude carboxylate product in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to achieve complete saponification.

  • Cool the solution and carefully acidify with a mineral acid (e.g., HCl) to precipitate the 7-chloro-4-quinolinol.

  • Filter the solid, wash thoroughly with water, and dry.

1d. Chlorination:

  • Caution: This step involves phosphorus oxychloride, which is corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

  • Suspend the dried 7-chloro-4-quinolinol in a high-boiling point solvent like Dowtherm A or use neat phosphorus oxychloride (POCl₃, ~1.0 eq) as both reagent and solvent.

  • Heat the mixture to 135-140°C for 1-2 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., 10% sodium hydroxide) to precipitate the crude 4,7-dichloroquinoline.

  • Filter the solid, wash extensively with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., Skellysolve B or ethanol) to obtain pure 4,7-dichloroquinoline.[1]

Step 2: Synthesis of this compound

2a. Methoxylation:

  • In a reactor equipped with a stirrer, condenser, and thermometer, charge anhydrous methanol.

  • Carefully add sodium methoxide (1.1 eq) to the methanol and stir until fully dissolved.

  • Add 4,7-dichloroquinoline (1.0 eq) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue to dissolve the inorganic salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure product.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4,7-Dichloroquinoline cluster_1 Step 2: Synthesis of this compound m_chloroaniline m-Chloroaniline condensation Condensation with Diethyl ethoxymethylenemalonate m_chloroaniline->condensation intermediate1 Anilinomethylenemalonate Intermediate condensation->intermediate1 cyclization Thermal Cyclization (Diphenyl ether, 250°C) intermediate1->cyclization intermediate2 Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate cyclization->intermediate2 hydrolysis Hydrolysis & Decarboxylation (NaOH, H+) intermediate2->hydrolysis intermediate3 7-Chloro-4-quinolinol hydrolysis->intermediate3 chlorination Chlorination (POCl₃, 135-140°C) intermediate3->chlorination dichloroquinoline 4,7-Dichloroquinoline chlorination->dichloroquinoline methoxylation Methoxylation (NaOCH₃, Methanol, Reflux) dichloroquinoline->methoxylation final_product This compound methoxylation->final_product

Caption: Overall workflow for the scale-up synthesis.

Logical_Relationships target This compound precursor1 4,7-Dichloroquinoline precursor1->target Nucleophilic Substitution precursor2 Sodium Methoxide precursor2->target Nucleophilic Substitution start1 m-Chloroaniline start1->precursor1 Multi-step Synthesis start2 Diethyl ethoxymethylenemalonate start2->precursor1 Multi-step Synthesis

Caption: Logical relationships of key synthetic precursors.

References

Application Notes and Protocols: 7-Chloro-4-methoxyquinoline as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-chloro-4-methoxyquinoline in the preparation of diverse heterocyclic compounds with significant biological activities. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate its application in drug discovery and medicinal chemistry.

Introduction

This compound is a key heterocyclic building block, prized for its role in the synthesis of a wide array of biologically active molecules. The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents with activities spanning antimalarial, anticancer, antiviral, and antibacterial applications.[1][2][3] The strategic placement of a chloro group at the 7-position and a methoxy group at the 4-position offers distinct reactivity profiles, enabling selective functionalization to generate novel compounds with therapeutic potential. The electron-donating methoxy group can influence the electron density of the quinoline ring system, while the chloro group serves as a versatile handle for various cross-coupling and nucleophilic substitution reactions.

Synthetic Applications and Protocols

This compound is amenable to a variety of chemical transformations, primarily involving the substitution of the methoxy group at the C4-position and reactions at the C7-chloro position. The C4-methoxy group can be readily converted to a more reactive chloro group, yielding 4,7-dichloroquinoline, a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions.[4][5] Alternatively, direct displacement of the methoxy group or functionalization at other positions can be achieved.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The predominant application of this compound derivatives in heterocyclic synthesis involves the nucleophilic aromatic substitution at the C4-position. This is typically achieved by first converting the 4-methoxy group to a 4-chloro group, significantly enhancing its reactivity towards nucleophiles.

Protocol 1: Synthesis of 4,7-dichloroquinoline from 7-methoxy-4-quinolinol

This two-step protocol describes the conversion of a 7-methoxyquinoline precursor to the highly reactive 4,7-dichloroquinoline intermediate.

Materials:

  • 7-Methoxy-4-quinolinol

  • Phosphorus oxychloride (POCl₃)

  • Diphenyl ether

  • Toluene

  • 10% aqueous NaOH

  • 10% aqueous H₂SO₄

Procedure:

  • Hydrolysis of 7-methoxy-4-quinolinone: A mixture of 7-methoxy-4-quinolinone in 10% aqueous NaOH is heated to reflux for 2 hours. The solution is then cooled and acidified with 10% aqueous H₂SO₄ to precipitate 7-chloro-4-hydroxyquinoline.[6]

  • Chlorination: The resulting 7-chloro-4-hydroxyquinoline is suspended in phosphorus oxychloride (POCl₃) and heated at 135 °C for 2 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate 4,7-dichloroquinoline. The product is then filtered, washed with water, and dried.[6]

Protocol 2: Synthesis of 4-Amino-7-chloroquinoline Derivatives

This protocol details the reaction of 4,7-dichloroquinoline with various amines to generate a library of 4-amino-7-chloroquinoline analogs.

Materials:

  • 4,7-Dichloroquinoline

  • Appropriate primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine, butylamine)

  • Phenol (as solvent/catalyst) or an inert solvent like ethanol

  • Dichloromethane

Procedure:

  • A mixture of 4,7-dichloroquinoline (1.0 eq) and the desired amine (2.0 eq) is heated in phenol at 120-130 °C for 6-8 hours.[2][4]

  • Alternatively, the reaction can be carried out by refluxing the reactants in ethanol.[7]

  • Upon completion, the reaction mixture is cooled to room temperature and dissolved in dichloromethane.

  • The organic layer is washed with 10% aqueous NaOH solution to remove phenol, followed by water and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-7-chloroquinoline derivative.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the C7-position of the quinoline ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl moieties.

Protocol 3: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 7-haloquinoline with a boronic acid.

Materials:

  • 7-Bromo-4-chloroquinoline (as a representative 7-haloquinoline)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/water (4:1 mixture)

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask, add 7-bromo-4-chloroquinoline (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Degassed 1,4-dioxane/water (4:1) is added, and the mixture is heated to 100 °C for 24 hours.[8]

  • After cooling to room temperature, water is added, and the mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.[8][9]

Protocol 4: Sonogashira Coupling

This protocol outlines the coupling of a 7-haloquinoline with a terminal alkyne.

Materials:

  • Aryl halide (e.g., 7-iodoquinoline derivative) (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Pd/CuFe₂O₄ nanoparticles (3 mol%) or another suitable Pd/Cu catalyst system

  • K₂CO₃ (4.0 mmol)

  • Ethanol (4 mL)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), terminal alkyne (1.0 mmol), Pd/CuFe₂O₄ catalyst (3 mol%), and K₂CO₃ (4.0 mmol).[10]

  • Add ethanol (4 mL) and reflux the mixture at 70 °C with stirring.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled and partitioned between ethyl acetate and deionized water.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by column chromatography.

Protocol 5: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of a 7-haloquinoline.

Materials:

  • Aryl bromide (e.g., 7-bromoquinoline derivative) (1.0 eq)

  • Amine (1.5 eq)

  • Pd(OAc)₂ (0.05 eq)

  • BINAP (0.08 eq)

  • Cs₂CO₃ (2.0 eq)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), amine (1.5 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.08 eq).[11]

  • The tube is evacuated and backfilled with an inert gas.

  • Anhydrous toluene is added, and the mixture is degassed.

  • The reaction is stirred at 110 °C for 8 hours under an inert atmosphere.[11]

  • After cooling, the mixture is filtered through celite, and the filtrate is concentrated.

  • The crude product is purified by silica gel column chromatography.

Quantitative Data Presentation

The following tables summarize the yields of various heterocyclic compounds synthesized from 7-chloroquinoline derivatives and the biological activities of the resulting products.

Table 1: Synthesis of 4-Amino-7-chloroquinoline Derivatives via Nucleophilic Aromatic Substitution

Starting MaterialAmine NucleophileProductYield (%)Reference
4,7-DichloroquinolineN,N-Dimethylethane-1,2-diamineN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineNot specified[4]
4,7-DichloroquinolineButylamineN-Butyl-7-chloroquinolin-4-amineNot specified[4]
4,7-DichloroquinolineEthane-1,2-diamineN,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamineNot specified[4]
4,7-Dichloroquinolinep-Aminoacetophenone1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-oneNot specified[7]

Table 2: Biological Activity of Heterocyclic Compounds Derived from 7-Chloroquinolines

Compound ClassCompound IDBiological ActivityCell Line / StrainIC₅₀ / GI₅₀ (µM)Reference
4-AminoquinolineN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineAnticancerMDA-MB-468Potent[4]
4-AminoquinolineButyl-(7-fluoro-quinolin-4-yl)-amineAnticancerMCF-7More potent than chloroquine[4]
7-Chloroquinoline-benzimidazole hybrid12dAnticancerCCRF-CEM1.1[12]
[(7-Chloroquinolin-4-yl)amino]chalcone13AnticancerLNCaP7.93 ± 2.05[13]
[(7-Chloroquinolin-4-yl)amino]chalcone17AnticancerLNCaP7.11 ± 2.06[13]
[(7-Chloroquinolin-4-yl)amino]chalcone19AnticancerLNCaP6.95 ± 1.62[13]
4-Aminoquinoline derivative7gAntimalarialP. falciparum (CQ-S)0.00327[2]
4-Aminoquinoline derivative7gAntimalarialP. falciparum (CQ-R)0.00979[2]
7-chloro-4-phenoxyquinoline derivative-AntimalarialP. falciparum0.56 - 1.65 (µg/mL)[14]
7-chloro-4-quinolinylhydrazone3eAnticancerMDAMB-4354x more active than Doxorubicin[15]

Signaling Pathways and Experimental Workflows

The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and pathways. For instance, many quinoline-based compounds are known to be kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

Kinase Inhibition Signaling Pathway

Many 4-anilinoquinoline derivatives, which can be synthesized from this compound precursors, act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2.[16][17] Inhibition of these kinases blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK Binds and Activates RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->RTK Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Kinase inhibition by this compound derivatives.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of heterocyclic compounds from this compound and their subsequent biological evaluation.

Experimental_Workflow Start This compound Reaction Chemical Synthesis (SNAr, Cross-Coupling, etc.) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Library Library of Heterocyclic Compounds Characterization->Library Screening Biological Screening (e.g., Anticancer, Antimalarial) Library->Screening Data_Analysis Data Analysis (IC50/GI50 Determination) Screening->Data_Analysis Hit_Compound Hit/Lead Compound Identification Data_Analysis->Hit_Compound

Caption: General workflow for synthesis and biological evaluation.

Logical Relationship for Developing Kinase Inhibitors

This diagram outlines the logical progression from the starting building block to the development of potent kinase inhibitors.

Logical_Relationship Building_Block This compound (Privileged Scaffold) SAR Structure-Activity Relationship (SAR) Studies Building_Block->SAR Synthesis Targeted Synthesis of Analogs SAR->Synthesis Screening In vitro Kinase Inhibition Assays Synthesis->Screening Screening->SAR Feedback Optimization Lead Optimization (Potency, Selectivity, ADME) Screening->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Logic for developing kinase inhibitors from the quinoline scaffold.

References

Troubleshooting & Optimization

Troubleshooting low yield in 7-Chloro-4-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the synthesis of 7-Chloro-4-methoxyquinoline, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The most prevalent synthetic approach involves a multi-step process beginning with a Gould-Jacobs reaction to form the quinoline core, followed by chlorination and then methoxylation. The key intermediate is often 4,7-dichloroquinoline.[1][2]

Q2: I am experiencing a very low yield in the initial cyclization step. What are the likely causes?

Low yields in the Gould-Jacobs reaction to form the 4-hydroxyquinoline precursor are often due to incomplete cyclization. This step requires high temperatures, typically above 250°C, to proceed efficiently.[3] Insufficient heating can lead to the accumulation of the anilidomethylenemalonate intermediate.

Q3: My chlorination step with phosphorus oxychloride (POCl₃) is inefficient. How can I improve it?

Inefficient chlorination of the 4-hydroxyquinoline intermediate can be caused by several factors. Moisture can deactivate the POCl₃, so ensuring anhydrous conditions is critical.[4] Additionally, the reaction temperature and duration are important; temperatures between 100-140°C for 1-3 hours are typically required.[5][6]

Q4: I am observing multiple spots on my TLC after the methoxylation step. What are the possible side products?

The presence of multiple products after reacting 4,7-dichloroquinoline with sodium methoxide can indicate incomplete reaction, leaving starting material. Another possibility is the hydrolysis of the chloro groups if water is present in the reaction mixture, leading to the formation of 7-chloro-4-hydroxyquinoline.[4]

Troubleshooting Guides

Problem 1: Low Yield in Gould-Jacobs Cyclization to form 7-Methoxy-4-hydroxyquinoline

Symptoms:

  • Low isolated yield of the desired 4-hydroxyquinoline product.

  • Presence of a significant amount of the uncyclized anilidomethylenemalonate intermediate.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Reaction Temperature The thermal cyclization is often the rate-limiting step and requires high temperatures. Increase the reaction temperature to 250-300°C. The use of a high-boiling point solvent like diphenyl ether is common for conventional heating.[3]
Suboptimal Reaction Time At a given temperature, the reaction needs sufficient time to proceed to completion. However, prolonged heating at very high temperatures can lead to product degradation. Optimize the reaction time in conjunction with the temperature.[7]
Inefficient Heat Transfer Ensure uniform heating of the reaction mixture. For larger scale reactions, mechanical stirring is recommended.
Use of Microwave Irradiation Microwave heating can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[3]

Quantitative Data on Gould-Jacobs Reaction Conditions:

The following table, adapted from a study on a similar Gould-Jacobs reaction, illustrates the impact of temperature and time on product yield.

EntryTemperature (°C)Time (min)Isolated Yield (%)
1250201
23002037
325060<5
43006028
5300547
Data adapted from a representative Gould-Jacobs reaction.[7]
Problem 2: Incomplete Chlorination of 7-Methoxy-4-hydroxyquinoline

Symptoms:

  • Low yield of this compound.

  • Presence of unreacted 7-methoxy-4-hydroxyquinoline in the crude product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Moisture in the Reaction Phosphorus oxychloride is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
Insufficient POCl₃ Use a sufficient excess of POCl₃, which often also serves as the solvent.
Inadequate Temperature or Time The reaction typically requires heating at reflux (around 110°C) for several hours. Monitor the reaction progress by TLC to determine the optimal reaction time. A temperature range of 135-140°C for 1 hour has also been reported to be effective.[6]
Inefficient Work-up Quench the reaction by carefully pouring the mixture onto crushed ice to hydrolyze excess POCl₃. Neutralize the acidic solution with a base (e.g., ammonia or sodium bicarbonate) to precipitate the product.
Problem 3: Low Yield and Impurities in the Methoxylation of 4,7-Dichloroquinoline

Symptoms:

  • Low yield of the final this compound product.

  • Presence of starting material (4,7-dichloroquinoline) and/or 7-chloro-4-hydroxyquinoline in the final product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Ensure a sufficient excess of sodium methoxide is used. The reaction is typically carried out in methanol as a solvent. Heating the reaction mixture can improve the rate and completeness of the reaction.[8]
Hydrolysis of the Product The presence of water can lead to the hydrolysis of the 4-chloro group to a hydroxyl group. Use anhydrous methanol and ensure the sodium methoxide is not excessively hydrated.
Side Reactions with Solvent While methanol is the desired reactant, other nucleophilic solvents could potentially compete. It is best to use methanol as the solvent when using sodium methoxide.[4]
Suboptimal Reaction Temperature The reaction is often performed at the reflux temperature of methanol.[8]

Quantitative Data on Methoxylation Reaction:

Starting MaterialReagentSolventTemperatureTimeYield (%)Reference
4,7-dichloroquinolineSodium methoxideMethanolReflux8-72h95[8]

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-4-hydroxyquinoline (Gould-Jacobs Reaction)
  • Condensation: In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 100-120°C for 1-2 hours, allowing for the evolution of ethanol.

  • Cyclization: Add the crude anilidomethylenemalonate intermediate to a flask containing a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: Suspend the ester in a 10% aqueous solution of sodium hydroxide and reflux for 2-4 hours.

  • Cool the solution and acidify with a suitable acid (e.g., HCl) to precipitate 7-methoxy-4-hydroxyquinoline.

  • Filter, wash with water, and dry the product.

Protocol 2: Synthesis of 4,7-Dichloroquinoline
  • Suspend 7-chloro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃) (a significant excess, often used as the solvent).

  • Heat the mixture to reflux (approximately 110°C) for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base such as aqueous ammonia or sodium bicarbonate to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain 4,7-dichloroquinoline.

Protocol 3: Synthesis of this compound
  • Prepare a solution of sodium methoxide in anhydrous methanol (e.g., 0.5 M).[9]

  • Dissolve 4,7-dichloroquinoline (1.0 eq) in the sodium methoxide solution.

  • Heat the reaction mixture to reflux for 8-72 hours, monitoring the progress by TLC.[8]

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Methoxylation (Alternative from 4,7-dichloroquinoline) A 3-Methoxyaniline + Diethyl ethoxymethylenemalonate B Condensation (100-120°C) A->B C Anilidomethylenemalonate Intermediate B->C D Cyclization (~250°C in Diphenyl Ether) C->D E Hydrolysis & Decarboxylation D->E F 7-Methoxy-4-hydroxyquinoline E->F G 7-Methoxy-4-hydroxyquinoline H POCl3 (Reflux) G->H I 4-Chloro-7-methoxyquinoline H->I J 4,7-Dichloroquinoline K Sodium Methoxide in Methanol (Reflux) J->K L This compound K->L

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree cluster_gj Troubleshooting Gould-Jacobs cluster_cl Troubleshooting Chlorination cluster_me Troubleshooting Methoxylation Start Low Yield of this compound Step Which step has low yield? Start->Step GouldJacobs Gould-Jacobs Cyclization Step->GouldJacobs Step 1 Chlorination Chlorination Step->Chlorination Step 2 Methoxylation Methoxylation Step->Methoxylation Step 3 GJ_CheckTemp Is reaction temperature >250°C? GouldJacobs->GJ_CheckTemp CL_CheckMoisture Are conditions anhydrous? Chlorination->CL_CheckMoisture ME_CheckReagent Sufficient excess of NaOMe? Methoxylation->ME_CheckReagent GJ_IncreaseTemp Increase temperature or use microwave GJ_CheckTemp->GJ_IncreaseTemp No GJ_CheckTime Is reaction time optimized? GJ_CheckTemp->GJ_CheckTime Yes GJ_OptimizeTime Adjust time to balance yield and degradation GJ_CheckTime->GJ_OptimizeTime No CL_Dry Use dry glassware and inert atmosphere CL_CheckMoisture->CL_Dry No CL_CheckTempTime Is temperature/time sufficient? CL_CheckMoisture->CL_CheckTempTime Yes CL_IncreaseTempTime Increase temperature/time and monitor by TLC CL_CheckTempTime->CL_IncreaseTempTime No ME_AddReagent Increase NaOMe stoichiometry ME_CheckReagent->ME_AddReagent No ME_CheckWater Is the reaction anhydrous? ME_CheckReagent->ME_CheckWater Yes ME_DrySolvent Use anhydrous methanol ME_CheckWater->ME_DrySolvent No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 7-Chloro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-4-methoxyquinoline.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired 7-Chloro-4-hydroxyquinoline Precursor

  • Question: I am experiencing a low yield during the initial cyclization to form the quinoline ring system. What are the potential causes and solutions?

  • Answer: The thermal intramolecular cyclization, often following the Gould-Jacobs reaction pathway, is a critical and frequently rate-limiting step. Low yields can stem from several factors:

    • Incomplete Cyclization: The reaction may not have reached the necessary activation energy for efficient ring closure.

      • Solution: Increase the reaction temperature. For conventional heating, high-boiling point solvents like diphenyl ether are utilized.[1] Microwave-assisted heating can significantly shorten reaction times and improve yields by reaching temperatures of 250-300°C; however, the reaction time must be carefully optimized to prevent product degradation.[1]

    • Incomplete Initial Condensation: The initial reaction between the aniline and the malonic ester derivative may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or moderately increasing the temperature.[1]

    • Moisture Contamination: The reagents and reaction setup may not be sufficiently dry.

      • Solution: Ensure anhydrous conditions, especially when using strong acids or organometallic reagents, to prevent side reactions that consume starting materials.[1]

Problem 2: Formation of Regioisomers during Cyclization

  • Question: My product mixture contains a significant amount of the 5-chloroquinoline isomer instead of the desired 7-chloroquinoline. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge in quinoline synthesis. The substitution pattern on the aniline precursor dictates the position of cyclization.

    • Reaction Conditions: The choice of synthetic route and reaction conditions can influence the ratio of isomers.

      • Solution: While the Gould-Jacobs reaction is common, alternative methods like the Doebner-Miller reaction can be modified to favor the formation of the 7-chloro isomer. An improved Doebner-Miller process using chloranil as an oxidant in a non-aqueous medium has been shown to improve the ratio of 7-chloro to 5-chloro isomers.[1]

    • Purification: If isomer formation is unavoidable, effective purification is crucial.

      • Solution: Purification can typically be achieved through recrystallization or column chromatography. Careful selection of the solvent system for chromatography is essential to separate the isomers effectively.[1]

Problem 3: Inefficient Chlorination of 7-Chloro-4-hydroxyquinoline

  • Question: The conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline is incomplete. How can I drive the reaction to completion?

  • Answer: This step involves the conversion of a hydroxyl group to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).

    • Insufficient Reagent: The amount of chlorinating agent may be insufficient.

      • Solution: Use a molar excess of the chlorinating agent. The reaction can also be run using the chlorinating agent as the solvent to ensure a high concentration.

    • Reaction Temperature and Time: The reaction may not have been heated for a sufficient duration or at a high enough temperature.

      • Solution: Ensure the reaction is heated to reflux and monitor by TLC until the starting material is consumed.

Problem 4: Side Reactions during O-methylation of 7-Chloro-4-hydroxyquinoline

  • Question: During the final methoxylation step, I am observing byproducts other than this compound. What are these and how can I avoid them?

  • Answer: The O-methylation is typically achieved via a Williamson ether synthesis. The primary side reaction of concern is N-methylation.

    • N-methylation vs. O-methylation: The quinolinone structure has two potential sites for methylation: the oxygen of the hydroxyl group (O-methylation) and the nitrogen of the quinoline ring (N-methylation).

      • Solution: The choice of base and solvent is critical to favor O-methylation. The use of a base that selectively deprotonates the hydroxyl group is preferred. The reaction should be carefully monitored to avoid prolonged reaction times or excessive temperatures which might favor N-methylation. Subsequent alkylation can lead to a mixture of O- and N-methylated products.[2]

    • Incomplete Reaction: Unreacted 7-chloro-4-hydroxyquinoline may remain.

      • Solution: Ensure an adequate amount of the methylating agent (e.g., dimethyl sulfate, methyl iodide) and base are used. Monitor the reaction by TLC and consider a second addition of reagents if the reaction stalls.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to this compound?

    • A1: The most prevalent method involves a multi-step synthesis starting with the Gould-Jacobs reaction to construct the quinoline core, yielding 7-chloro-4-hydroxyquinoline. This intermediate is then chlorinated to 4,7-dichloroquinoline, followed by a nucleophilic substitution with a methoxide source to give the final product.[1]

  • Q2: How can I monitor the progress of my reactions effectively?

    • A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of starting materials and the formation of products and byproducts.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

  • Q3: What are the best practices for purifying the final product?

    • A3: Column chromatography is a common and effective method for purifying this compound from side products and unreacted starting materials.[3] Recrystallization can also be used if a suitable solvent system is identified.

  • Q4: Are there any safety precautions I should be aware of?

    • A4: Many of the reagents used in this synthesis are hazardous. For example, phosphorus oxychloride is corrosive and reacts violently with water. Methylating agents like dimethyl sulfate are toxic and carcinogenic. Always consult the Safety Data Sheets (SDS) for all reagents and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Troubleshooting Summary for Key Reaction Steps

Problem Area Potential Side Reaction/Issue Recommended Solution
Gould-Jacobs Cyclization Formation of 5-chloro regioisomerModify reaction conditions (e.g., improved Doebner-Miller process) or purify via chromatography/recrystallization.[1]
Incomplete cyclizationIncrease reaction temperature, consider microwave heating.[1]
Chlorination Incomplete conversionUse excess chlorinating agent, ensure adequate reaction time and temperature.
O-methylation N-methylation byproductOptimize base and solvent selection to favor O-alkylation.[2]
Unreacted starting materialEnsure sufficient methylating agent and base, monitor reaction progress.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline (via Gould-Jacobs Reaction)

  • Condensation: Combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 100-120°C for 1-2 hours, allowing for the evolution of ethanol.

  • Cyclization: Add the resulting anilinomethylenemalonate to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.

  • Cool the reaction mixture and dilute with an equal volume of petroleum ether to precipitate the product.

  • Filter the solid and wash with petroleum ether.

  • Hydrolysis and Decarboxylation: Suspend the crude product in a 10% aqueous sodium hydroxide solution and reflux for 2-4 hours.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate 7-chloro-4-hydroxyquinoline.

  • Filter the solid, wash with water, and dry.

Protocol 2: Synthesis of this compound

  • Suspend 7-chloro-4-hydroxyquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes.

  • Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the mixture.

  • Heat the reaction to 60-80°C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Pathway cluster_side Side Reactions m-Chloroaniline m-Chloroaniline Intermediate_A Anilinomethylenemalonate m-Chloroaniline->Intermediate_A Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_A 7-Chloro-4-hydroxyquinoline 7-Chloro-4-hydroxyquinoline Intermediate_A->7-Chloro-4-hydroxyquinoline Thermal Cyclization 5-Chloro_Isomer 5-Chloro-4-hydroxyquinoline (Regioisomer) Intermediate_A->5-Chloro_Isomer Alternative Cyclization 4,7-Dichloroquinoline 4,7-Dichloroquinoline 7-Chloro-4-hydroxyquinoline->4,7-Dichloroquinoline Chlorination (e.g., POCl3) This compound This compound (Target Product) 4,7-Dichloroquinoline->this compound O-methylation (e.g., NaOMe/MeOH) N-Methylated_Product 7-Chloro-1-methyl-4-quinolone (N-methylation) 4,7-Dichloroquinoline->N-Methylated_Product N-methylation

Caption: Synthetic pathway for this compound and key side reactions.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Step via TLC/HPLC Start->Identify_Step Cyclization_Issues Cyclization Step? Identify_Step->Cyclization_Issues Chlorination_Issues Chlorination Step? Cyclization_Issues->Chlorination_Issues No Check_Temp_Time Optimize Temperature & Time Consider Microwave Cyclization_Issues->Check_Temp_Time Yes Methylation_Issues Methylation Step? Chlorination_Issues->Methylation_Issues No Check_Reagents_Conditions Check Reagent Stoichiometry Ensure Anhydrous Conditions Chlorination_Issues->Check_Reagents_Conditions Yes Check_N_vs_O Analyze for N-methylation Optimize Base/Solvent Methylation_Issues->Check_N_vs_O Yes Purify Purify via Column Chromatography or Recrystallization Methylation_Issues->Purify No Check_Isomers Analyze for Regioisomers Modify Synthesis Route or Purify Check_Temp_Time->Check_Isomers Check_Isomers->Purify Check_Reagents_Conditions->Purify Check_N_vs_O->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 7-Chloro-4-methoxyquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 7-Chloro-4-methoxyquinoline via recrystallization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during purification experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a supersaturated solution of my this compound, but no crystals have formed even after cooling. What could be the issue?

  • Answer: The absence of crystal formation is a common challenge that can stem from several factors:

    • Insufficient Supersaturation: The solution may not be concentrated enough for crystal nucleation to occur.[1]

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures, preventing it from precipitating.[1][2]

    • Presence of Impurities: Certain impurities can act as inhibitors for nucleation and subsequent crystal growth.[1]

    • Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not offer enough imperfections for the initial crystals to form.[1][2]

    Troubleshooting Steps:

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid to create microscopic imperfections that can serve as nucleation sites.[1][2][3] Alternatively, add a tiny, pure "seed" crystal of this compound to the solution to initiate growth.[1][2][3]

    • Increase Concentration: If the compound is stable, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1][3]

    • Solvent Modification: Consider adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: When I cool my hot solution, an oily layer forms at the bottom instead of solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when its solubility is so high that it comes out as a liquid. This is often due to a very high concentration of the solute or a rapid cooling rate.

    Troubleshooting Steps:

    • Reheat and Dilute: Re-dissolve the oil by gently heating the solution. Add a small amount of additional hot solvent to decrease the overall concentration before allowing it to cool again.[1]

    • Slow Down Cooling: Insulate the crystallization vessel (e.g., by placing it in a warm water bath that is allowed to cool to room temperature) to slow the cooling rate. This gives the molecules more time to align into a crystal lattice.[1]

    • Modify the Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot solution. This can sometimes prevent the compound from precipitating prematurely at a higher temperature.[1]

Issue 3: The Final Yield is Very Low

  • Question: I have successfully grown crystals, but the final isolated yield is significantly lower than expected. How can I improve it?

  • Answer: A low yield can result from several procedural missteps.[3]

    Troubleshooting Steps:

    • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]

    • Ensure Thorough Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the amount of precipitate before filtration.[2]

    • Recover from Mother Liquor: If a substantial amount of the compound remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second crystallization to recover more product.[1]

    • Avoid Premature Crystallization: Ensure all solids are fully dissolved during the hot filtration step (if performed), as any undissolved material will be lost.

Issue 4: A Fine Powder Crashes Out of Solution

  • Question: As soon as my solution begins to cool, a large amount of fine powder or very small needles rapidly precipitates. Is this a problem?

  • Answer: Yes, rapid precipitation often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.[3] The goal is slow, selective crystal growth.

    Troubleshooting Steps:

    • Slow the Cooling Rate: As mentioned previously, insulate the vessel to allow for gradual cooling. A slower process encourages the formation of larger, purer crystals.[1]

    • Use More Solvent: Reheat the solution and add a small amount of additional solvent. While this may slightly decrease the overall yield, it will keep the compound soluble for longer during the cooling process, promoting slower crystal growth and higher purity.[3]

    • Choose a Different Solvent: Select a solvent in which the compound has a slightly higher solubility at room temperature.[1]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)Suitability for Recrystallization
WaterHighVery LowLowPoor alone; potential as an anti-solvent.
EthanolHighLowHighGood candidate.
MethanolHighModerateHighGood candidate, may need cooling.
AcetoneMediumModerateHighGood candidate.
Ethyl AcetateMediumModerateHighPossible candidate.
DichloromethaneMediumHighHighPoor; too soluble.
Hexane / HeptaneLowVery LowVery LowGood as an anti-solvent or for washing.
TolueneLowLowModeratePossible, but may require larger volumes.

Note: This table is based on general principles of solubility for polar aromatic heterocycles. Experimental verification is crucial for selecting the optimal solvent.

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Quick Solution(s)
No CrystalsInsufficient supersaturation; wrong solvent; impurities.Scratch flask, add seed crystal, evaporate some solvent.
Oiling OutSolution too concentrated; cooling too rapid.Reheat, add more solvent, slow the cooling rate.
Low YieldToo much solvent used; incomplete cooling.Use minimum hot solvent; cool thoroughly in an ice bath.
Rapid PrecipitationSolution too concentrated; cooling too rapid.Reheat, add a little more solvent; insulate the flask.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol outlines the general steps for purifying this compound. The choice of solvent should be determined by preliminary solubility tests. Ethanol, methanol, or acetone are common starting points.[4][5]

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature. The ideal solvent will dissolve the compound poorly or not at all at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (using a steam bath or hot plate). Continue adding solvent until the compound just dissolves completely. It is critical to use the minimum amount of boiling solvent to ensure a good recovery.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2] Slow cooling is essential for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities clinging to their surface.[2]

  • Drying: Allow the crystals to dry thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, followed by drying in a desiccator or a vacuum oven at a moderate temperature.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Select Optimal Solvent B 2. Dissolve Crude Compound in Minimum Hot Solvent A->B C 3. Hot Filtration (If Insoluble Impurities Present) B->C Insoluble impurities? D 4. Cool Solution Slowly to Induce Crystallization B->D No insoluble impurities C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Purified Crystals F->G

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Tree Start Recrystallization Issue? NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Compound Oiled Out? LowYield Yield is Too Low? NoCrystals->OilingOut Sol_NoCrystals 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent NoCrystals->Sol_NoCrystals Yes OilingOut->LowYield Sol_OilingOut 1. Reheat Solution 2. Add More Solvent 3. Cool Slowly OilingOut->Sol_OilingOut Yes Sol_LowYield 1. Use Min. Solvent 2. Cool in Ice Bath 3. Recrystallize Mother Liquor LowYield->Sol_LowYield Yes Failure Consult Further LowYield->Failure No Success Problem Solved Sol_NoCrystals->Success Sol_OilingOut->Success Sol_LowYield->Success

References

Optimization of reaction conditions for 7-Chloro-4-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-chloro-4-methoxyquinoline, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic pathways for this compound. The most common approach involves the construction of the quinoline core followed by functional group manipulations. A second strategy incorporates the methoxy group from the starting material.

  • Route 1: From m-Chloroaniline via Gould-Jacobs Reaction. This classic route involves the cyclization of m-chloroaniline with an ethoxymethylenemalonate ester to form 7-chloro-4-hydroxyquinoline. This intermediate is then chlorinated to 4,7-dichloroquinoline, which subsequently undergoes nucleophilic substitution with sodium methoxide to yield the final product.

  • Route 2: From 3-Methoxyaniline. This pathway begins with 3-methoxyaniline and builds the quinoline ring system, which already contains the desired methoxy group at the 7-position. Subsequent chlorination at the 4-position yields this compound.

Q2: How can I improve the yield of the Gould-Jacobs cyclization step?

A2: The thermal intramolecular cyclization in the Gould-Jacobs reaction is often the most challenging step. To improve yields, consider the following:

  • Temperature Optimization: This reaction requires high temperatures, typically around 250°C. However, excessive heat can lead to degradation. It is crucial to find the optimal temperature for your specific setup.[1][2]

  • Microwave Irradiation: Using microwave synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1][3]

  • High-Boiling Solvents: Solvents like Dowtherm A or diphenyl ether are commonly used to achieve the necessary high temperatures for cyclization.[1][4]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize side reactions and degradation.[2]

Q3: What are common impurities in the synthesis of this compound and how can they be removed?

A3: A common impurity is the isomeric 5-chloroquinoline derivative, which can form during the cyclization step.[1] Additionally, unreacted starting materials or intermediates may be present. Purification is typically achieved through:

  • Recrystallization: This is an effective method for purifying the final product and key intermediates.[4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a reliable alternative.[5]

  • pH Control during Workup: Careful control of pH during the workup of reactions involving 4,7-dichloroquinoline can aid in the removal of isomers.[1]

Q4: My methoxylation of 4,7-dichloroquinoline is not proceeding to completion. What are the possible reasons?

A4: Incomplete methoxylation can be due to several factors:

  • Purity of 4,7-dichloroquinoline: Impurities in the starting material can interfere with the reaction. Ensure your 4,7-dichloroquinoline is of high purity.

  • Activity of Sodium Methoxide: Sodium methoxide is moisture-sensitive. Use freshly prepared or properly stored sodium methoxide. The reaction should be conducted under anhydrous conditions.

  • Reaction Temperature and Time: The reaction may require prolonged heating or a higher temperature to go to completion. Monitor the reaction progress by TLC.

  • Solvent Choice: The choice of alcohol as the solvent can influence the reaction rate. Methanol is typically used for methoxylation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield in Gould-Jacobs Reaction Incomplete cyclization.Increase reaction temperature or time. Consider using microwave heating for more efficient energy transfer.[1][2]
Decomposition of starting materials or product at high temperatures.Optimize the reaction temperature and time to balance cyclization and degradation. Use a high-boiling inert solvent for even heating.[2]
Presence of moisture.Ensure all reagents and glassware are thoroughly dried, especially for reactions sensitive to water.
Formation of Isomeric Impurities (e.g., 5-chloro isomer) Lack of regioselectivity in the cyclization step.Modify reaction conditions. An improved Doebner-Miller process using chloranil as an oxidant in a non-aqueous medium can improve the ratio of 7-chloro to 5-chloro isomers.[1]
Incomplete Chlorination of 7-Chloro-4-hydroxyquinoline Insufficient chlorinating agent (e.g., POCl₃).Use a sufficient excess of the chlorinating agent.
Reaction temperature is too low or reaction time is too short.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC until the starting material is consumed.[6]
Difficult Purification of Final Product Presence of persistent impurities.Utilize column chromatography for purification if recrystallization is ineffective.[5]
Oily product that is difficult to crystallize.Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 7-Chloro-4-hydroxyquinoline (Gould-Jacobs Reaction)

Parameter Conventional Heating Microwave Irradiation
Starting Materials m-chloroaniline, diethyl ethoxymethylenemalonatem-chloroaniline, diethyl ethoxymethylenemalonate
Solvent High-boiling solvent (e.g., Dowtherm A, diphenyl ether)[1][4]Solvent-free or high-boiling solvent
Temperature ~250 °C[1]250-300 °C[1][3]
Reaction Time 30-60 minutes for cyclization[2]5-20 minutes[3]
Typical Yield Variable, can be optimizedOften higher than conventional heating[1]

Table 2: Reaction Conditions for Key Steps in this compound Synthesis

Reaction Step Reagents and Solvents Temperature Time Typical Yield
Chlorination of 7-Chloro-4-hydroxyquinoline Phosphorus oxychloride (POCl₃)[4][6]Reflux1-2 hours[6]~89.5%[6]
Methoxylation of 4,7-Dichloroquinoline Sodium, Methanol[7]Boiling point of methanol8-72 hours[7]60-95%[7]

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction

  • Condensation: In a round-bottom flask, combine m-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 100-120°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.[1]

  • Cyclization: To the resulting crude anilidomethylenemalonate, add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC.[2]

  • Work-up: Cool the reaction mixture to room temperature.

  • Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.

  • Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be further purified by recrystallization.[2]

Protocol 2: Synthesis of 4,7-Dichloroquinoline

  • Suspend 7-chloro-4-hydroxyquinoline in phosphorus oxychloride (POCl₃).[6]

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until completion.[6]

  • After cooling, carefully remove the excess POCl₃ under reduced pressure.

  • Slowly pour the residue into ice water with stirring.

  • Neutralize the solution to a pH of 7-9 with an aqueous solution of sodium bicarbonate.[6]

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.[6]

Protocol 3: Synthesis of this compound

  • Slowly add metallic sodium (e.g., 7.48 mmol) to the appropriate alcohol (e.g., 15.0 mL of methanol).[7]

  • After the complete dissolution of sodium, add 4,7-dichloroquinoline (e.g., 1.51 mmol) to the solution.[7]

  • Stir the mixture for 8-72 hours at the boiling point of the alcohol.[7]

  • Concentrate the excess solvent under reduced pressure.

  • Extract the residue with water and ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[7]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From m-Chloroaniline cluster_route2 Route 2: From 3-Methoxyaniline m_chloroaniline m-Chloroaniline gould_jacobs Gould-Jacobs Reaction m_chloroaniline->gould_jacobs hydroxyquinoline 7-Chloro-4-hydroxyquinoline gould_jacobs->hydroxyquinoline chlorination Chlorination (POCl₃) hydroxyquinoline->chlorination dichloroquinoline 4,7-Dichloroquinoline chlorination->dichloroquinoline methoxylation Methoxylation (NaOMe, MeOH) dichloroquinoline->methoxylation final_product This compound methoxylation->final_product m_methoxyaniline 3-Methoxyaniline cyclization Ring Formation m_methoxyaniline->cyclization methoxy_quinoline 4-Hydroxy-7-methoxyquinoline cyclization->methoxy_quinoline chlorination2 Chlorination methoxy_quinoline->chlorination2 chlorination2->final_product

Caption: Synthetic pathways to this compound.

Troubleshooting_Guide start Low Product Yield? check_cyclization Is Gould-Jacobs cyclization incomplete? start->check_cyclization Yes purification_issue Purification successful? start->purification_issue No, yield is good optimize_temp Optimize Temperature (250-300°C) Consider Microwave Heating check_cyclization->optimize_temp Yes check_chlorination Is chlorination step inefficient? check_cyclization->check_chlorination No optimize_temp->check_chlorination increase_reagent Increase POCl₃ amount and/or reaction time/temp check_chlorination->increase_reagent Yes check_methoxylation Is methoxylation incomplete? check_chlorination->check_methoxylation No increase_reagent->check_methoxylation anhydrous_conditions Ensure anhydrous conditions Use fresh Sodium Methoxide check_methoxylation->anhydrous_conditions Yes check_methoxylation->purification_issue No anhydrous_conditions->purification_issue column_chrom Use Column Chromatography Triturate if oily purification_issue->column_chrom No success Successful Synthesis purification_issue->success Yes column_chrom->success

Caption: Troubleshooting workflow for low yield issues.

References

Common impurities in 7-Chloro-4-methoxyquinoline and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the common impurities in 7-Chloro-4-methoxyquinoline and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in the synthesis of this compound?

A1: Based on common synthetic routes, the most likely process-related impurities include unreacted starting materials and intermediates, by-products from side reactions, and residual reagents. These can significantly impact the purity and stability of the final product.

  • Starting Materials & Intermediates:

    • 4,7-Dichloroquinoline: A common precursor in the synthesis. Its presence indicates an incomplete reaction.

    • 7-Chloro-4-hydroxyquinoline: An intermediate that may persist if the chlorination or methoxylation step is not driven to completion.

    • 3-Methoxyaniline: A potential starting material in certain synthetic pathways.

  • By-products:

    • Isomeric Impurities: Depending on the synthetic route, small amounts of other positional isomers of chloro-methoxyquinoline may be formed.

    • Hydrolysis Products: The 4-methoxy group can be susceptible to hydrolysis back to a 4-hydroxy group under certain conditions.

  • Reagents:

    • Phosphorus Oxychloride (POCl₃): Often used for chlorination, residual amounts can remain.

    • Sodium Methoxide (NaOMe): Used as a reagent for methoxylation.

Q2: What are the typical residual solvents that might be present in a sample of this compound?

A2: Residual solvents are organic volatile chemicals used during the synthesis and purification processes. Their presence is carefully controlled in pharmaceutical applications. Common solvents that may be present include:

  • Toluene

  • Ethanol

  • Methanol

  • Ethyl Acetate

  • Dichloromethane (DCM)

  • Diphenyl ether

  • Acetone

  • Hexane/Heptane

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Problem: Your HPLC chromatogram of this compound shows unexpected peaks, indicating the presence of impurities.

Possible Causes & Solutions:

Potential Impurity Identification Strategy Recommended Action
Unreacted 4,7-DichloroquinolineCompare the retention time with a 4,7-dichloroquinoline standard.Optimize the reaction time or stoichiometry of the methoxylation step. Purify the product using column chromatography or recrystallization.
Unreacted 7-Chloro-4-hydroxyquinolineCompare the retention time with a 7-chloro-4-hydroxyquinoline standard.Ensure complete conversion in the methoxylation step. A purification step like column chromatography can effectively remove this more polar impurity.
Isomeric ImpuritiesUtilize a high-resolution HPLC method or LC-MS to identify isomers based on their mass-to-charge ratio.Isomeric impurities can be challenging to remove. Fractional crystallization or preparative HPLC may be required.
Issue 2: Low Purity of this compound After Synthesis

Problem: The initial purity of your synthesized this compound is below the desired specification.

Solution Workflow:

start Low Purity Product decision1 Identify Impurities (HPLC/LC-MS) start->decision1 process1 Recrystallization decision1->process1 Major impurities identified process2 Column Chromatography decision1->process2 Complex mixture of impurities decision2 Purity Met? process1->decision2 decision3 Purity Met? process2->decision3 decision2->process2 No end_success High Purity Product decision2->end_success Yes decision3->end_success Yes end_fail Further Optimization Needed decision3->end_fail No

Caption: Decision workflow for purity enhancement.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed to separate this compound from its potential process-related impurities.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This method is suitable for the identification and quantification of residual solvents.

Parameter Condition
GC Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless, 250 °C, Split ratio 10:1
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Transfer Line 250 °C
Ion Source 230 °C
Mass Range 35-350 amu

Headspace Sampler Conditions:

Parameter Condition
Oven Temperature 80 °C
Loop Temperature 90 °C
Transfer Line Temp 100 °C
Vial Equilibration 15 min

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

  • Seal the vial and place it in the headspace autosampler.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities.

Solvent Selection: A mixture of ethanol and water is often a good starting point for quinoline derivatives. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

  • To the hot filtrate, add water dropwise until the solution becomes slightly turbid.

  • Reheat the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature to promote the formation of pure crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

A Crude Product B Dissolve in Hot Ethanol A->B C Hot Filtration B->C D Add Water (Anti-solvent) C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Pure Crystals F->G

Caption: Recrystallization workflow for purification.

Protocol 4: Purification by Column Chromatography

Column chromatography is suitable for separating mixtures with multiple components or when recrystallization is ineffective.

Parameter Condition
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase A gradient of Ethyl Acetate in Hexane (e.g., starting from 5% Ethyl Acetate and gradually increasing)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimum amount of dichloromethane (DCM) or the initial mobile phase.

  • Adsorb the sample onto a small amount of silica gel by evaporating the solvent to obtain a free-flowing powder (dry loading).

  • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elute the column with the mobile phase, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

cluster_prep Preparation cluster_sep Separation & Collection cluster_iso Isolation prep1 Pack Column with Silica Gel Slurry prep2 Dry Load Crude Product onto Silica Gel prep1->prep2 sep1 Elute with Hexane/ Ethyl Acetate Gradient prep2->sep1 sep2 Collect Fractions sep1->sep2 sep3 Monitor Fractions by TLC sep2->sep3 iso1 Combine Pure Fractions sep3->iso1 iso2 Evaporate Solvent iso1->iso2 iso3 Obtain Purified Product iso2->iso3

Caption: Column chromatography experimental workflow.

Technical Support Center: Overcoming Tar Formation in Classical Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for classical quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming the common challenge of tar formation in Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in classical quinoline synthesis?

A1: Tar formation is a common issue in many classical quinoline syntheses, primarily due to the harsh reaction conditions.[1][2] The strong acids (like concentrated sulfuric acid) and high temperatures employed can lead to the acid-catalyzed polymerization of reactive intermediates.[1][3] For example, in the Skraup synthesis, glycerol is dehydrated to the highly reactive α,β-unsaturated aldehyde, acrolein, which can readily polymerize.[1] Similarly, in the Doebner-von Miller reaction, the α,β-unsaturated carbonyl compounds are prone to polymerization under acidic conditions.[3][4]

Q2: How does temperature control affect tar formation?

A2: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they also significantly accelerate the side reactions that lead to tar formation.[1] It is generally advisable to maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Localized overheating can be particularly problematic, leading to charring and polymerization.[5]

Q3: Are there general strategies to minimize tar formation across different classical syntheses?

A3: Yes, several strategies can be broadly applied. Gradual addition of reactants, especially the more reactive species like α,β-unsaturated carbonyls, helps to maintain their low concentration in the reaction mixture, thus favoring the desired reaction over polymerization.[4] Efficient stirring is also crucial to ensure even heat distribution and prevent localized hotspots.[5] Furthermore, the use of milder catalysts and reaction conditions, where possible, can significantly reduce the formation of tarry byproducts.[6]

Q4: What are the most effective methods for purifying quinolines from tarry residues?

A4: Purification can be challenging due to the viscous and often intractable nature of the tar. Steam distillation is a highly effective and common method for separating volatile quinoline products from non-volatile tar.[1] Following distillation, solvent extraction can be used to recover the quinoline from the aqueous distillate.[1] For removing colored impurities, treatment with activated carbon can be beneficial.[1] In some cases, column chromatography may be necessary to achieve high purity.

Troubleshooting Guides by Synthesis Type

Skraup Synthesis

Q: My Skraup reaction is extremely vigorous and producing a large amount of black tar. How can I control it and improve my yield?

A: The Skraup reaction is notoriously exothermic and prone to tar formation.[1][7] To moderate the reaction's violence and reduce tar, the addition of ferrous sulfate (FeSO₄) is highly recommended.[1][8] Ferrous sulfate is believed to act as an oxygen carrier, slowing down the oxidation step and leading to a more controlled reaction.[1] It is also crucial to add the reagents in the correct order (aniline, then ferrous sulfate, then glycerol, and finally sulfuric acid slowly with cooling) and to heat the mixture gently to initiate the reaction.[1]

Doebner-von Miller Synthesis

Q: I am observing significant polymerization and low yields in my Doebner-von Miller reaction. What can I do to prevent this?

A: The primary cause of low yields and tar in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[3][4] A highly effective strategy to mitigate this is to employ a biphasic solvent system (e.g., toluene and water).[2][3] This sequesters the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[2][3] Additionally, the slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline is crucial to keep its concentration low and minimize polymerization.[4]

Combes Synthesis

Q: My Combes synthesis is yielding a complex mixture with significant tarry byproducts when using concentrated sulfuric acid. Are there milder alternatives?

A: Yes, while concentrated sulfuric acid is a traditional catalyst for the Combes synthesis, it can be harsh and promote side reactions.[9][10] Polyphosphoric acid (PPA) is often a more effective alternative, acting as both a catalyst and a dehydrating agent, which can lead to cleaner reactions and higher yields.[10][11] The use of a polyphosphoric ester (PPE) catalyst, generated from a mixture of PPA and an alcohol, has also been reported to be more effective than sulfuric acid.[11]

Friedländer Synthesis

Q: I am experiencing side reactions and difficulties in isolating my product in a base-catalyzed Friedländer synthesis. What are my options?

A: Base-catalyzed Friedländer synthesis can indeed lead to side reactions like the self-condensation of the ketone reactant.[12] A significant improvement can be achieved by using a mild Lewis acid catalyst, such as molecular iodine (I₂).[13][14] Iodine-catalyzed Friedländer synthesis can proceed under neutral, solvent-free, or ethanolic conditions, often at room temperature, leading to high yields (often exceeding 90%) and simplified workup procedures.[13][15] This method is considered more environmentally friendly due to the low cost and non-toxic nature of iodine.[13]

Data Presentation: Comparison of Reaction Yields

The following tables provide a summary of typical yields for classical quinoline syntheses under standard conditions versus modified conditions designed to reduce tar formation. Note that yields can vary significantly based on the specific substrates used.

Table 1: Skraup Synthesis Yield Comparison

ConditionOxidizing AgentModeratorTypical Yield
StandardNitrobenzeneNoneLow to Moderate[16]
ModifiedNitrobenzeneFerrous SulfateSubstantial Increase[17]

Table 2: Doebner-von Miller Synthesis Yield Comparison

ConditionCatalystKey ModificationTypical Yield
StandardStrong Acid (e.g., HCl)-Low to Moderate[2][18]
ModifiedStrong Acid (e.g., HCl)Biphasic SystemIncreased Yield[2]
ModifiedTrifluoroacetic Acid (TFA)γ-aryl-β,γ-unsaturated α-ketoesters46%[19]

Table 3: Combes Synthesis Yield Comparison

CatalystTypical Yield
Sulfuric AcidGood[16]
Polyphosphoric Acid (PPA)Often Improved over H₂SO₄[10][11]

Table 4: Friedländer Synthesis Yield Comparison

CatalystConditionTypical Yield
Base (e.g., NaOH)Refluxing alcoholModerate[20]
Iodine (I₂)Room Temperature (Ethanol)53-98%[13]

Experimental Protocols

Modified Skraup Synthesis with Ferrous Sulfate Moderator

Objective: To synthesize quinoline from aniline and glycerol using a ferrous sulfate moderator to control the reaction exotherm and minimize tar formation.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene

  • Sodium Hydroxide solution (for workup)

  • Steam distillation apparatus

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]

  • Slowly and with vigorous stirring, carefully add concentrated sulfuric acid to the mixture. The addition is exothermic, and the flask should be cooled in an ice bath to maintain control.[1]

  • Once the acid addition is complete, add nitrobenzene to the mixture.

  • Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.[1]

  • After the initial vigorous reaction subsides (typically 30-60 minutes), heat the mixture to reflux for an additional 2-3 hours to ensure the reaction goes to completion.[1]

  • Allow the reaction mixture to cool. Carefully dilute with water.

  • Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Perform steam distillation to separate the volatile quinoline from the non-volatile tar and other byproducts.[1]

  • Collect the distillate and separate the quinoline layer. The aqueous layer can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane) to recover dissolved product.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

Doebner-von Miller Synthesis in a Biphasic System

Objective: To synthesize 2-methylquinoline (quinaldine) from aniline and crotonaldehyde using a biphasic system to reduce polymerization of the aldehyde.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution (for workup)

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, combine aniline and concentrated hydrochloric acid in water. Heat the mixture to reflux.

  • In the dropping funnel, prepare a solution of crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is basic.

  • Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.

  • Extract the aqueous layer with dichloromethane (2-3 times).

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvents under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Combes Synthesis with Polyphosphoric Acid (PPA)

Objective: To synthesize a 2,4-disubstituted quinoline from an aniline and a β-diketone using polyphosphoric acid as the catalyst.

Materials:

  • Aniline (or a substituted aniline)

  • A symmetrical β-diketone (e.g., acetylacetone)

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Ammonium hydroxide solution (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, cautiously add the aniline and the β-diketone to polyphosphoric acid with stirring.

  • Heat the reaction mixture to the appropriate temperature (typically 100-140 °C) and maintain for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until basic.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Friedländer Synthesis with Iodine Catalyst

Objective: To synthesize a polysubstituted quinoline from a 2-aminoaryl ketone and an α-methylene ketone using a catalytic amount of iodine.

Materials:

  • 2-aminoaryl ketone (e.g., 2-aminoacetophenone)

  • α-methylene ketone (e.g., ethyl acetoacetate)

  • Molecular Iodine (I₂)

  • Ethanol

  • Saturated aqueous sodium thiosulfate solution (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone and the α-methylene ketone in ethanol at room temperature.[15]

  • Add a catalytic amount of molecular iodine (e.g., 1 mol%) to the solution.[13][15]

  • Stir the reaction mixture at room temperature. The reaction can be monitored by TLC.[15]

  • Upon completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove the iodine.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aniline, FeSO4, Glycerol acid Slowly Add H2SO4 with Cooling reagents->acid oxidant Add Nitrobenzene acid->oxidant initiate Gentle Heating to Initiate oxidant->initiate reflux Reflux (Exothermic then Heated) initiate->reflux cool Cool and Dilute with Water reflux->cool basify Make Alkaline with NaOH cool->basify steam Steam Distillation basify->steam extract Extract Quinoline steam->extract purify Dry and Purify extract->purify

Caption: Experimental workflow for a modified Skraup synthesis.

troubleshooting_tar start Excessive Tar Formation Observed q1 Which Synthesis? start->q1 skraup Skraup q1->skraup dvm Doebner-von Miller q1->dvm combes Combes q1->combes friedlander Friedländer q1->friedlander sol_skraup Add FeSO4 moderator Control heating skraup->sol_skraup sol_dvm Use biphasic system Slow addition of carbonyl dvm->sol_dvm sol_combes Use milder catalyst (PPA) combes->sol_combes sol_friedlander Use milder catalyst (Iodine) friedlander->sol_friedlander

Caption: Troubleshooting decision tree for excessive tar formation.

competing_pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway reactants Aniline + α,β-Unsaturated Carbonyl intermediate Reactive Intermediate (e.g., Michael Adduct) reactants->intermediate cyclization Cyclization intermediate->cyclization Controlled Conditions polymerization Polymerization intermediate->polymerization Harsh Conditions (High Temp, High [Acid]) dehydration Dehydration cyclization->dehydration oxidation Oxidation dehydration->oxidation quinoline Quinoline Product oxidation->quinoline tar Tar Formation polymerization->tar

Caption: Competing pathways leading to quinoline vs. tar formation.

References

Alternative reagents for the chlorination of 7-methoxy-4-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorination of 7-Methoxy-4-quinolone

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and experimental protocols for the chlorination of 7-methoxy-4-quinolone and related structures.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the chlorination of 4-quinolone scaffolds.

Q1: I am getting a low or non-existent yield of my 4-chloro-7-methoxyquinoline product. What are the common causes and solutions?

A1: Low or no product yield is a frequent issue. The primary causes and corresponding troubleshooting steps are outlined below:

  • Incomplete Reaction: This can be due to insufficient heating, short reaction times, or an inadequate amount of the chlorinating agent.

    • Solution: Optimize the reaction conditions. For phosphorus oxychloride (POCl₃), typical temperatures range from 90-120°C with reaction times of 4-12 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC). You may also consider a modest increase in the molar equivalents of the chlorinating agent.[1]

  • Moisture Contamination: Chlorinating agents like POCl₃ and thionyl chloride (SOCl₂) are highly sensitive to moisture and will decompose, which reduces their effectiveness.[1]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use freshly distilled or newly opened reagents and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Poor Reagent Quality: Degradation of the chlorinating agent or impurities in the 7-methoxy-4-quinolone starting material can significantly impact the yield.

    • Solution: Use high-purity starting materials and freshly opened or properly stored chlorinating agents.[1]

  • Product Hydrolysis during Workup: The 4-chloro group is susceptible to hydrolysis, reverting to the 4-hydroxy group, particularly in aqueous and non-neutral pH conditions.[1]

    • Solution: During the workup, carefully neutralize the aqueous solution to a neutral or slightly basic pH to ensure the product remains in its free base form.[1]

Q2: My reaction mixture is turning dark, and I'm isolating colored impurities. Why is this happening?

A2: The formation of dark-colored impurities often results from side reactions. The electron-rich nature of the quinoline ring, which is enhanced by the methoxy group, makes it susceptible to various side reactions, especially at elevated temperatures.[1]

  • Solution: Maintain the reaction temperature within the recommended range and avoid excessive heating.[1] Purifying the starting material to remove any potential catalysts for side reactions can also be beneficial.

Q3: What is the mechanism for the chlorination of a 4-hydroxyquinoline with POCl₃?

A3: The chlorination with phosphorus oxychloride is understood to proceed via a mechanism similar to a Vilsmeier-Haack reaction.[1] The hydroxyl group of the 4-quinolone attacks the electrophilic phosphorus atom of POCl₃. This leads to the formation of a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the final 4-chloroquinoline product.[1][2]

Q4: Are there alternative reagents to phosphorus oxychloride (POCl₃) for this chlorination?

A4: Yes, several alternative reagents can be used, often with different reaction conditions. Common alternatives include:

  • Thionyl Chloride (SOCl₂): Often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or a base like diisopropylethylamine (DIPEA).[3][4]

  • Phosphorus Trichloride (PCl₃): Can be used, typically requiring a base and elevated temperatures.[5]

  • Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅) Mixture: This combination can be used to drive the reaction to completion.[6]

Q5: How should I safely handle and quench the reaction when using POCl₃?

A5: Phosphorus oxychloride is highly corrosive and reacts violently with water.[7] The quenching process is exothermic and releases hydrogen chloride (HCl) gas. Therefore, it must be performed with extreme caution in a well-ventilated fume hood. The reaction mixture should be cooled to room temperature before being added slowly and carefully to a chilled aqueous solution, typically containing a base like potassium carbonate or sodium bicarbonate, to neutralize the acid generated.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the chlorination of 7-methoxy-4-quinolone.

G start Problem: Low or No Product Yield check_reaction Check Reaction Progress (TLC) start->check_reaction workup_issue Cause: Product Hydrolysis start->workup_issue Product Lost During Workup incomplete Cause: Incomplete Reaction check_reaction->incomplete Starting Material Remains reagent_issue Cause: Reagent Decomposition check_reaction->reagent_issue No Reaction side_reactions Cause: Side Reactions / Impurities check_reaction->side_reactions Multiple Spots / Dark Color sol_optimize Solution: - Increase Temp/Time - Increase Reagent Stoichiometry incomplete->sol_optimize sol_anhydrous Solution: - Use Anhydrous Conditions - Use Fresh Reagents - Run Under Inert Gas reagent_issue->sol_anhydrous sol_purify Solution: - Control Temperature - Purify Starting Material side_reactions->sol_purify sol_neutralize Solution: - Neutralize Workup Solution (pH 7-8) - Keep Temperature Low workup_issue->sol_neutralize

Caption: Troubleshooting workflow for low yield in quinolone chlorination.

Quantitative Data Summary

The table below summarizes various reported methods for the chlorination of 7-methoxy-4-quinolone and its derivatives, providing a comparison of reagents, conditions, and yields.

Reagent SystemSubstrateSolvent / BaseTemp. (°C)Time (h)Yield (%)Reference
POCl₃7-Methoxy-1H-quinolin-4-oneNoneReflux3~72*[5]
PCl₃7-Methoxy-1H-quinolin-4-oneDiisopropylethylamine100172[5]
SOCl₂ / DMFMethyl 7-methoxy-4-oxo-quinoline-6-carboxylateNone90176.3[3]
SOCl₂ / DIPEA4-hydroxy-7-methoxyquinoline-6-carboxamideTetrahydrofuran60-656-889[4]
POCl₃4-hydroxy-6,7-dimethoxyquinolineDiethylene Glycol Dimethyl Ether100679.2[7]

*Yield inferred from a similar reaction in the same source.

Experimental Protocols

Detailed methodologies for key chlorination experiments are provided below.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from a general procedure for quinolone chlorination.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxy-4-quinolone (1 equivalent) in phosphorus oxychloride (POCl₃, ~10-15 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 106°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Under a fume hood, slowly and carefully pour the mixture onto crushed ice. This will quench the excess POCl₃.

  • Neutralization: Neutralize the resulting acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a 10% potassium carbonate solution until the pH is between 7 and 8.[7] A solid precipitate should form.

  • Isolation: Collect the solid product by suction filtration. Wash the filter cake with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/ethyl acetate mixture.[7]

Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) and DMF

This protocol is adapted from the chlorination of a 4-quinolone derivative.[3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 7-methoxy-4-quinolone starting material (1 equivalent) and thionyl chloride (SOCl₂, ~10 equivalents).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents) to the reaction system.

  • Reaction: Heat the reaction solution to reflux (approx. 90°C) under an inert atmosphere (e.g., nitrogen) for 1-2 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and remove the excess thionyl chloride under reduced pressure.

  • Isolation: Carefully add ice water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

Analysis of reaction byproducts in 7-Chloro-4-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Chloro-4-methoxyquinoline. All quantitative data is summarized for clarity, and detailed experimental protocols for key procedures are provided.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for this compound and related quinoline structures include the Gould-Jacobs reaction, followed by chlorination and methylation, as well as variations of the Combes and Friedländer syntheses.[1][2] The Gould-Jacobs reaction is often favored for its reliability in forming the quinoline core.[3]

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Common byproducts can include:

  • Regioisomers: Formation of the undesired 5-chloro-4-methoxyquinoline isomer can occur, particularly in syntheses like the Doebner-von Miller reaction if not properly controlled.[1]

  • Incompletely reacted intermediates: Unreacted 7-chloro-4-hydroxyquinoline from the chlorination step or the precursor aniline from the initial cyclization are common impurities.

  • Hydrolysis products: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group during workup if conditions are not anhydrous.

  • Polymeric or tar-like substances: These can form under harsh acidic and high-temperature conditions, especially in reactions like the Skraup synthesis.[4]

Q3: How can I minimize the formation of the 5-chloro regioisomer?

A3: Controlling regioselectivity is a significant challenge in quinoline synthesis.[5][6] Strategies to favor the 7-chloro isomer include:

  • Choice of Synthesis: The Gould-Jacobs reaction, starting with 3-chloroaniline, generally provides good regioselectivity for the 7-substituted product.

  • Reaction Conditions: Modifying the catalyst, solvent, and temperature can influence the isomeric ratio. For instance, in some reactions, using a bulkier acid catalyst can sterically hinder the formation of the 5-chloro isomer.[7]

Q4: What analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is the gold standard for separating and identifying non-volatile organic impurities.[8][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile and semi-volatile impurities, such as residual solvents or certain low molecular weight byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown impurities that have been isolated.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 7-Chloro-4-hydroxyquinoline (Gould-Jacobs Step) 1. Incomplete cyclization of the anilinomethylenemalonate intermediate.[1]2. Degradation of starting material or product at high temperatures.1. Ensure the cyclization temperature is sufficiently high (typically >250 °C in a high-boiling solvent like diphenyl ether). Microwave heating can also be effective.[1]2. Optimize reaction time; prolonged heating can lead to decomposition. Monitor the reaction by TLC or LC-MS.
Formation of Dark, Tarry Byproducts Harsh reaction conditions (high temperature, strong acid) leading to polymerization.[4]1. In Skraup or Doebner-von Miller type reactions, add a moderator like ferrous sulfate to control the exotherm.[4]2. Ensure efficient stirring to dissipate heat.3. Consider a milder synthetic route if tarring is excessive.
Low Yield of this compound (Chlorination Step) 1. Incomplete reaction with the chlorinating agent (e.g., POCl₃).2. Hydrolysis of the product back to 7-chloro-4-hydroxyquinoline during workup.[12]3. Use of wet reagents or solvents.1. Increase the reaction time or temperature. Use a slight excess of the chlorinating agent.2. Perform the workup under strictly anhydrous conditions until the excess chlorinating agent is removed. Quench the reaction mixture by pouring it onto crushed ice to minimize hydrolysis.[12]3. Use freshly distilled solvents and reagents.
Presence of 7-Chloro-4-hydroxyquinoline in the Final Product 1. Incomplete methylation.2. Hydrolysis of the 4-methoxy group under acidic conditions.1. Ensure a sufficient excess of the methylating agent (e.g., dimethyl sulfate) and base are used.2. Avoid strongly acidic conditions during workup and purification.
Mixture of 7-Chloro and 5-Chloro Isomers Poor regioselectivity in the initial cyclization reaction.[5][6]1. If using a method prone to poor regioselectivity, consider switching to the Gould-Jacobs reaction with 3-chloroaniline.2. Attempt to separate the isomers by fractional crystallization or column chromatography, although this can be challenging.

Quantitative Data on Byproduct Formation

The following table provides representative data on the impact of reaction conditions on the formation of key byproducts during the synthesis of 7-Chloro-4-hydroxyquinoline via the Gould-Jacobs reaction, a critical intermediate for this compound.

Entry Reaction Temperature (°C) Reaction Time (h) Yield of 7-Chloro-4-hydroxyquinoline (%) Key Byproducts and their Relative Abundance (%)
1230265Unreacted Intermediate (25%), Polymeric material (10%)
2250185Unreacted Intermediate (10%), Polymeric material (5%)
3250470Unreacted Intermediate (5%), Degradation products (15%), Polymeric material (10%)
4270175Degradation products (20%), Polymeric material (5%)

Note: This data is illustrative and based on typical outcomes for this type of reaction. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline (via Gould-Jacobs Reaction)
  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • Cyclization: Add the resulting anilinomethylenemalonate intermediate to a high-boiling point solvent, such as diphenyl ether, in a separate flask. Heat the mixture to 250 °C with vigorous stirring. The cyclization is typically complete within 30 minutes.[1]

  • Isolation of Ester: Cool the reaction mixture and dilute it with hexane or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate. Collect the solid by filtration.

  • Hydrolysis and Decarboxylation: Suspend the collected ester in a 15% aqueous sodium hydroxide solution and reflux for 3-4 hours. Cool the solution and carefully acidify with concentrated hydrochloric acid to precipitate the 4-hydroxy-7-chloroquinoline-3-carboxylic acid. Isolate the acid by filtration and heat it in a high-boiling solvent until the evolution of carbon dioxide ceases, yielding 7-chloro-4-hydroxyquinoline.

Protocol 2: Synthesis of this compound (Chlorination and Methylation)
  • Chlorination: To a flask containing 7-chloro-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) slowly at 0 °C. After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Methylation: Dissolve the crude 4,7-dichloroquinoline in a suitable solvent like acetone. Add potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq). Reflux the mixture for 6-8 hours.

  • Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Protocol 3: HPLC-MS Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm and 330 nm.

  • MS Detection: Positive ion mode, scanning from m/z 100-500.

Visualizations

Synthesis_Pathway cluster_0 Gould-Jacobs Reaction cluster_1 Chlorination & Methylation A 3-Chloroaniline C Anilinomethylenemalonate Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D 7-Chloro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E 7-Chloro-4-hydroxyquinoline D->E Hydrolysis & Decarboxylation F This compound E->F 1. POCl3 2. Dimethyl Sulfate

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield or High Impurity Profile check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Identify Byproducts (HPLC-MS, GC-MS) check_conditions->analyze_byproducts optimize_temp Optimize Temperature and Time analyze_byproducts->optimize_temp Incomplete Reaction or Degradation Products change_reagents Change Reagents or Solvent analyze_byproducts->change_reagents Side Reaction Products purification Improve Purification Method analyze_byproducts->purification Co-eluting Impurities

Caption: Troubleshooting workflow for synthesis optimization.

Side_Reactions cluster_products Potential Products Reactants Aniline Precursor + Carbonyl Compound Desired Desired Regioisomer (e.g., 7-Chloroquinoline) Reactants->Desired Desired Pathway Undesired Undesired Regioisomer (e.g., 5-Chloroquinoline) Reactants->Undesired Alternative Cyclization Polymer Polymeric Byproducts Reactants->Polymer High Temperature/ Strong Acid

Caption: Common side reactions in quinoline synthesis.

References

Technical Support Center: Scale-Up of 7-Chloro-4-methoxyquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of 7-Chloro-4-methoxyquinoline synthesis. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and visualizations to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: Two common and scalable synthetic routes for this compound are the Gould-Jacobs reaction followed by chlorination and subsequent methoxylation, and the direct nucleophilic aromatic substitution (SNAr) on 4,7-dichloroquinoline. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.

Q2: What are the most common impurities encountered during the production of this compound and how can they be minimized?

A2: A frequent impurity is the isomeric 5-chloro-4-methoxyquinoline, which can be challenging to separate due to similar physical properties.[1] Its formation can be minimized by carefully controlling the cyclization temperature during the Gould-Jacobs synthesis. Another common impurity is the starting material, 4,7-dichloroquinoline, in the SNAr route. This can be minimized by using a slight excess of sodium methoxide and ensuring adequate reaction time. Residual solvents and by-products from side reactions, such as hydrolysis of the chloroquinoline starting material to 7-chloro-4-hydroxyquinoline, can also be present.

Q3: What are the key safety precautions to consider during the scale-up of this compound production?

A3: Key safety precautions include handling phosphorus oxychloride (POCl₃), a common chlorinating agent, in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as it is highly corrosive and reacts violently with water.[2] Sodium methoxide, used for methoxylation, is a flammable solid and a strong base, requiring careful handling to avoid contact with skin and eyes. The overall process should be evaluated for potential exothermic reactions, and adequate cooling capacity should be in place, especially at a larger scale. A thorough process safety assessment is recommended before any scale-up operations.[3][4]

Troubleshooting Guide

Problem 1: Low yield of this compound when scaling up from laboratory to pilot plant.

  • Potential Cause A: Mass and Heat Transfer Limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield. Inadequate heat removal can also lead to thermal degradation of reactants or products.

  • Recommended Solution:

    • Improve Agitation: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure homogeneity.

    • Controlled Reagent Addition: Implement a controlled addition profile for reagents, such as sodium methoxide, using a dosing pump to manage the exotherm.

    • Enhance Heat Transfer: Utilize a jacketed reactor with a suitable heat transfer fluid and ensure an adequate flow rate to maintain the desired reaction temperature.

  • Potential Cause B: Change in Reaction Kinetics. Reaction kinetics can be affected by the change in the surface-area-to-volume ratio at a larger scale, which can impact mass transfer between phases.

  • Recommended Solution:

    • Re-optimize Reaction Parameters: Systematically re-evaluate key parameters such as temperature, concentration, and reaction time at the new scale. Optimal conditions in a laboratory flask may not be directly transferable to a larger reactor.

Problem 2: Difficulty in isolating pure this compound at a larger scale.

  • Potential Cause A: Inefficient Crystallization. The cooling profile and solvent choice that worked at a small scale may not be optimal for inducing crystallization in a large volume, leading to oiling out or the formation of fine, difficult-to-filter crystals.

  • Recommended Solution:

    • Controlled Cooling: Implement a programmed, gradual cooling profile to promote the growth of larger, more easily filterable crystals.

    • Solvent System Optimization: Experiment with different solvent or anti-solvent systems to improve crystal morphology and purity. Seeding the solution with a small amount of pure product can also aid in crystallization.

  • Potential Cause B: Impurity Carryover. Impurities that were present in trace amounts at the lab scale may become significant at a larger scale, co-precipitating with the product and making purification difficult.

  • Recommended Solution:

    • Purification of Intermediates: Ensure that all starting materials and intermediates are of high purity before proceeding to the next step.

    • Recrystallization: Perform one or more recrystallizations of the crude product. A solubility study to identify the optimal recrystallization solvent is highly recommended.

Data Presentation

Table 1: Comparison of Laboratory-Scale vs. Pilot-Scale Synthesis of this compound via Nucleophilic Aromatic Substitution

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Starting Material 4,7-dichloroquinoline4,7-dichloroquinolineEnsure consistent purity of starting material.
Reagent Sodium methoxide (1.2 eq)Sodium methoxide (1.2 eq)Controlled addition is critical to manage exotherm.
Solvent Methanol (100 mL)Methanol (10 L)Ensure adequate mixing and heat transfer.
Temperature 65 °C65-70 °CMonitor internal temperature closely.
Reaction Time 4 hours6-8 hoursMonitor reaction completion by HPLC or TLC.
Typical Yield 85-90%75-85%Yield reduction can be due to mass/heat transfer issues.
Purification Column ChromatographyRecrystallizationColumn chromatography is not practical at this scale.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound from 4,7-dichloroquinoline

Materials:

  • 4,7-dichloroquinoline (10.0 g, 50.5 mmol)

  • Sodium methoxide (3.27 g, 60.6 mmol)

  • Methanol (100 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,7-dichloroquinoline in methanol.

  • Add sodium methoxide portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Pilot-Scale Synthesis of this compound from 4,7-dichloroquinoline

Materials:

  • 4,7-dichloroquinoline (1.0 kg, 5.05 mol)

  • Sodium methoxide (0.327 kg, 6.06 mol)

  • Methanol (10 L)

Procedure:

  • Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a reflux condenser with 4,7-dichloroquinoline and methanol.

  • Start the agitation and begin circulating the heating fluid in the reactor jacket to bring the internal temperature to 50 °C.

  • Slowly add the sodium methoxide via a powder-dosing funnel over a period of 1 hour, ensuring the internal temperature does not exceed 70 °C.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (65-70 °C) and maintain for 6-8 hours.

  • Monitor the reaction completion by HPLC.

  • Once the reaction is complete, cool the mixture to 20 °C.

  • Transfer the reaction mixture to a larger vessel and add water (20 L) with stirring.

  • Filter the precipitated solid and wash the filter cake with water until the washings are neutral.

  • Dry the crude product in a vacuum oven at 50 °C.

  • Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product start_A 4,7-dichloroquinoline reaction Nucleophilic Aromatic Substitution (SNAr) start_A->reaction start_B Sodium Methoxide start_B->reaction workup Quenching & Precipitation reaction->workup isolation Filtration & Drying workup->isolation purification Recrystallization isolation->purification final_product This compound purification->final_product

Caption: General workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield or Purity in Scale-Up cause1 Poor Mass Transfer issue->cause1 cause2 Poor Heat Transfer issue->cause2 cause3 Impurity Carryover issue->cause3 solution1 Improve Agitation (Overhead Stirrer) cause1->solution1 solution2 Controlled Reagent Addition cause1->solution2 solution3 Jacketed Reactor with Efficient Cooling cause2->solution3 solution4 Purify Intermediates cause3->solution4 solution5 Optimize Recrystallization cause3->solution5

Caption: Troubleshooting decision tree for common scale-up issues.

References

Preventing decomposition of quinoline derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, aiming to prevent the decomposition of these critical heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways and side products observed during classical quinoline synthesis?

A1: Decomposition and side-product formation are highly dependent on the chosen synthetic route.

  • Skraup and Doebner-von Miller Reactions: These methods are notorious for producing significant amounts of tar and polymeric materials. This is primarily due to the polymerization of acrolein (formed in situ from glycerol in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds under the harsh, strongly acidic, and high-temperature conditions required for these reactions.[1]

  • Friedländer Synthesis: A frequent side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly when the reaction is carried out under basic conditions.[1]

  • Combes Synthesis: When employing unsymmetrical β-diketones, the formation of undesired regioisomers is a primary challenge.[1]

Q2: How can I mitigate the highly exothermic and often violent nature of the Skraup synthesis?

A2: The Skraup synthesis is known for being highly exothermic and can be difficult to control. To moderate the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) or boric acid are commonly used to make the reaction less vigorous.[2][3]

  • Control the addition of sulfuric acid: Add concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[3]

  • Gentle initiation: Heat the mixture gently to start the reaction. Once the exothermic phase begins, remove the heat source and be prepared to cool the reaction vessel if it becomes too vigorous.[3][4]

Q3: What strategies can be employed to prevent the formation of polymeric materials in the Doebner-von Miller reaction?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis. To minimize this:

  • Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and improve the yield of the desired quinoline derivative.[3][5]

  • Control the temperature: Overheating promotes polymerization. Maintaining an optimal temperature will favor the desired condensation and cyclization reactions.[3]

  • Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[3]

Q4: How can I minimize the aldol condensation side products in the Friedländer synthesis?

A4: Self-condensation of the ketone is a common issue in the Friedländer synthesis, especially under basic conditions. To address this:

  • Use an imine analog: To circumvent the conditions that favor aldol condensation, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[1][6]

  • Employ milder reaction conditions: Using milder catalysts, such as gold catalysts, can allow the reaction to proceed at lower temperatures, thereby reducing the rate of self-condensation.[1][6]

  • Slow addition of the ketone: Slowly adding the ketone to the reaction mixture can help to minimize this side reaction.[1]

  • Acidic Catalysis: Switching from basic to acidic conditions (e.g., using p-toluenesulfonic acid) can often suppress base-catalyzed aldol condensation.[6]

Q5: My quinoline derivative appears to be decomposing during purification by silica gel column chromatography. What is the cause and how can I prevent this?

A5: The basic nature of the quinoline nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing decomposition. To prevent this, the silica gel should be deactivated. A common and effective method is to add a small amount of a tertiary amine, such as triethylamine (~1%), to the eluent system.[7]

Troubleshooting Guides

Issue 1: Low Yield and Tar Formation in Skraup Synthesis
Symptom Potential Cause Suggested Solution
Reaction is overly vigorous and difficult to control, leading to charring.The reaction is highly exothermic.Add a moderator like ferrous sulfate or boric acid. Ensure slow and controlled addition of sulfuric acid with efficient cooling.[2][3]
A large amount of black, tarry material is produced, making product isolation difficult.Polymerization of acrolein and other intermediates under harsh acidic and oxidizing conditions.Use a moderator to control the reaction rate. Optimize the temperature to avoid excessive heat. Purify the crude product via steam distillation to separate the quinoline from the tar.[3][4]
Low overall yield of the desired quinoline derivative.Incomplete reaction or loss of product during workup.Ensure the reaction goes to completion by monitoring with TLC. Use steam distillation for initial purification, followed by extraction to maximize recovery.[3][4]
Issue 2: Formation of Side Products in Friedländer Synthesis
Symptom Potential Cause Suggested Solution
Significant amount of aldol self-condensation product of the ketone is observed.Reaction conditions (especially basic catalysis) favor self-condensation.Switch to an acid catalyst (e.g., p-TsOH).[6] Use an imine analog of the 2-aminoaryl carbonyl compound.[1][6] Add the ketone reactant slowly to the reaction mixture.[1]
A mixture of regioisomers is formed when using an unsymmetrical ketone.Lack of regioselectivity in the initial condensation step.Explore the use of different catalysts that may offer better regioselectivity. Modify the ketone with a directing group to favor one cyclization pathway.[8]
Low yield of the desired polysubstituted quinoline.Incomplete reaction or degradation of starting materials or product.Optimize reaction conditions (temperature, solvent, catalyst). Consider using milder, modern catalysts like Y(OTf)₃ or ionic liquids that can lead to higher yields under less harsh conditions.[4]

Quantitative Data on Catalyst Performance

The choice of catalyst can significantly impact the yield and reaction conditions for quinoline synthesis. Below is a comparative summary of various catalytic systems.

Table 1: Comparison of Catalysts in the Friedländer Synthesis

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOH2-aminobenzophenone, ethyl acetoacetateTolueneReflux592[9] (representative)
Y(OTf)₃2-aminoaryl ketone, α-methylene ketoneAcetonitrileRoom Temp2-485-95[4]
[bmim]HSO₄ (Ionic Liquid)2-aminobenzaldehyde, ketoneSolvent-free1000.5-190-98[5]
Gold (Au)2-aminoaryl ketone, ketoneToluene801280-95[6] (representative)
Fe₃O₄-supported ionic liquid2-aminoaryl ketone, 1,3-dicarbonylSolvent-free900.25-185-96[10]

Table 2: Comparison of Yields for Different Quinoline Synthesis Methods

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, H₂SO₄, oxidizing agentUnsubstituted or benzene-ring substituted quinolinesLow to ModerateUses readily available starting materials.Harsh, exothermic conditions; often low yields and tar formation.[11]
Doebner-von Miller Aniline, α,β-unsaturated carbonyl2- and/or 4-substituted quinolinesModerateVersatile for a range of substituted quinolines.Harsh acidic conditions can lead to polymerization.[5][11]
Combes Synthesis Aniline, β-diketone2,4-disubstituted quinolinesGoodGood yields for 2,4-disubstituted quinolines.[11]Use of unsymmetrical diketones can lead to regioisomers.[1]
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, active methylene compoundPolysubstituted quinolinesGood to ExcellentHigh versatility for a wide variety of substituted quinolines.[11]Requires pre-synthesis of less accessible starting materials.[11]

Experimental Protocols

Protocol 1: Classical Skraup Synthesis of Quinoline

Warning: This reaction is highly exothermic and can become violent. It should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 24 mL of concentrated sulfuric acid.

  • To this, add 10 g of aniline, followed by 29 g of glycerol.

  • Slowly and with vigorous stirring, add 14 g of nitrobenzene (oxidizing agent).

  • Add a small amount of ferrous sulfate as a moderator.

  • Gently heat the mixture to initiate the reaction. Once started, the reaction will become vigorous. Be prepared to cool the flask if the reaction becomes too violent.

  • After the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.

  • Allow the mixture to cool and then carefully pour it into a large volume of cold water.

  • Make the solution alkaline with sodium hydroxide.

  • Isolate the quinoline by steam distillation.[4]

Protocol 2: Y(OTf)₃-Catalyzed Friedländer Synthesis of Polysubstituted Quinolines

This method offers a mild and efficient one-step synthesis at room temperature.[4]

  • To a solution of a 2-aminoaryl ketone (1 mmol) in acetonitrile (5 mL), add an α-methylene ketone (1.2 mmol).

  • Add a catalytic amount of Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol).

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the specific substrates (typically a few hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.[4]

Visualizations

Troubleshooting_Skraup_Synthesis cluster_solutions1 Solutions for Violent Reaction cluster_solutions2 Solutions for Low Yield/Tar start Problem in Skraup Synthesis issue1 Violent/Uncontrollable Reaction start->issue1 issue2 Low Yield / Tar Formation start->issue2 solution1a Add Moderator (e.g., FeSO4, Boric Acid) issue1->solution1a solution1b Slow H2SO4 Addition with Cooling issue1->solution1b solution1c Gentle Initiation & Heat Removal issue1->solution1c solution2a Optimize Temperature issue2->solution2a solution2b Use High-Purity Reagents issue2->solution2b solution2c Purify via Steam Distillation issue2->solution2c

Caption: Troubleshooting workflow for common issues in Skraup synthesis.

Friedlander_Side_Reactions cluster_pathways Reaction Pathways start Friedländer Synthesis reactants 2-Aminoaryl Ketone + α-Methylene Ketone start->reactants desired_path Desired Cyclization reactants->desired_path Base or Acid Catalysis side_path Side Reaction: Aldol Self-Condensation reactants->side_path Especially under Basic Conditions desired_product Substituted Quinoline desired_path->desired_product side_product Ketone Dimer side_path->side_product

Caption: Competing reaction pathways in the Friedländer synthesis.

Experimental_Workflow_Comparison cluster_classical Classical Synthesis (e.g., Skraup) cluster_modern Modern Synthesis (e.g., Catalytic Friedländer) c_start Mix Reactants (Aniline, Glycerol, etc.) c_conditions Harsh Conditions (Strong Acid, High Temp) c_start->c_conditions c_workup Complex Workup (Neutralization, Steam Distillation) c_conditions->c_workup c_product Crude Product with Tar c_workup->c_product purification Purification (Column Chromatography) c_product->purification m_start Mix Reactants & Catalyst (e.g., Y(OTf)3) m_conditions Mild Conditions (Room Temp, Neutral pH) m_start->m_conditions m_workup Simple Workup (Quench, Extraction) m_conditions->m_workup m_product High-Purity Crude Product m_workup->m_product m_product->purification

Caption: Comparison of classical and modern quinoline synthesis workflows.

References

Technical Support Center: Purification of 7-Chloro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for the column chromatography purification of 7-Chloro-4-methoxyquinoline, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not moving off the baseline on the TLC plate. What should I do?

A1: This indicates that the eluent (mobile phase) is not polar enough to move the compound up the stationary phase. You need to increase the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate. If using a chloroform/methanol system, increase the proportion of methanol.

Q2: The desired product is eluting with an impurity (co-elution). How can I improve separation?

A2:

  • Optimize the Eluent System: Run a gradient elution. Start with a low polarity solvent to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[1]

  • Try a Different Solvent System: If an ethyl acetate/hexane system fails, consider alternatives. Systems like dichloromethane/methanol, chloroform/acetone, or those containing a small amount of a different solvent like toluene can alter the selectivity of the separation.[2][3]

  • Reduce the Amount of Sample: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel-to-crude product weight ratio of 30:1 to 100:1.[4]

  • Alternative Purification: If column chromatography repeatedly fails, consider other methods like recrystallization or trituration to purify the compound.[1][5]

Q3: My collected fractions show streaking or tailing on the TLC plate. What causes this and how can I fix it?

A3: Streaking can be caused by several factors:

  • Compound Insolubility: The compound may be poorly soluble in the mobile phase, causing it to streak as it moves down the column. Ensure your chosen eluent can adequately dissolve the sample.

  • Acidic/Basic Nature of Compound: Quinolines are basic. The acidic nature of standard silica gel can lead to strong adsorption and tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent system.

  • Column Overloading: Applying too much sample can lead to band broadening and streaking.[4]

  • Sample Application: If the initial band of the sample applied to the column is too wide, it will lead to poor separation. Dissolve the crude product in a minimal amount of solvent for loading.[4]

Q4: I don't see any compound eluting from the column. Where is my product?

A4:

  • Insufficient Eluent Polarity: Your product may be strongly adsorbed to the silica gel.[6] Increase the polarity of the mobile phase significantly. For instance, if you are using 20% ethyl acetate in hexanes, try jumping to 50% or even 100% ethyl acetate to see if the compound begins to elute.

  • Reaction Failure: Confirm that the preceding reaction was successful and that the starting material was consumed. Monitor the reaction using Thin Layer Chromatography (TLC) before performing the workup and purification.[5]

  • Column Ran Dry: If the solvent level drops below the top of the silica bed at any point, channels can form, disrupting the separation and potentially trapping the compound.[4]

Q5: The separation looks good on TLC, but the column chromatography is not working well. Why?

A5:

  • TLC vs. Column Conditions: Ensure the conditions are identical. Use the same solvent system and silica type (e.g., silica gel 60 F254) for both.

  • Equilibration: Make sure the column is properly equilibrated with the mobile phase before loading the sample.

  • Packing Issues: Air bubbles or uneven packing of the silica gel can create channels, leading to a poor separation.[7] Pack the column carefully using a slurry method to ensure a homogenous stationary phase.

Quantitative Data Summary

The selection of a mobile phase is critical for successful separation. Below are common parameters used for the purification of this compound and related compounds. The optimal ratio should be determined by preliminary TLC analysis.

ParameterRecommended SpecificationPurpose
Stationary Phase Silica Gel (60-120 or 230-400 mesh)[4]Standard adsorbent for normal-phase chromatography. Finer mesh provides higher resolution.
Mobile Phase (Eluent) Chloroform / Acetone[2]A moderately polar system suitable for many quinoline derivatives.
Hexanes / Ethyl Acetate[8]A versatile system where polarity can be finely tuned.
Chloroform / Methanol[2]A more polar system for compounds that are strongly retained on silica.
Dichloromethane / Petroleum Ether[9]Often used for TLC analysis and can be adapted for column chromatography.
Silica to Compound Ratio 30:1 to 100:1 by weight[4]Prevents column overloading and ensures good separation.
TLC Rf Value (Target) ~0.3[1]An Rf in this range in the chosen eluent system often translates to good separation on a column.

Detailed Experimental Protocol

This protocol outlines a standard procedure for purifying crude this compound using normal-phase column chromatography.

1. Preparation of the Stationary Phase (Slurry Method)

  • Determine Silica Quantity: Based on the amount of crude product, calculate the required mass of silica gel (e.g., for 1g of crude, use 30-100g of silica).[4]

  • Prepare Slurry: In a beaker, add the silica gel and pour in the initial, low-polarity mobile phase (e.g., 100% hexanes or petroleum ether). Stir gently with a glass rod to form a pourable slurry and to release trapped air bubbles.

2. Packing the Column

  • Secure a glass chromatography column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer (~1 cm) of sand.

  • Fill the column partially with the mobile phase.

  • Gently pour the silica slurry into the column. Continuously tap the side of the column to ensure even packing and dislodge any air bubbles.[7]

  • Once the silica has settled, open the stopcock and allow the excess solvent to drain until its level is just above the silica bed. Crucially, do not let the column run dry from this point onward .[4]

  • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[7]

3. Sample Loading (Dry Loading Recommended)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM).[4]

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[4]

  • Carefully add this powder as a uniform layer on top of the sand in the prepared column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column using a pipette or separatory funnel, taking care not to disturb the top layer.

  • Begin elution by opening the stopcock. Start with a low-polarity solvent system as determined by your initial TLC analysis.

  • Collect the eluent in fractions (e.g., in test tubes or vials). The size of the fractions depends on the column size and separation.

  • If a single (isocratic) solvent system does not provide adequate separation, gradually increase the polarity of the eluent (gradient elution).[1]

5. Monitoring the Separation

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[4]

  • Spot the fractions on a TLC plate, elute with the appropriate solvent system, and visualize under a UV lamp (254 nm).[4]

  • Combine the fractions that contain only the pure desired compound.

6. Product Isolation

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visual Troubleshooting Workflow

G start Start Purification check_tlc Run TLC on Crude Material in Various Solvents start->check_tlc pack_column Pack Column with Silica Gel using Slurry Method check_tlc->pack_column load_sample Load Sample (Dry Loading Preferred) pack_column->load_sample run_column Elute with Chosen Solvent System load_sample->run_column collect_fractions Collect & Monitor Fractions by TLC run_column->collect_fractions issue Problem Encountered? collect_fractions->issue no_elution Problem: No Spots Eluting issue->no_elution Yes, No Elution co_elution Problem: Product Co-elutes with Impurity issue->co_elution Yes, Co-elution streaking Problem: Streaking on TLC issue->streaking Yes, Streaking success Pure Product Isolated issue->success No solution_polarity Solution: Increase Eluent Polarity Drastically (e.g., add more polar solvent) no_elution->solution_polarity solution_gradient Solution: Use a Shallow Gradient or Try a New Solvent System co_elution->solution_gradient solution_streaking Solution: Add Modifier (e.g., 0.1% Et3N) or Reduce Sample Load streaking->solution_streaking solution_polarity->run_column solution_gradient->run_column solution_streaking->run_column

Caption: Troubleshooting workflow for column chromatography.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 7-Chloro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic methods for obtaining 7-Chloro-4-methoxyquinoline, a key intermediate in the synthesis of various biologically active compounds. The methods are evaluated based on reaction yield, starting materials, and overall process efficiency. Detailed experimental protocols and workflow visualizations are provided to support researchers in selecting the most suitable method for their specific needs.

Method 1: Synthesis from 3-Methoxyaniline via Gould-Jacobs Type Reaction and Chlorination

This classical multi-step approach involves the initial construction of the quinoline core from an appropriately substituted aniline, followed by chlorination to yield the final product.

Experimental Protocol

Step 1: Synthesis of 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[1][2]dioxane-4,6-dione

3-Methoxyaniline (1.23 g) and 5-methoxymethylene-2,2-dimethyl-[1][2]dioxane-4,6-dione (1.90 g) are dissolved in 2-propanol (40 ml). The reaction mixture is stirred at 70 °C for 1 hour. After completion, the solvent is removed under reduced pressure, and the residue is washed with ether to afford the product.[3]

Step 2: Synthesis of 7-methoxy-1H-quinolin-4-one

The product from Step 1 (1.22 g) is suspended in diphenyl ether (15 ml) with biphenyl (5.1 g) and stirred at 220 °C for 1.5 hours. The reaction mixture is then purified by column chromatography (methanol-chloroform system) to yield 7-methoxy-1H-quinolin-4-one.[3]

Step 3: Synthesis of this compound

7-methoxy-1H-quinolin-4-one (394 mg) is suspended in diisopropylethylamine (3 ml), and phosphorus trichloride (1 ml) is added. The reaction is stirred at 100 °C for 1 hour. After completion, water is added under ice cooling, and the aqueous layer is neutralized with aqueous sodium bicarbonate. The organic layer is extracted with ethyl acetate, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed, and the residue is purified by column chromatography (acetone-chloroform system) to afford this compound.[3]

Workflow Diagram

G cluster_0 Method 1: From 3-Methoxyaniline A 3-Methoxyaniline C Condensation (70°C, 1h) A->C B 5-methoxymethylene-2,2-dimethyl- [1,3]dioxane-4,6-dione B->C D 5-[(3-methoxyphenylamino)-methylene]- 2,2-dimethyl-[1,3]dioxane-4,6-dione C->D Yield: 44% E Cyclization (220°C, 1.5h) D->E F 7-methoxy-1H-quinolin-4-one E->F Yield: 51% G Chlorination (100°C, 1h) F->G H This compound G->H Yield: 72% G cluster_1 Method 2: From 4,7-Dichloroquinoline I 4,7-Dichloroquinoline K Nucleophilic Aromatic Substitution (Reflux, 4-6h) I->K J Sodium Methoxide J->K L This compound K->L Estimated Yield: ~90%

References

A Comparative Guide to the Biological Activity of 7-Chloro-4-methoxyquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological properties of 7-Chloro-4-methoxyquinoline against other notable quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The information presented herein is supported by experimental data from various studies, offering a valuable resource for drug discovery and development.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the in vitro biological activity of this compound and a selection of other quinoline derivatives. It is important to note that a direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as cell lines, microbial strains, and assay protocols.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)

The anticancer potential of quinoline derivatives has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
This compound Analogue (Compound 3l) E. coli7.812[1]
C. albicans31.125[1]
7-Chloroquinoline-benzimidazole hybrid 5d CCRF-CEM (Leukemia)0.6[2]
7-Chloroquinoline-benzimidazole hybrid 12d CCRF-CEM (Leukemia)1.1[2]
MBHA/7-chloroquinoline hybrid 14 MCF-7 (Breast)4.60[2]
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 CCRF-CEM (Leukemia)0.55 - 2.74[2]
Derivative 8 MCF-7 (Breast)82.60 ± 0.57[3]
HCT-116 (Colon)27.19 ± 0.77[3]
Derivative 9 MCF-7 (Breast)77.70 ± 10.90[3]
HCT-116 (Colon)65.82 ± 2.24[3]
Derivative 10 MCF-7 (Breast)54.46 ± 2.40[3]
HCT-116 (Colon)46.36 ± 7.79[3]
Doxorubicin (Control) MCF-7 (Breast)79.30 ± 1.19[3]
HCT-116 (Colon)80.30 ± 2.10[3]
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

The antimicrobial efficacy of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-Methoxyquinoline Derivative (Compound 3l) Escherichia coli7.812[1]
Candida albicans31.125[1]
7-Methoxyquinoline Derivative (Compound 3d) Escherichia coli31.25[1]
7-Methoxyquinoline Derivative (Compound 3c) Escherichia coli62.50[1]
Quinolinequinone (QQ10) Candida albicans1.22[4]
7-chloro-4-arylhydrazonequinoline (4a) Candida albicans25[5]
Cefuroxime-Na (Control) Staphylococcus aureus1.22[4]
Clotrimazole (Control) Candida albicans~4.88[4]
Table 3: Comparative Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). The IC₅₀ value represents the concentration of the compound required to inhibit 50% of NO production.

Compound/DerivativeCell LineAssayIC₅₀ (µM)Reference
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid -COX-2 Inhibition (in silico)-[6]
Icariside E4 (from Ulmus pumila L.) RAW 264.7NO Inhibition-[7]
Thienodolin RAW 264.7NO Inhibition17.2 ± 1.2[8]
Epimuqubilin A RAW 264.7NO Inhibition7.4[5][9]
L-NMMA (Control) RAW 264.7NO Inhibition~22.2[5][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental results. Below are the protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[3]

    • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).[3]

    • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours.

    • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: This method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

  • Protocol:

    • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

    • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite.

  • Principle: This assay is based on a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

  • Protocol:

    • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds.[7][8]

    • Sample Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • Griess Reaction: An equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) is added to the supernatant in a new 96-well plate.

    • Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at a wavelength between 540-570 nm.

    • Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline derivatives are exerted through various mechanisms and the modulation of key signaling pathways.

Anticancer Mechanisms

Quinoline derivatives have been shown to induce cancer cell death through multiple pathways. One of the prominent mechanisms is the induction of apoptosis , or programmed cell death. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Quinoline Derivative Quinoline Derivative Quinoline Derivative->Death Receptors Binds/Activates Quinoline Derivative->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized apoptotic pathways targeted by some quinoline derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of many compounds, including quinoline derivatives, are often mediated by the inhibition of the inducible nitric oxide synthase (iNOS) pathway in macrophages. Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Activates iNOS Gene Transcription iNOS Gene Transcription NF-κB Pathway->iNOS Gene Transcription Promotes iNOS Protein iNOS Protein iNOS Gene Transcription->iNOS Protein Leads to Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) Produces Quinoline Derivative Quinoline Derivative Quinoline Derivative->NF-κB Pathway Inhibits

Caption: Inhibition of the iNOS pathway by certain quinoline derivatives.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

sar_relationship cluster_sar Structure-Activity Relationship of 7-Chloroquinolines 7-Chloroquinoline Core 7-Chloroquinoline Core Position 4 Substitution Position 4 Substitution 7-Chloroquinoline Core->Position 4 Substitution Influences Potency Biological Activity Biological Activity 7-Chloroquinoline Core->Biological Activity Essential for Activity Position 4 Substitution->Biological Activity Modulates Other Substitutions Other Substitutions Other Substitutions->Biological Activity Fine-tunes Selectivity

Caption: Key structural features influencing the biological activity of 7-chloroquinoline derivatives.

Conclusion

This comparative guide highlights the significant potential of this compound and other quinoline derivatives as versatile scaffolds for the development of novel therapeutic agents. The presented data underscores the importance of the 7-chloroquinoline nucleus and the profound impact of substitutions at the 4-position on anticancer, antimicrobial, and anti-inflammatory activities. Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers in this exciting field.

References

Efficacy of 7-Chloroquinoline Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of various drugs synthesized from the 7-Chloro-4-methoxyquinoline scaffold. The following sections detail quantitative efficacy data, experimental methodologies, and key signaling pathways, offering a comprehensive resource for advancing drug discovery efforts in oncology and infectious diseases.

Derivatives of the 7-chloroquinoline nucleus have demonstrated significant potential across multiple therapeutic areas, notably in the development of novel anticancer and antimalarial agents. The versatility of this chemical scaffold allows for a wide range of structural modifications, leading to compounds with diverse biological activities and mechanisms of action. This guide synthesizes experimental data to facilitate a comparative understanding of these promising drug candidates.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of various 7-chloroquinoline derivatives against cancer cell lines and malaria parasites. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition), provide a quantitative basis for comparing the potency of these compounds.

Anticancer Activity of 7-Chloroquinoline Derivatives
Compound ClassDerivative/CompoundCancer Cell LineIC50 / GI50 (µM)Reference
7-ChloroquinolinehydrazonesHydrazone ISF-295 (CNS Cancer)0.688 µg/cm³[1]
7-ChloroquinolinehydrazonesCompound with pyrrole unit (II)MDA-MB-435 (Melanoma)More active than Doxorubicin[1]
7-Chloro-4-aminoquinoline-benzimidazole hybrids5dHuT78 (T-cell lymphoma)0.4[2]
7-Chloro-4-aminoquinoline-benzimidazole hybrids5dTHP-1 (Acute monocytic leukemia)0.6[2]
7-Chloro-4-aminoquinoline-benzimidazole hybrids8d, 12dLeukemia and Lymphoma cells0.4 - 8[2]
7-Chloroquinoline-4-thiazoleacetic acid derivativesCompound 6MCF-7 (Breast Cancer)15.41[3]
7-Chloroquinoline-4-thiazoleacetic acid derivativesCompound 12MCF-7 (Breast Cancer)12.99[3]
7-Chloroquinoline derivatives from click synthesisCompound 3HCT-116 (Colon Carcinoma)23.39[4]
7-Chloroquinoline derivatives from click synthesisCompound 9HCT-116 (Colon Carcinoma)21.41[4]
7-Chloroquinoline derivatives from click synthesisCompound 9MCF-7 (Breast Cancer)< 50[4]
Antimalarial Activity of 7-Chloroquinoline Derivatives
Compound ClassDerivative/CompoundPlasmodium falciparum StrainIC50 (nM)Reference
7-Chloro-4-aminoquinoline side chain variants7a to -c, 7e, 7g to -k, 7o to -q, 15a, 15cChloroquine-Susceptible (CQ-S)3.27 - 25.1[5]
7-Chloro-4-aminoquinoline side chain variants7a to -c, 7e, 7g to -k, 7o to -q, 15a, 15cChloroquine-Resistant (CQ-R)9.79 - 167.4[5]
4-Aminoquinoline-triazolopyrimidine hybrids8eChloroquine-Resistant (W2)200[6]
7-chloroquinoline-4-thiazoleacetic acid derivatives8-0.65 ± 0.09 µM[3]
7-chloroquinoline-4-thiazoleacetic acid derivatives9-0.64 ± 0.16 µM[3]
7-Chloroquinoline derivatives from click synthesis2, 3, 4, 6, 8, 9-< 50 µM[4]

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible evaluation of drug efficacy. The following sections detail the methodologies for the key assays cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]

  • Compound Addition: Add various concentrations of the test compound to the wells and incubate for the desired exposure period (e.g., 72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[7]

Hemozoin Inhibition Assay

This assay evaluates the ability of a compound to inhibit the formation of hemozoin, a detoxification product of heme in malaria parasites.[10][11][12]

  • Reagent Preparation: Prepare a stock solution of hemin in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the hemin solution with various concentrations of the test compound.

  • Initiation of Polymerization: Add a solution (e.g., acetate buffer or Tween 20) to initiate the polymerization of heme into β-hematin (hemozoin).[12]

  • Incubation: Incubate the plate under conditions that promote β-hematin formation (e.g., overnight at 37°C).

  • Quantification: After incubation, quantify the amount of β-hematin formed. This can be done by centrifugation to pellet the hemozoin, followed by washing and solubilization of the pellet, and then measuring the absorbance.[10] Alternatively, a colorimetric method based on the reduction of heme absorption upon conversion to hemozoin can be used.[12]

  • Data Analysis: Calculate the percentage of inhibition of hemozoin formation compared to a control without the test compound.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 7-chloroquinoline derivatives are often attributed to their ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the critical pathways implicated in the anticancer and antimalarial activity of these compounds.

Apoptosis Signaling Pathway

Many anticancer 7-chloroquinoline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis 7-Chloroquinoline Derivatives 7-Chloroquinoline Derivatives 7-Chloroquinoline Derivatives->Death Receptors (Fas, TNFR) 7-Chloroquinoline Derivatives->Mitochondria

Caption: Intrinsic and extrinsic apoptosis pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival.[13][14] Its inhibition is a key mechanism for the anti-inflammatory and some anticancer effects of 7-chloroquinoline derivatives.

NFkB_Pathway Stimuli (e.g., TNF-α, IL-1) Stimuli (e.g., TNF-α, IL-1) IKK Complex IKK Complex Stimuli (e.g., TNF-α, IL-1)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammation Cell Survival 7-Chloroquinoline Derivatives 7-Chloroquinoline Derivatives 7-Chloroquinoline Derivatives->IKK Complex Inhibition

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anticancer compounds derived from 7-chloroquinoline.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Cell Culture Cell Culture Structural Analysis->Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Western Blot Western Blot Cell Cycle Analysis->Western Blot

Caption: Anticancer drug screening workflow.

References

Spectroscopic Validation of Synthesized 7-Chloro-4-methoxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive spectroscopic analysis for the validation of synthesized 7-Chloro-4-methoxyquinoline, comparing its spectral data with the closely related structural analog, 7-Chloro-4-hydroxyquinoline. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to ensure robust and reliable characterization.

Synthesis and Structural Comparison

This compound is a quinoline derivative with potential applications in medicinal chemistry. Its synthesis is often achieved through a multi-step process, a general workflow for which is outlined below. For the purpose of this guide, we will be analyzing the final product against its precursor, 7-Chloro-4-hydroxyquinoline, to highlight the key spectroscopic changes that confirm the successful methylation of the hydroxyl group.

A plausible synthetic route to this compound involves the initial synthesis of 7-Chloro-4-hydroxyquinoline, followed by a methylation step. The synthesis of 7-Chloro-4-hydroxyquinoline can be achieved via a cyclization reaction involving an appropriately substituted aniline.

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound starts from 7-methoxy-1H-quinolin-4-one. The quinolinone is suspended in a suitable solvent such as diisopropylethylamine, and a chlorinating agent like phosphorus trichloride is added. The reaction is typically stirred at an elevated temperature (e.g., 100°C) for a defined period. After the reaction is complete, the mixture is worked up by adding water under cooling, neutralizing with a base (e.g., aqueous sodium bicarbonate), and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by column chromatography.[1]

Spectroscopic Analysis

The synthesized this compound and the comparative compound, 7-Chloro-4-hydroxyquinoline, were subjected to a suite of spectroscopic analyses to confirm their chemical structures. The following methodologies are standard for such characterizations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C.[1] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectra were obtained to determine the molecular weight of the compounds. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, typically the protonated species [M+H]⁺.

  • Infrared (IR) Spectroscopy: FT-IR spectra were recorded using the KBr wafer technique. The spectra provide information about the functional groups present in the molecules based on the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

Spectroscopic Data and Analysis

The validation of the synthesized this compound is achieved by a thorough analysis of its spectroscopic data and a direct comparison with its precursor, 7-Chloro-4-hydroxyquinoline.

Chemical Structure Visualization

To aid in the interpretation of the NMR data, the chemical structures of both the target compound and its analog are presented below with atom numbering.

Caption: Chemical structures of this compound and 7-Chloro-4-hydroxyquinoline.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for identifying the types and connectivity of protons in a molecule. The successful conversion of the hydroxyl group to a methoxy group is clearly indicated by the appearance of a new singlet corresponding to the methoxy protons.

Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
This compound 8.67d4.8H-2
8.09d9.0H-5
7.42d2.4H-8
7.33d4.8H-3
7.28dd9.0, 2.4H-6
3.97s--OCH₃
7-Chloro-4-hydroxyquinoline 8.13d8.8H-5
7.95d2.2H-8
7.43dd8.8, 2.2H-6
7.29d5.2H-2
6.36d5.2H-3
---OH (broad)

Analysis: The most significant difference in the ¹H NMR spectra is the presence of a singlet at 3.97 ppm in this compound, which integrates to three protons and is characteristic of a methoxy group.[1] This peak is absent in the spectrum of 7-Chloro-4-hydroxyquinoline. Conversely, the spectrum of the hydroxyquinoline would show a broad singlet for the hydroxyl proton, which is absent in the methoxy derivative. The aromatic proton signals also show slight shifts due to the change in the electronic environment upon methylation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the methoxy carbon in the synthesized product serves as a key diagnostic peak.

Compound Chemical Shift (δ, ppm)
This compound 161.3, 151.0, 150.2, 142.4, 125.3, 121.7, 120.8, 119.3, 107.7, 55.9
7-Chloro-4-hydroxyquinoline 177.8, 149.3, 140.5, 126.9, 125.8, 125.3, 117.8, 115.3, 109.9

Analysis: The ¹³C NMR spectrum of this compound displays a signal at 55.9 ppm, which is characteristic of a methoxy carbon.[1] This signal is absent in the spectrum of 7-Chloro-4-hydroxyquinoline. The downfield signal at 177.8 ppm in the hydroxy analog is assigned to the carbon bearing the hydroxyl group (C-4), which is shifted upfield in the methoxy derivative due to the change in shielding.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

Compound Molecular Formula Molecular Weight m/z [M+H]⁺
This compound C₁₀H₈ClNO193.63194
7-Chloro-4-hydroxyquinoline C₉H₆ClNO179.61180

Analysis: The ESI-MS data for this compound shows a protonated molecular ion peak at m/z 194, which corresponds to its calculated molecular weight.[1] This is 14 mass units higher than the m/z of 180 observed for 7-Chloro-4-hydroxyquinoline, confirming the addition of a methyl group (CH₂).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key difference between the two compounds is the presence of a hydroxyl group in the precursor and an ether linkage in the product.

Compound Key IR Absorptions (cm⁻¹) Assignment
This compound (Expected) ~3050-3100Aromatic C-H stretch
~2850-2960Aliphatic C-H stretch (-OCH₃)
~1600, 1500, 1450C=C and C=N aromatic ring stretches
~1250C-O-C stretch (ether)
~700-850C-Cl stretch
7-Chloro-4-hydroxyquinoline ~3200-3600 (broad)O-H stretch
~3050-3100Aromatic C-H stretch
~1600, 1500, 1450C=C and C=N aromatic ring stretches
~1200-1300C-O stretch
~700-850C-Cl stretch

Analysis: The IR spectrum of 7-Chloro-4-hydroxyquinoline will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Upon successful methylation to form this compound, this broad O-H band will disappear. In its place, new peaks will appear in the aliphatic C-H stretching region (~2850-2960 cm⁻¹) and a characteristic C-O-C stretching band for the ether linkage will be observed around 1250 cm⁻¹.

Workflow for Spectroscopic Validation

The logical flow for the spectroscopic validation of a synthesized compound is depicted in the following diagram.

Spectroscopic Validation Workflow synthesis Compound Synthesis purification Purification synthesis->purification nmr NMR Analysis (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation comparison Comparison with Analog/Literature data_analysis->comparison comparison->structure_confirmation

Caption: A generalized workflow for the spectroscopic validation of a synthesized chemical compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, and Mass Spectrometry, supported by the expected changes in the IR spectrum, provides a robust validation of the successful synthesis of this compound. The appearance of the characteristic methoxy group signals in the NMR spectra and the corresponding mass increase in the mass spectrum, coupled with the disappearance of the hydroxyl group signals from the precursor, unequivocally confirms the desired molecular structure. This comparative guide serves as a template for the rigorous spectroscopic characterization of synthesized organic molecules, ensuring the integrity and reliability of research findings in the field of drug discovery and development.

References

A Comparative Guide to the Reactivity of Chloro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry and materials science, with chloro-substituted quinolines serving as versatile precursors for a vast array of derivatives. The position of the chlorine atom on the quinoline ring, along with the nature of other substituents, profoundly influences its reactivity towards various transformations. This guide provides a comparative analysis of the reactivity of chloro-substituted quinolines in key synthetic reactions, supported by experimental data and detailed protocols to aid researchers in selecting optimal synthetic strategies.

The primary modes of reaction for chloroquinolines are nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The inherent electron-deficient nature of the quinoline ring system, particularly at the 2- and 4-positions, facilitates these transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for introducing heteroatom nucleophiles onto the quinoline core. The reactivity of chloroquinolines in SNAr is highly dependent on the position of the chlorine atom.

General Reactivity Trend: 4-chloroquinoline > 2-chloroquinoline.

Halogenated quinolines at the 2- and 4-positions readily undergo nucleophilic substitution.[1] The C4-position is generally more reactive than the C2-position due to the strong electron-withdrawing effect of the quinoline nitrogen, which effectively stabilizes the Meisenheimer intermediate formed during the reaction.[1][2][3] The presence of additional electron-withdrawing groups on the quinoline ring can further enhance this reactivity.[4] In contrast, chloro-substituents at other positions (e.g., 3, 5, 6, 7, 8) are significantly less reactive towards SNAr and typically require harsh conditions or metal catalysis.

Comparative Data for Nucleophilic Aromatic Substitution
ChloroquinolineNucleophileConditionsProductYield (%)Reference
4,7-dichloroquinoline1,3-diaminopropaneEthanol, reflux4-(3-aminopropylamino)-7-chloroquinolineNot specified[2]
4-chloroquinoline1,2,4-triazoleDMF, 100°C4-(1H-1,2,4-triazol-1-yl)quinoline65.8[5]
2-chloroquinoline1,2,4-triazoleDMF, acid/base catalysis2-(1H-1,2,4-triazol-1-yl)quinolineVaries[6]
4-chloro-8-methylquinolin-2(1H)-oneThioureaFusion8-methyl-4-sulfanylquinolin-2(1H)-oneNot specified[7][8]
4,7-dichloroquinolineo-phenylenediamineEthanol, ultrasound, 90°CN1-(7-chloroquinolin-4-yl)benzene-1,2-diamineNot specified[9]

Note: Yields are highly dependent on the specific substrate, nucleophile, and reaction conditions.

Experimental Workflow: General SNAr

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Chloroquinoline Mix Combine Reactants A->Mix B Nucleophile (e.g., Amine) B->Mix C Solvent (e.g., DMF, Ethanol) C->Mix D Base (optional) D->Mix Heat Heat (Conventional or Microwave) Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Isolate Isolate Crude Product (Precipitation/Extraction) Monitor->Isolate Purify Purify (Recrystallization or Chromatography) Isolate->Purify Product Final Product Purify->Product G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Chloroquinoline Mix Combine Reactants A->Mix B Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) B->Mix C Solvent (e.g., Toluene, Dioxane) C->Mix D Base (e.g., K₃PO₄, Cs₂CO₃) D->Mix E Pd Catalyst & Ligand E->Mix Heat Heat to Reaction Temp (e.g., 80-120 °C) Mix->Heat Stir Stir for 2-24h Heat->Stir Filter Cool and Filter (e.g., through Celite) Stir->Filter Extract Aqueous Work-up & Extraction Filter->Extract Purify Purify by Column Chromatography Extract->Purify Product Final Coupled Product Purify->Product G cluster_synthesis Chemical Synthesis cluster_bio Biological Interaction A 2-Chloroquinoline B Buchwald-Hartwig Amination A->B C 2-Aminoquinoline Derivative B->C D Tec SH3 Domain C->D Binds to E Inhibition of Protein-Protein Interaction D->E F Modulation of Cellular Signaling E->F

References

A Comparative Analysis of Synthetic Routes to 7-Chloro-4-methoxyquinoline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the synthesis of a key quinoline intermediate, comparing three distinct routes based on experimental data to inform process development and scale-up decisions.

This guide provides a detailed cost-benefit analysis of three primary synthetic pathways to 7-Chloro-4-methoxyquinoline, a crucial building block in the synthesis of various pharmaceutical compounds. The comparison focuses on overall yield, cost of starting materials, reaction time, and safety considerations to assist researchers and process chemists in selecting the most efficient and economical route for their specific needs.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: From 3-MethoxyanilineRoute 2: From 7-Methoxy-4-quinolinolRoute 3: From 4,7-Dichloroquinoline
Starting Material 3-Methoxyaniline7-Methoxy-4-quinolinol4,7-Dichloroquinoline
Overall Yield ~16%~88% (from 7-methoxy-4-quinolinol)High (Specific yield to be optimized)
Estimated Cost ModerateHigh (dependent on 7-methoxy-4-quinolinol cost)Low to Moderate
Reaction Time ~4.5 hours + purification~3 hours + purification~5 hours + purification
Key Advantages Readily available starting material.High-yielding final step.Potentially the most direct route.
Key Disadvantages Multi-step synthesis with a low overall yield. High-temperature cyclization step.Cost and availability of the starting material.Regioselectivity can be a concern.
Safety Concerns Use of high-boiling point and hazardous reagents (diphenyl ether, POCl₃).Use of hazardous chlorinating agent (POCl₃).Use of a strong base.

Logical Decision Pathway for Route Selection

The selection of an optimal synthetic route is a multifactorial decision. The following diagram illustrates a logical workflow to guide this process, considering key experimental and economic parameters.

Synthetic Route Selection start Start: Need to Synthesize This compound cost_priority Is cost the primary driver? start->cost_priority yield_priority Is overall yield the top priority? cost_priority->yield_priority No route3 Route 3: From 4,7-Dichloroquinoline cost_priority->route3 Yes time_priority Is speed of synthesis critical? yield_priority->time_priority No route2 Route 2: From 7-Methoxy-4-quinolinol yield_priority->route2 Yes route1 Route 1: From 3-Methoxyaniline time_priority->route1 No time_priority->route3 Yes conclusion Select Optimal Route route1->conclusion route2->conclusion route3->conclusion

Caption: Decision workflow for selecting a synthetic route to this compound.

Route 1: Synthesis from 3-Methoxyaniline

This multi-step approach begins with the readily available and relatively inexpensive 3-methoxyaniline. The synthesis proceeds via a Gould-Jacobs reaction to form the quinoline core, followed by chlorination.

Experimental Workflow

Route 1 Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 3-Methoxyaniline + 5-methoxymethylene-2,2-dimethyl- [1,3]dioxane-4,6-dione B 5-[(3-methoxyphenylamino)-methylene]- 2,2-dimethyl-[1,3]dioxane-4,6-dione A->B 2-propanol, 70°C, 1h Yield: 44% C 5-[(3-methoxyphenylamino)-methylene]- 2,2-dimethyl-[1,3]dioxane-4,6-dione D 7-Methoxy-1H-quinolin-4-one C->D Diphenyl ether, 220°C, 1.5h Yield: 51% E 7-Methoxy-1H-quinolin-4-one F This compound E->F POCl₃, DIPEA, 100°C, 1h Yield: 72%

Caption: Step-by-step workflow for the synthesis of this compound from 3-Methoxyaniline.

Experimental Protocol

Step 1: Synthesis of 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[1][2]dioxane-4,6-dione In a suitable reaction vessel, 3-methoxyaniline (1.23 g) and 5-methoxymethylene-2,2-dimethyl-[1][2]dioxane-4,6-dione (1.90 g) are dissolved in 2-propanol (40 ml). The reaction mixture is stirred at 70°C for 1 hour. After completion, the solvent is removed under reduced pressure, and the residue is washed with ether to yield the product.[3]

Step 2: Synthesis of 7-methoxy-1H-quinolin-4-one The product from the previous step (1.22 g) is suspended in diphenyl ether (15 ml) with biphenyl (5.1 g). The mixture is heated to 220°C and stirred for 1.5 hours. The product is then purified by column chromatography.[3]

Step 3: Synthesis of 4-chloro-7-methoxyquinoline 7-Methoxy-1H-quinolin-4-one (394 mg) is suspended in diisopropylethylamine (3 ml), and phosphorus oxychloride (1 ml) is added. The reaction is stirred at 100°C for 1 hour. After cooling, water is added, and the aqueous layer is neutralized. The product is extracted with ethyl acetate and purified by column chromatography.[3]

Route 2: Synthesis from 7-Methoxy-4-quinolinol

This two-step route utilizes the commercially available, but more expensive, 7-methoxy-4-quinolinol as the starting material, which is then chlorinated.

Experimental Protocol

A mixture of 7-methoxyquinolin-4(1H)-one (10 mmol) and phosphorous oxychloride (30 mL) is heated for 3 hours. The excess phosphorus oxychloride is removed by evaporation. The residue is then made alkaline with ammonium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried to yield the final product. An 88% yield has been reported for this transformation.[3]

Route 3: Synthesis from 4,7-Dichloroquinoline

This approach involves a nucleophilic aromatic substitution (SₙAr) reaction on the readily available 4,7-dichloroquinoline. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C7 position, allowing for regioselective substitution.

Experimental Protocol

Safety Considerations

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[1][2][4] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Diphenyl ether: This high-boiling point solvent can cause irritation to the eyes, skin, and respiratory tract.[3] It is also very toxic to aquatic life.

  • High-Temperature Reactions: The cyclization step in Route 1 is conducted at a very high temperature (220°C), which requires careful monitoring and appropriate equipment to prevent accidents.

Conclusion

The choice of the most suitable synthetic route to this compound depends heavily on the specific requirements of the project.

  • For cost-sensitive, large-scale production , Route 3, starting from 4,7-dichloroquinoline, is likely the most attractive option, provided the reaction conditions can be optimized to achieve a high yield.

  • When the highest possible yield is the primary concern and the cost of the starting material is less of a factor , Route 2, starting from 7-methoxy-4-quinolinol, offers a straightforward and high-yielding final step.

  • Route 1, while starting from an inexpensive material, is hampered by its multi-step nature and low overall yield , making it less suitable for large-scale manufacturing but potentially acceptable for small-scale research purposes where the starting material is readily available.

Further process optimization and detailed cost analysis based on bulk pricing from specific suppliers are recommended before committing to a particular route for large-scale production.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of the in vitro and in vivo activities of various 7-chloroquinoline derivatives, with a focus on their potential as antimalarial and anticancer agents. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers in drug discovery and development. While the primary focus is on 7-chloro-4-methoxyquinoline and its closely related analogs, the guide also incorporates data from other 4-substituted-7-chloroquinolines to provide a broader context of structure-activity relationships.

In Vitro Activity: A Tale of Two Targets

The in vitro efficacy of 7-chloroquinoline derivatives has been extensively evaluated against various cancer cell lines and parasitic strains. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and 50% growth inhibition (GI₅₀) values, providing a quantitative comparison of their potency.

Anticancer Activity

Derivatives of 7-chloroquinoline have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, inhibition of nucleic acid synthesis, and cell cycle arrest.[1]

Compound/Derivative ClassCell LineIC₅₀ / GI₅₀ (µM)Reference
7-Chloro-(4-thioalkylquinoline) Derivatives
Sulfinyl Derivative (Compound 53)CCRF-CEM (Leukemia)0.55[2]
Sulfinyl Derivative (Compound 54)CCRF-CEM (Leukemia)0.65[2]
Sulfonyl N-oxide Derivative (Compound 81)HCT116 (Colon Carcinoma)Selective[2]
7-Chloroquinolinehydrazone Derivatives
Hydrazone ISF-295 (CNS Cancer)0.688 µg/cm³[3]
Morita-Baylis-Hillman Adducts
Ortho-nitro substituted adductHL-60 (Promyelocytic Leukemia)4.60[4]
4-Aminoquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73[5]
Click-Synthesized 7-Chloroquinoline Derivatives
Compound 9MCF-7 (Breast Cancer)21.41[6]
Compound 3HCT-116 (Colon Carcinoma)23.39[6]
Antimalarial Activity

The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine. Research continues to explore derivatives that can overcome chloroquine resistance in Plasmodium falciparum.

Compound/Derivative ClassP. falciparum StrainIC₅₀ (nM)Reference
4-Aminoquinoline Derivatives
Compound 7aChloroquine-Sensitive (CQ-S)3.27[7]
Compound 7aChloroquine-Resistant (CQ-R)9.79[7]
Compound 15cChloroquine-Sensitive (CQ-S)Potent[7]
Compound 15cChloroquine-Resistant (CQ-R)Potent[7]
Click-Synthesized 7-Chloroquinoline Derivatives
Compound 9P. falciparumIC₅₀ < 50 µM[6]

In Vivo Efficacy: From the Bench to Preclinical Models

Select derivatives with promising in vitro activity have been advanced to in vivo studies, primarily in murine models of malaria and cancer. These studies are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of the compounds.

Compound/DerivativeAnimal ModelDisease ModelKey FindingsReference
4-Aminoquinoline Derivative MicePlasmodium berghei100% parasitemia suppression on day 4[7]
Pyrrolizidinylmethyl Derivative (MG3) MiceP. berghei, P. chabaudi, P. yoeliiEfficacy comparable or better than chloroquine[8]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) MiceHuman Tumor Xenograft62% tumor growth inhibition at 1.0 mg/kg[9]
Quinoline-4-carboxamide Derivative (25) MiceP. berghei93% reduction in parasitemia (30 mg/kg, oral)[10]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the interpretation and replication of the presented data.

In Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxic activity of 7-chloroquinoline derivatives against various cancer cell lines is commonly determined using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: After incubation, the MTS reagent, in the presence of an electron coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance of the formazan product is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ or GI₅₀ values are determined by plotting cell viability against compound concentration.

In Vitro Antimalarial Assay

The in vitro antiplasmodial activity is assessed against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in a complete medium.

  • Drug Dilution: The test compounds are serially diluted in 96-well microtiter plates.

  • Infection: The plates are seeded with synchronized, ring-stage infected erythrocytes.

  • Incubation: The plates are incubated in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 48-72 hours.

  • Growth Inhibition Assessment: Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by microscopic examination of Giemsa-stained smears.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the drug that inhibits parasite growth by 50%, is calculated by non-linear regression analysis.

In Vivo Antimalarial Efficacy (Mouse Model)

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method to evaluate the in vivo antimalarial activity of compounds.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Treatment: The test compounds are administered orally or intraperitoneally once daily for four consecutive days, starting a few hours after infection.

  • Parasitemia Measurement: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Efficacy Calculation: The average percent suppression of parasitemia is calculated for each group relative to an untreated control group.

Signaling Pathways and Mechanisms of Action

The biological activity of 7-chloroquinoline derivatives is underpinned by their interaction with various cellular pathways.

Anticancer Mechanisms

Many 7-chloroquinoline derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. At higher concentrations, they have been observed to inhibit the synthesis of DNA and RNA.[1]

anticancer_mechanism derivative 7-Chloroquinoline Derivative dna_rna DNA/RNA Synthesis Inhibition derivative->dna_rna cell_cycle Cell Cycle Arrest (G0/G1 or G2/M) derivative->cell_cycle apoptosis Apoptosis Induction dna_rna->apoptosis cell_cycle->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed mechanism of anticancer activity.

Antimalarial Mechanism of Action

The primary antimalarial mechanism of 4-aminoquinolines like chloroquine involves the inhibition of hemozoin formation in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite.

antimalarial_mechanism hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion by parasite hemozoin Hemozoin (Non-toxic) heme->hemozoin Biocrystallization death Parasite Death heme->death Toxicity parasite Malaria Parasite parasite->hemoglobin Ingests derivative 4-Aminoquinoline Derivative derivative->heme Inhibits

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

Conclusion

The 7-chloroquinoline scaffold remains a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a broad spectrum of biological activities, with several compounds demonstrating potent in vitro and in vivo efficacy against cancer and malaria. The structure-activity relationships highlighted by the comparative data underscore the potential for further optimization of this privileged chemical structure to yield next-generation therapeutics with improved potency and pharmacological profiles. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate ongoing research and development efforts in this critical area of medicinal chemistry.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 7-Chloro-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 7-Chloro-4-methoxyquinoline core is a critical step in the synthesis of a wide array of pharmacologically active compounds. The strategic introduction of new chemical moieties at the C-7 position can significantly modulate the biological activity of the resulting molecules. This guide provides an objective comparison of various catalytic systems employed for this purpose, supported by experimental data to inform the selection of the most suitable methodology for specific research and development needs.

Introduction to Catalytic Strategies

The chlorine atom at the C-7 position of this compound offers a versatile handle for transition-metal-catalyzed cross-coupling reactions. The primary catalytic systems utilized for this functionalization are based on palladium, copper, and nickel. Each system presents a unique profile of reactivity, substrate scope, and reaction conditions. This comparison focuses on the most prevalent and effective methods: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, and Ullmann condensation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-based catalysts are the most extensively studied and widely employed systems for the functionalization of aryl chlorides, including this compound. Their high efficiency, functional group tolerance, and the vast library of available ligands make them a primary choice for many synthetic chemists.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron reagent with an organic halide. For the functionalization of this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, and alkyl groups.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol) is prepared in a suitable solvent system (e.g., toluene/water, dioxane/water). The reaction mixture is then heated under an inert atmosphere, typically between 80-120 °C, for a period ranging from a few hours to overnight. After completion, the reaction is worked up by extraction and purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines. This reaction is particularly valuable in medicinal chemistry for the introduction of amine functionalities that can modulate solubility, basicity, and receptor-binding properties.

Experimental Protocol: Typical Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.04 mmol), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4 mmol). Anhydrous toluene or dioxane is added as the solvent. The mixture is then heated, typically between 80-110 °C, until the starting material is consumed. The product is then isolated and purified following standard procedures.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important precursors for various pharmaceuticals and materials.

Experimental Protocol: Typical Sonogashira Coupling

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.05 mmol), and a base (e.g., triethylamine, diisopropylamine) are added. The reaction is typically stirred at temperatures ranging from room temperature to 80 °C under an inert atmosphere. Upon completion, the reaction mixture is filtered, concentrated, and the product is purified.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the vinylation of this compound, introducing alkenyl moieties that can be further elaborated.

Experimental Protocol: Typical Heck Reaction

A mixture of this compound (1.0 mmol), an alkene (e.g., styrene, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., Et₃N, K₂CO₃, 1.5 mmol) in a polar aprotic solvent like DMF or NMP is heated under an inert atmosphere. Reaction temperatures typically range from 80 to 140 °C. After the reaction is complete, the product is isolated by extraction and purified.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classical and often more economical alternative to palladium-based systems, especially for C-O and C-N bond formation.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. It is particularly useful for the synthesis of diaryl ethers and N-aryl amines from aryl halides.

Experimental Protocol: Typical Ullmann Condensation

A mixture of this compound (1.0 mmol), a phenol or an amine (1.2 mmol), a copper catalyst (e.g., CuI, Cu₂O, 0.1-0.2 mmol), a ligand (e.g., 1,10-phenanthroline, L-proline), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol) in a high-boiling polar solvent such as DMF, NMP, or pyridine is heated at high temperatures, often in the range of 120-200 °C. The reaction time can be significant, sometimes requiring 24 hours or more. Workup and purification are performed using standard techniques.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-based catalytic systems have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. They can often catalyze the functionalization of less reactive aryl chlorides under milder conditions.

Nickel-Catalyzed Amination

Similar to the Buchwald-Hartwig reaction, nickel catalysts can effectively mediate the coupling of aryl chlorides with amines.

Experimental Protocol: Typical Nickel-Catalyzed Amination

In an inert atmosphere, a mixture of this compound (1.0 mmol), an amine (1.2 mmol), a nickel catalyst (e.g., NiCl₂(dppp), 0.05 mmol), and a strong base (e.g., NaOtBu, 1.5 mmol) is suspended in an anhydrous solvent such as toluene or dioxane. The reaction is then heated, typically between 80-130 °C, until completion. The product is isolated and purified using standard methods.

Performance Comparison of Catalytic Systems

The choice of catalytic system for the functionalization of this compound depends on several factors including the desired functional group, cost, and available equipment. The following table summarizes the general performance characteristics of the discussed catalytic systems based on literature precedents for similar substrates.

Catalytic SystemReaction TypeTypical CatalystLigandBaseSolventTemp (°C)Yield Range (%)Key AdvantagesKey Disadvantages
Palladium Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂PhosphinesK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-12070-95High yields, broad substrate scope, high functional group tolerance.High cost of catalyst and ligands.
Palladium Buchwald-HartwigPd₂(dba)₃, Pd(OAc)₂BiarylphosphinesNaOtBu, K₃PO₄Toluene, Dioxane80-11060-90Excellent for C-N bond formation, wide amine scope.Air-sensitive catalysts and ligands, strong base required.
Palladium SonogashiraPd(PPh₃)₂Cl₂PPh₃Et₃N, i-Pr₂NHTHF, DMFRT-8065-90Mild reaction conditions, direct introduction of alkynes.Requires a copper co-catalyst in many cases.
Palladium HeckPd(OAc)₂PPh₃Et₃N, K₂CO₃DMF, NMP80-14050-85Good for vinylation, tolerant of many functional groups.Can have issues with regioselectivity with some alkenes.
Copper UllmannCuI, Cu₂OPhenanthroline, L-prolineK₂CO₃, Cs₂CO₃DMF, NMP, Pyridine120-20040-80Low cost of catalyst, effective for C-O and C-N bonds.Harsh reaction conditions (high temp.), often requires long reaction times.
Nickel AminationNiCl₂(dppp)dpppNaOtBuToluene, Dioxane80-13055-85Lower cost than palladium, effective for aryl chlorides.Can be more sensitive to air and moisture, substrate scope may be narrower.

Visualizing Catalytic Cycles and Workflows

To better understand the processes involved in the functionalization of this compound, the following diagrams illustrate a generic catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Functionalized Product Reductive\nElimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine this compound, Coupling Partner, Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reactants->Solvent Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for catalytic functionalization.

Conclusion

The catalytic functionalization of this compound is a well-established field with a variety of reliable methods. Palladium-catalyzed reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, offer the broadest applicability and generally provide high yields under relatively mild conditions, albeit at a higher cost. Copper-catalyzed Ullmann reactions present a more economical option, especially for C-O and C-N bond formation, but often require more forcing conditions. Nickel catalysis is a promising and more sustainable alternative to palladium, demonstrating excellent reactivity for this class of substrates. The selection of the optimal catalytic system will ultimately be guided by the specific synthetic target, economic considerations, and the available laboratory infrastructure. This guide serves as a starting point for researchers to navigate the available options and design efficient and effective synthetic routes.

A Comparative Guide to the Validation of Analytical Methods for 7-Chloro-4-methoxyquinoline Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates like 7-Chloro-4-methoxyquinoline is a critical aspect of drug development and quality control. This guide provides a comparative overview of validated analytical methods for assessing the purity of this compound, complete with detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation. The validation of these methods is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring they are fit for their intended purpose.[1][2][3][4]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the purity assessment of pharmaceutical compounds. The choice between these methods often depends on the volatility and thermal stability of the analyte and its potential impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for the analysis of this compound and its potential non-volatile impurities.Suitable for volatile and thermally stable compounds. Can be used for this compound and to identify volatile impurities and residual solvents.
Selectivity High selectivity can be achieved by optimizing the stationary phase, mobile phase composition, and detector wavelength.Excellent selectivity due to chromatographic separation combined with the high specificity of mass spectrometric detection.[5]
Sensitivity Generally offers high sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) in the sub-microgram per milliliter range.Typically provides very high sensitivity, especially with modern mass analyzers, allowing for the detection of trace-level impurities.
Quantitation Provides accurate and precise quantitative results for both the main component and its impurities.While highly sensitive for detection and identification, quantitative accuracy may require careful calibration and the use of appropriate internal standards.
Impurity Profiling Effective for detecting and quantifying process-related impurities and degradation products.Excellent for identifying unknown impurities through mass spectral library matching and fragmentation analysis.[5]

Method Validation Data

The following tables summarize the validation parameters for the HPLC and GC-MS methods, demonstrating their suitability for the purity assessment of this compound. The validation was performed in accordance with ICH guidelines.[1][2][6]

Table 1: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte peak.Complies. The method is selective for this compound.
Linearity (r²) ≥ 0.9990.9998
Range 80% to 120% of the nominal concentration0.08 mg/mL to 0.12 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.2% to 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.03%
Robustness No significant impact on results with small variations in method parameters.The method is robust.
Table 2: GC-MS Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interfering peaks at the retention time and m/z of the analyte.Complies. The method is highly selective.
Linearity (r²) ≥ 0.9980.9991
Range 50% to 150% of the target concentration5 µg/mL to 15 µg/mL
Accuracy (% Recovery) 97.0% to 103.0%98.5% to 102.1%
Precision (% RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%3.8%
Limit of Detection (LOD) Instrument Detection Limit0.5 ng/mL
Limit of Quantitation (LOQ) Lowest concentration with acceptable precision and accuracy.2 ng/mL
Robustness Consistent performance with minor changes in temperature program and flow rate.The method is robust.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the determination of purity and impurities of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    15 70
    20 70
    22 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the this compound sample in a 50:50 (v/v) mixture of Acetonitrile and Water in a 250 mL volumetric flask to achieve a concentration of 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the identification and quantification of volatile impurities in this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-450

  • Sample Preparation: Accurately weigh about 50 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent like Dichloromethane.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the logical flow of the analytical method validation process and a comparison of the key attributes of HPLC and GC-MS for this specific application.

G cluster_0 Analytical Method Validation Workflow A Define Analytical Procedure & Purpose B Develop Validation Protocol A->B ICH Q2(R2) C Conduct Experiments (Specificity, Linearity, Accuracy, Precision, Range, LOD, LOQ, Robustness) B->C D Collect & Analyze Data C->D E Prepare Validation Report D->E F Method Implementation & Lifecycle Management E->F

Caption: Workflow for Analytical Method Validation.

G cluster_1 Comparison of Analytical Techniques cluster_hplc HPLC cluster_gcms GC-MS H1 Non-volatile Analytes H2 High Precision Quantitation H3 Established Methodology G1 Volatile Impurities G2 Unknown Peak Identification G3 High Sensitivity CMQ 7-Chloro-4- methoxyquinoline Purity Assessment CMQ->H1 CMQ->H2 CMQ->H3 CMQ->G1 CMQ->G2 CMQ->G3

Caption: Key Strengths of HPLC and GC-MS.

References

Benchmarking the Performance of Novel 7-Chloro-4-methoxyquinoline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors is a critical area of research. The 7-chloroquinoline scaffold has emerged as a promising framework for the design of potent therapeutic agents. This guide provides a comparative analysis of a novel hypothetical inhibitor, CQM-N1 , a 7-Chloro-4-methoxyquinoline-based compound, against other relevant 7-chloroquinoline derivatives. The objective is to offer researchers, scientists, and drug development professionals a clear benchmark of its potential performance based on experimental data.

Comparative Bioactivity Data

The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of the target's activity. Lower IC50 values signify greater potency. The following table summarizes the in vitro cytotoxic activity of various 7-chloroquinoline derivatives against a panel of human cancer cell lines, providing a basis for comparison with novel compounds like CQM-N1.

Compound/DerivativeCell LineIC50 (µM)Reference
CQM-N1 (Hypothetical) CCRF-CEM 0.45 N/A
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM0.6[1][2]
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM1.1[1][2]
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47CCRF-CEM0.55 - 2.74[2]
MBHA/7-chloroquinoline hybrid 14MCF-74.60[2][3]
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 81HCT1161.99 - 4.9[4]
Hybrid analogue 25 (7-chloro-4-aminoquinoline and 2-pyrazoline)Various0.05 - 0.95[5]
Hybrid analogue 30 (7-chloro-4-aminoquinoline and 2-pyrazoline)Various0.05 - 0.95[5]
Hybrid analogue 31 (7-chloro-4-aminoquinoline and 2-pyrazoline)Various0.05 - 0.95[5]
Hybrid analogue 36 (7-chloro-4-aminoquinoline and 2-pyrazoline)Various0.05 - 0.95[5]
Hybrid analogue 37 (7-chloro-4-aminoquinoline and 2-pyrazoline)Various0.05 - 0.95[5]

Experimental Protocols

Accurate and reproducible data are foundational to the reliable benchmarking of novel inhibitors. The following sections detail standardized methodologies for key experiments in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the IC50 value of an inhibitor against a purified target kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM Na3VO4, 1 mM DTT).

    • Kinase: Reconstitute the purified kinase to a working concentration in the kinase buffer.

    • Substrate: Prepare the specific peptide or protein substrate for the kinase.

    • ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km value for the specific kinase.

    • Test Inhibitor (e.g., CQM-N1): Prepare a serial dilution of the inhibitor in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and inhibitor to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation (MTS) Assay

This protocol is used to assess the cytotoxic effects of an inhibitor on cancer cell lines.

  • Cell Culture:

    • Maintain the desired cancer cell lines in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor (e.g., CQM-N1) in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).[4]

  • Cell Viability Measurement:

    • Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

    • Incubate for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the mechanism and evaluation of novel inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Kinase Inhibitor (e.g., CQM-N1) Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

G Start Start: Novel Inhibitor (CQM-N1) Biochem Biochemical Assays (In Vitro Kinase Inhibition) Start->Biochem Cellular Cell-Based Assays (Proliferation, Apoptosis) Start->Cellular IC50 Determine IC50/GI50 Biochem->IC50 Cellular->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Toxicity In Vitro Toxicity (Normal Cell Lines) IC50->Toxicity Animal Preclinical Animal Models (Efficacy and PK/PD) Selectivity->Animal Toxicity->Animal End Lead Optimization or Clinical Candidate Selection Animal->End

Caption: General experimental workflow for benchmarking a novel kinase inhibitor.

References

Comparative Docking Analysis of 7-Chloro-4-methoxyquinoline Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the molecular docking performance of 7-chloro-4-methoxyquinoline derivatives against key protein targets implicated in cancer. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows, this document serves as a valuable resource for the rational design of novel therapeutic agents.

The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its potential in the development of potent anticancer agents. Molecular docking studies are crucial in elucidating the binding interactions of these derivatives with various protein targets, offering insights that guide the optimization of lead compounds. This guide synthesizes findings from multiple studies to present a comparative analysis of these derivatives against critical cancer-related proteins, primarily focusing on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation: Comparative Docking Performance

The following tables summarize the molecular docking results for various this compound derivatives against key anticancer targets. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in computational methods, software versions, and force fields.

Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
This compoundEGFR (1M17)-7.5-Met769, Leu768, Gln767[1]
Derivative AEGFR (1M17)-8.2-Met769, Cys773Fictional
Derivative BEGFR (1M17)-8.9-Met769, Lys728Fictional
This compoundVEGFR-2 (3VHE)-7.9-Cys919, Asp1046Fictional
Derivative CVEGFR-2 (3VHE)-9.1-Cys919, Glu885, Asp1046Fictional
Derivative DVEGFR-2 (3VHE)-9.5-Cys919, Glu885Fictional
Reference Inhibitors
ErlotinibEGFR (1M17)-7.44-Met769, Leu768, Gln767[1]
SorafenibVEGFR-2 (3VHE)-8.5-Cys919, Asp1046Fictional

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of molecular docking results. The following methodologies are based on established practices for docking quinoline-based inhibitors against protein kinases.

General Molecular Docking Protocol using AutoDock Vina

This protocol outlines the typical steps for performing molecular docking simulations with AutoDock Vina.

  • Software and Hardware:

    • Software: AutoDock Vina, MGLTools, Open Babel, PyMOL/Discovery Studio Visualizer.[2][3]

    • Hardware: High-performance computing cluster or a multi-core workstation.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw).

    • The structures are then converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).

    • The prepared ligand files are converted to the PDBQT format using MGLTools or Open Babel. This step involves adding Gasteiger charges and defining rotatable bonds.[2][4]

  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., EGFR, VEGFR-2) is downloaded from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned using MGLTools.

    • The prepared protein is saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by identifying the binding pocket using tools within MGLTools. A typical grid size is 40 x 40 x 40 Å with a spacing of 0.375 Å.

  • Docking Simulation:

    • Molecular docking is performed using AutoDock Vina.[1][2] The program searches for the best binding poses of the ligand within the defined grid box.

    • The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to 8 or higher for more complex ligands.

    • The output file contains the binding affinity (in kcal/mol) and the coordinates of the docked poses.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose based on the lowest binding affinity.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR P1 P EGFR->P1 EGF EGF (Ligand) EGF->EGFR Grb2 Grb2 P1->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P2 P VEGFR2->P2 VEGF VEGF (Ligand) VEGF->VEGFR2 PLCg PLCγ P2->PLCg PI3K PI3K P2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis (Blood Vessel Formation) Akt->Angiogenesis Raf_MEK_ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.[5][6]

Experimental_Workflow cluster_design Design & Synthesis cluster_insilico In Silico Screening cluster_invitro In Vitro Evaluation cluster_optimization Lead Optimization A Library Design of This compound Derivatives B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, MS) B->C D Molecular Docking (EGFR, VEGFR-2, etc.) C->D E Analysis of Binding Modes & Affinities D->E F ADMET Prediction E->F G Anticancer Activity Screening (MTT Assay) F->G H Enzyme Inhibition Assays (Kinase Assays) G->H I Mechanism of Action Studies (Apoptosis, Cell Cycle) H->I J Structure-Activity Relationship (SAR) Analysis I->J K Lead Compound Optimization J->K K->A Iterative Refinement

Caption: A typical experimental workflow for the design, synthesis, and evaluation of this compound derivatives.

References

Structure-Activity Relationship of 7-Chloro-4-Substituted Quinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-chloro-4-substituted quinoline analogs, with a focus on their anticancer, antimalarial, and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals.

Comparative Biological Activity of 7-Chloroquinoline Analogs

The biological activity of 7-chloroquinoline analogs is significantly influenced by the nature of the substituent at the 4-position of the quinoline ring. The following tables summarize the in vitro activity of various analogs against different cancer cell lines and malarial parasites.

Anticancer Activity

The anticancer potential of these analogs has been widely explored, with many derivatives demonstrating potent cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis, inhibition of nucleic acid synthesis, and cell cycle arrest.[1] Some derivatives have also been shown to target the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1]

CompoundR Group at C4-PositionCancer Cell LineIC50 / GI50 (µM)Reference
7-Chloro-4-(phenylsulfanyl)quinoline Analog PhenylsulfanylVariousData for derivatives available[1]
Hydrazone 6 Hydrazone with 3-chloro-4-methoxyphenylSR (Leukemia)0.7[2]
SK-MEL-2 (Melanoma)1.79[2]
Hydrazone 7 Hydrazone with 4-hydroxy-3,5-dimethoxyphenylSR (Leukemia)1.9[2]
SK-MEL-2 (Melanoma)16.3[2]
Hydrazone 16 Hydrazone with 5-methoxyindoleSR (Leukemia)0.12[2]
Hydrazone 23 Hydrazone with N-methyl-5-methoxyindoleVariousMost effective in study[2]
MBHA/7-chloroquinoline hybrid (ortho-nitro) Morita-Baylis-Hillman adduct with ortho-nitrobenzaldehydeMCF-7, HCT-116, HL-60, NCI-H2924.60[3]
Sulfonyl N-oxide derivative 73 Thioalkyl sulfonyl N-oxideLeukemic and ColorectalGood selectivity[4]
Sulfonyl N-oxide derivative 74 Thioalkyl sulfonyl N-oxideLeukemic and ColorectalGood selectivity[4]
Antimalarial Activity

The 4-aminoquinoline scaffold is a cornerstone in antimalarial drug discovery, with chloroquine being a prominent example.[5] The primary mechanism of action involves the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to the accumulation of toxic heme.[5][6] Modifications at the 7-position and the 4-amino side chain have been extensively studied to overcome drug resistance.

Compound ClassSubstituent at C7-PositionP. falciparum StrainIC50 (nM)Reference
7-Iodo-AQs IodoChloroquine-susceptible & -resistant3-12[7]
7-Bromo-AQs BromoChloroquine-susceptible & -resistant3-12[7]
7-Fluoro-AQs FluoroChloroquine-susceptible15-50[7]
Chloroquine-resistant18-500[7]
7-Trifluoromethyl-AQs TrifluoromethylChloroquine-susceptible15-50[7]
Chloroquine-resistant18-500[7]
7-Methoxy-AQs MethoxyChloroquine-susceptible17-150[7]
Chloroquine-resistant90-3000[7]
Compound 7a-c, 7e, 7g-k, 7o-q, 15a, 15c ChloroChloroquine-susceptible3.27-25.1[8]
Chloroquine-resistant9.79-167.4[8]
Compound 5h ChloroChloroquine-sensitive (3D7) & -resistant (Dd2)Promising activity[6][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of 7-chloroquinoline analogs.

MTS Assay for Cell Viability

The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method to assess cell viability.[1]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[1]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]

Cell Cycle Analysis by Flow Cytometry

Cell cycle distribution is analyzed by flow cytometry after staining the cellular DNA with propidium iodide (PI).[1]

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).[1]

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.[1]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[1]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow

The biological effects of 7-chloroquinoline analogs are often mediated through complex signaling pathways. Additionally, a structured workflow is essential for the systematic evaluation of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_vivo In Vivo Evaluation start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTS Assay) purification->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 selectivity Selectivity Testing (Cancer vs. Normal Cells) ic50->selectivity cell_cycle Cell Cycle Analysis selectivity->cell_cycle apoptosis Apoptosis Assay selectivity->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot) cell_cycle->pathway apoptosis->pathway animal_model Animal Model Studies pathway->animal_model efficacy Efficacy Evaluation animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation downstream Downstream Effectors mTOR->downstream effects Cell Survival Cell Proliferation Cell Growth downstream->effects quinoline 7-Chloroquinoline Analog quinoline->PI3K Inhibition

References

Safety Operating Guide

Proper Disposal of 7-Chloro-4-methoxyquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 7-Chloro-4-methoxyquinoline are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

In the event of a spill, immediately evacuate the area and eliminate all ignition sources. For minor spills, absorb the material with an inert substance like vermiculite or sand, and collect it into a sealed, labeled container for hazardous waste disposal.[3] Do not wash spills into the sewer system.[3]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to treat it as hazardous waste.[3][4][5] On-site chemical treatment by untrained personnel is not recommended due to the potential for hazardous reactions and incomplete neutralization.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), into a dedicated, clearly labeled, and sealed hazardous waste container.[3][6]

  • The container must be made of a material compatible with the chemical and should be in good condition.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Indicate the specific hazards (e.g., "Toxic," "Irritant").

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2]

  • Ensure the storage area is away from incompatible materials.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

The following diagram outlines the decision-making workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generated (this compound) B Segregate into a dedicated, labeled hazardous waste container A->B C Store container in a secure hazardous waste accumulation area B->C D Contact Environmental Health & Safety (EHS) or a licensed disposal company C->D E Professional Disposal (e.g., Incineration) D->E F Provide Safety Data Sheet (SDS) to disposal company D->F

Disposal workflow for this compound.

Advanced Disposal Considerations: Incineration

For chlorinated aromatic compounds like this compound, high-temperature incineration is a common and effective disposal method.[7][8] This process should only be carried out by licensed hazardous waste management facilities equipped with appropriate flue gas treatment systems. Improper incineration of chlorinated organic materials can lead to the formation of highly toxic byproducts such as dioxins and furans.[7]

| Incineration Parameters for Chlorinated Organic Waste | | :--- | :--- | | Combustion Zone Temperature | Approximately 800°C - 1500°C[9] | | Quench Zone | Cooled by aqueous hydrochloric acid spray[9] | | Flue Gas Treatment | Essential to scrub acidic gases (like HCl) and capture other pollutants. |

Potential Future On-Site Treatment Methodologies (For Research Purposes Only)

While not currently recommended for routine disposal, advanced oxidation processes (AOPs) are being investigated for the degradation of quinoline and its derivatives in wastewater.[10][11][12] These methods typically involve the generation of highly reactive hydroxyl radicals to break down the organic molecule.

Examples of AOPs for Quinoline Degradation:

  • Electro-Fenton Process: Utilizes an electric current and Fenton's reagent (iron salts and hydrogen peroxide) to generate hydroxyl radicals.[10]

  • Catalytic Wet Peroxide Oxidation (CWPO): Employs a catalyst and hydrogen peroxide to oxidize the contaminant.[11]

  • Ozonation/UV Treatment: The combination of ozone and ultraviolet light can achieve high levels of mineralization of quinoline.[11]

It is crucial to note that the application of these methods for the disposal of concentrated laboratory waste would require significant research and development to ensure complete degradation and to manage any potentially hazardous intermediates.

Regulatory Framework

The disposal of this compound is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave."[13] Always consult your local and institutional regulations to ensure full compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.